Glufanide Disodium
Description
Othis compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
Properties
CAS No. |
237068-57-4 |
|---|---|
Molecular Formula |
C16H17N3Na2O5 |
Molecular Weight |
377.30 g/mol |
IUPAC Name |
disodium;(4S)-4-amino-5-[[(1S)-1-carboxylato-2-(1H-indol-3-yl)ethyl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C16H19N3O5.2Na/c17-11(5-6-14(20)21)15(22)19-13(16(23)24)7-9-8-18-12-4-2-1-3-10(9)12;;/h1-4,8,11,13,18H,5-7,17H2,(H,19,22)(H,20,21)(H,23,24);;/q;2*+1/p-2/t11-,13-;;/m0../s1 |
InChI Key |
GDLPAGOVHZLZEK-JBUFHSOLSA-L |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CCC(=O)O)N |
Appearance |
Solid powder |
Other CAS No. |
237068-57-4 |
physical_description |
Solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Glufanide disodium; IM862; IM 862; IM-862; Oglufanide disodium; |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Glufanide Disodium
This guide provides a comprehensive overview of a robust and reproducible protocol for the chemical synthesis and purification of Glufanide Disodium (L-α-glutamyl-L-tryptophan, disodium salt), a dipeptide with potential applications as an angiogenesis inhibitor and immunomodulator. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying scientific principles that govern each stage of the process.
Introduction: The Scientific Rationale
This compound is a synthetic dipeptide composed of L-glutamic acid and L-tryptophan. The synthesis of such a dipeptide requires a strategic approach to selectively form the desired amide bond between the α-carboxyl group of glutamic acid and the α-amino group of tryptophan, while preventing unwanted side reactions. This is achieved through the use of protecting groups to temporarily mask reactive functional groups that are not involved in the peptide bond formation.
The chosen synthetic strategy employs the well-established Boc/Bzl (tert-butoxycarbonyl/benzyl) protection scheme, a cornerstone of solution-phase peptide synthesis.[1] The α-amino group of L-glutamic acid is protected with the acid-labile Boc group, while its γ-carboxyl group and the α-carboxyl group of L-tryptophan are protected as benzyl esters. This orthogonal protection strategy allows for the selective deprotection of the α-amino group for peptide coupling, followed by the simultaneous removal of the benzyl ester protecting groups under different conditions.[2][]
The purification of the final product is critical to ensure high purity and the removal of process-related impurities, such as unreacted starting materials, coupling reagents, and byproducts from the deprotection steps. A multi-step purification protocol involving extraction, crystallization, and chromatographic techniques is presented to yield this compound of high purity suitable for research and preclinical development.[4][5]
Synthesis of L-α-Glutamyl-L-Tryptophan
The chemical synthesis of L-α-glutamyl-L-tryptophan is a multi-step process that involves the protection of the reactive functional groups of the constituent amino acids, peptide bond formation, and subsequent deprotection.
Protection of Amino Acids
2.1.1. Synthesis of N-α-Boc-L-glutamic acid γ-benzyl ester (1)
The synthesis begins with the protection of the α-amino group of L-glutamic acid with a tert-butoxycarbonyl (Boc) group and the esterification of its γ-carboxyl group as a benzyl ester.
-
Rationale: The Boc group is stable under the conditions of peptide coupling and can be readily removed with a mild acid, such as trifluoroacetic acid (TFA).[6] The benzyl ester protecting the γ-carboxyl group is stable to the acidic conditions used for Boc deprotection and can be removed by catalytic hydrogenation.[2]
2.1.2. Synthesis of L-tryptophan benzyl ester (2)
The α-carboxyl group of L-tryptophan is protected as a benzyl ester.
-
Rationale: This protection prevents the carboxyl group from reacting during the subsequent peptide coupling step. The benzyl ester can be removed simultaneously with the γ-benzyl ester of the glutamic acid residue.[2]
Peptide Coupling
The protected amino acid derivatives are then coupled to form the dipeptide backbone.
-
Reaction: N-α-Boc-L-glutamic acid γ-benzyl ester (1) is reacted with L-tryptophan benzyl ester (2) in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and an additive like 1-hydroxybenzotriazole (HOBt) to minimize racemization.[7][8] Other efficient coupling reagents like HBTU can also be employed.[9][10]
-
Causality: The coupling reagent activates the α-carboxyl group of the protected glutamic acid, making it susceptible to nucleophilic attack by the free α-amino group of the protected tryptophan.[7] HOBt reacts with the activated carboxyl group to form an active ester, which is less prone to side reactions and racemization.
Deprotection
The protecting groups are removed to yield the free dipeptide.
2.3.1. Acidolytic Cleavage of the Boc Group
The Boc group is removed from the N-terminus of the protected dipeptide using trifluoroacetic acid (TFA).[6][11]
2.3.2. Catalytic Hydrogenolysis of Benzyl Esters
The benzyl ester protecting groups on the glutamic acid and tryptophan residues are removed simultaneously by catalytic hydrogenation, typically using palladium on carbon (Pd/C) as a catalyst.[2] This step yields the free dipeptide, L-α-glutamyl-L-tryptophan.
Purification of L-α-Glutamyl-L-Tryptophan
The crude dipeptide obtained after deprotection requires purification to remove impurities. A combination of chromatographic and crystallization techniques is employed.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Principle: RP-HPLC separates molecules based on their hydrophobicity. The crude peptide is dissolved in a polar mobile phase and passed through a column packed with a non-polar stationary phase (e.g., C18 silica). By gradually increasing the concentration of an organic solvent (e.g., acetonitrile) in the mobile phase, the dipeptide is eluted from the column, separated from more polar and less polar impurities.[5]
Crystallization
-
Procedure: The fractions from HPLC containing the pure dipeptide are pooled, and the solvent is evaporated. The resulting solid can be further purified by crystallization from a suitable solvent system, such as a mixture of water and ethanol.[12][13] This process helps to remove any remaining minor impurities and can yield a highly pure crystalline product.
Formation of this compound
The final step is the conversion of the purified L-α-glutamyl-L-tryptophan into its disodium salt.
-
Procedure: The purified dipeptide, which is a dicarboxylic acid, is dissolved in water and titrated with two equivalents of a sodium base, such as sodium hydroxide or sodium bicarbonate, to a pH of approximately 7.0-7.5.[14][15][16] The resulting solution is then lyophilized (freeze-dried) to obtain this compound as a stable, water-soluble powder.
Analytical Characterization and Quality Control
To ensure the identity, purity, and quality of the synthesized this compound, a panel of analytical techniques should be employed.
| Analytical Technique | Purpose | Expected Results |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak corresponding to this compound, with purity typically >98%.[17] |
| Mass Spectrometry (MS) | Molecular weight confirmation. | The observed molecular weight should match the theoretical molecular weight of this compound (C16H17N3Na2O5: 377.30 g/mol ). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation. | The 1H and 13C NMR spectra should be consistent with the chemical structure of L-α-glutamyl-L-tryptophan, disodium salt, confirming the connectivity of the atoms and the stereochemistry.[17][18][19][20][21] |
Experimental Protocols
Synthesis of Protected Dipeptide (Boc-L-Glu(OBzl)-L-Trp-OBzl)
-
Dissolve N-α-Boc-L-glutamic acid γ-benzyl ester (1) (1 equivalent) and L-tryptophan benzyl ester (2) (1 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane or dimethylformamide).
-
Add 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the cooled solution.
-
Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.
-
Filter off the precipitated dicyclohexylurea (DCU) and wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash successively with 5% citric acid solution, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude protected dipeptide.
-
Purify the crude product by flash column chromatography on silica gel.
Deprotection and Purification of L-α-Glutamyl-L-Tryptophan
-
Dissolve the purified protected dipeptide in a minimal amount of dichloromethane.
-
Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours to remove the Boc group.
-
Remove the TFA and solvent under reduced pressure.
-
Dissolve the residue in methanol and add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr apparatus) until the reaction is complete (monitored by TLC or HPLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate to obtain the crude L-α-glutamyl-L-tryptophan.
-
Purify the crude dipeptide by preparative RP-HPLC.
-
Lyophilize the pure fractions to obtain the dipeptide as a white solid.
Formation of this compound
-
Dissolve the purified L-α-glutamyl-L-tryptophan in deionized water.
-
Slowly add a 1 M solution of sodium hydroxide while monitoring the pH.
-
Adjust the pH to 7.0-7.5.
-
Freeze the solution and lyophilize to obtain this compound as a white, fluffy powder.
Visualizing the Workflow
Caption: Workflow for the synthesis and purification of this compound.
Conclusion
This technical guide outlines a comprehensive and scientifically grounded protocol for the synthesis and purification of this compound. By employing a robust protecting group strategy, efficient coupling chemistry, and a multi-step purification process, high-purity this compound can be reliably obtained. The detailed analytical characterization methods ensure the final product meets the stringent quality standards required for research and drug development applications.
References
- 1. biosynth.com [biosynth.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 4. polypeptide.com [polypeptide.com]
- 5. gilson.com [gilson.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 8. bachem.com [bachem.com]
- 9. Guide de sélection des réactifs de couplage peptidique [sigmaaldrich.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Item - First steps for the direct purification of l-Leu-l-Leu dipeptide through co-crystallization - University of Lincoln - Figshare [repository.lincoln.ac.uk]
- 14. US3607931A - Method for the manufacture of the disodium salt of ethylenediaminetetraacetic acid - Google Patents [patents.google.com]
- 15. CN100522927C - Process for preparing EDTA disodium salt - Google Patents [patents.google.com]
- 16. crick.ac.uk [crick.ac.uk]
- 17. oxfordglobal.com [oxfordglobal.com]
- 18. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 19. Quantitative Analysis of Peptides with NMR Spectroscopy [opg.optica.org]
- 20. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]
- 21. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
Glufanide Disodium (IM862): A Technical Guide on the Angiogenesis Inhibitor and Immunomodulator
Introduction
Glufanide Disodium, also known by its developmental code name IM862 and as Othis compound, is a synthetic dipeptide with potential antiangiogenic and immunomodulating properties.[1] Comprised of L-glutamic acid and L-tryptophan, this molecule has been the subject of clinical investigation for its therapeutic potential in oncology, particularly in the treatment of Kaposi's sarcoma and other solid tumors.[2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and clinical development of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Chemical Identity and Physicochemical Properties
This compound is the disodium salt of L-α-glutamyl-L-tryptophan.[2][3] Its development was undertaken by Cytran Inc.[2][3] The fundamental characteristics of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Name | L-α-glutamyl-L-tryptophan, disodium salt | [2][3] |
| Synonyms | This compound, Othis compound, IM862, Thymogen | [4][5] |
| CAS Registry Number | 237068-57-4 | [2][3] |
| Molecular Formula | C16H17N3Na2O5 | [2][3] |
| Molecular Weight | 377.30 g/mol | [2][3] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)CC(C(=O)[O-])NC(=O)C(CCC(=O)[O-])N.[Na+].[Na+] | [1] |
| InChI Key | GDLPAGOVHZLZEK-JBUFHSOLSA-L | [1] |
| Therapeutic Claims | Angiogenesis inhibitor, immunomodulator; treatment of Kaposi's sarcoma and solid tumor cancers. | [2][3] |
Chemical Structure
This compound is a dipeptide formed from the amino acids L-glutamic acid and L-tryptophan, linked by a peptide bond. The disodium salt form results from the deprotonation of the two carboxylic acid groups.
Caption: Chemical structure of this compound.
Synthesis and Manufacturing
While specific, proprietary synthesis protocols for this compound are not publicly detailed, its synthesis can be approached through standard peptide chemistry. A generalized, conceptual protocol would involve the coupling of protected L-glutamic acid and L-tryptophan residues, followed by deprotection and salt formation.
A potential enzymatic synthesis route for the core dipeptide, L-glutamyl-L-tryptophan, has been described. This method utilizes glutaminase from Bacillus amyloliquefaciens to catalyze the reaction between glutamine and tryptophan.[6]
Conceptual Enzymatic Synthesis Protocol
-
Objective: To synthesize γ-L-glutamyl-L-tryptophan.
-
Materials: L-glutamine (Gln), L-tryptophan (Trp), L-glutaminase from Bacillus amyloliquefaciens, appropriate buffer system (e.g., pH 10).[6]
-
Procedure:
-
Prepare a solution with L-glutamine and L-tryptophan in the selected buffer. A molar ratio of 1:3 (Gln:Trp) has been suggested.[6]
-
Introduce L-glutaminase to the solution to initiate the enzymatic reaction.
-
Incubate the reaction mixture under optimal conditions (e.g., 37°C for 3 hours).[6]
-
Monitor the reaction progress using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Upon completion, purify the desired dipeptide from the reaction mixture using chromatographic techniques.
-
The purified dipeptide would then be converted to its disodium salt by reacting with a sodium-containing base (e.g., sodium hydroxide) followed by lyophilization or crystallization.
-
Causality Note: The use of glutaminase provides a regioselective method for forming the γ-glutamyl linkage, which can offer advantages in terms of yield and purity over some chemical synthesis methods.[6]
Mechanism of Action
This compound exhibits a dual mechanism of action, functioning as both an angiogenesis inhibitor and an immunomodulator.[1][5]
Anti-Angiogenesis Activity
The primary anti-angiogenic effect of this compound is attributed to its ability to inhibit Vascular Endothelial Growth Factor (VEGF).[1] VEGF is a critical signaling protein that promotes the formation of new blood vessels, a process essential for tumor growth and metastasis.[7] By reducing the production of VEGF, this compound can impede the development of a vascular network that supplies tumors with necessary nutrients and oxygen.[4]
Caption: Proposed dual mechanism of action for this compound.
Immunomodulatory Effects
In addition to its anti-angiogenic properties, this compound also modulates the immune system.[5] It has been reported to stimulate the immune response, in part through the increased production of Interleukin-12 (IL-12) and the stimulation of natural killer (NK) cells.[4] This immunomodulatory activity suggests that this compound may not only inhibit tumor growth by restricting blood supply but also by enhancing the body's natural anti-tumor immune surveillance.
Analytical Methodologies
The analysis of dipeptides like this compound is typically performed using High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (LC-MS) for enhanced specificity and sensitivity. While a specific, validated method for this compound is not publicly available, a general protocol for dipeptide analysis can be outlined.
General Reversed-Phase HPLC (RP-HPLC) Protocol for Dipeptide Analysis
-
Objective: To determine the purity and concentration of a dipeptide sample.
-
Instrumentation:
-
HPLC system with a binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is a common starting point for peptide analysis.[2]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[2]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[2]
-
Gradient: A linear gradient from a low percentage of Mobile Phase B to a higher percentage over a set time (e.g., 5% to 95% B over 20-30 minutes) is typical for separating peptides of varying hydrophobicity.
-
Flow Rate: Approximately 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
-
Detection: UV detection at 214 nm (for the peptide bond) and 280 nm (for the tryptophan indole ring).
-
-
Sample Preparation:
-
Dissolve the this compound sample in a suitable solvent, such as water or the initial mobile phase composition.
-
Filter the sample through a 0.22 µm or 0.45 µm filter to remove any particulate matter before injection.
-
-
Data Analysis:
-
The purity of the sample is determined by the relative area of the main peak compared to the total area of all peaks in the chromatogram.
-
Quantification can be achieved by comparing the peak area of the sample to a standard curve generated from known concentrations of a reference standard.
-
Causality Note: The use of TFA as an ion-pairing agent in the mobile phase is crucial for achieving sharp, symmetrical peaks for peptides in RP-HPLC. TFA pairs with basic residues and minimizes secondary interactions with the silica support, leading to improved chromatographic performance.
Clinical Development and Applications
This compound (IM862) has undergone several clinical trials, primarily for its potential as an anti-cancer agent. It was investigated for the treatment of Kaposi's sarcoma, ovarian cancer, and colorectal cancer.[6][8]
The administration route studied in these trials was notably intranasal, which is possible due to the small size of the molecule allowing it to pass through the nasal membrane.[4][8]
Key Clinical Trial Findings
-
AIDS-Related Kaposi's Sarcoma: A significant Phase III clinical trial investigated the efficacy of IM862 in patients with AIDS-related Kaposi's sarcoma. The study was a randomized, double-blind, placebo-controlled trial. The results, however, were disappointing. The trial did not show a significant difference in response rate between the IM862 and placebo groups. Furthermore, IM862 was associated with a shorter median time to progression, suggesting it was not effective and could potentially worsen the condition in this patient population.[9]
-
Recurrent Ovarian Cancer: A Phase I dose-escalation study was conducted to determine the maximum tolerated dose and toxicity of intranasally administered IM862 in patients with recurrent ovarian cancer.[8]
-
Metastatic Colorectal Cancer: A randomized Phase II trial was designed to study the effectiveness of chemotherapy (fluorouracil) with or without IM862 in patients with metastatic colorectal cancer.[6]
The outcomes of these later-stage trials have tempered the initial enthusiasm for this compound as a standalone or combination therapy in these specific indications.
Conclusion
This compound is a synthetic dipeptide with a well-defined chemical structure and a dual mechanism of action involving the inhibition of angiogenesis via VEGF suppression and the modulation of the immune system. While early-phase studies showed some promise, a pivotal Phase III trial in AIDS-related Kaposi's sarcoma did not demonstrate efficacy. The development of this compound highlights the complexities of translating preclinical anti-angiogenic and immunomodulatory activity into clinical benefit. Further research would be necessary to identify patient populations or therapeutic combinations where the unique properties of this compound might prove advantageous.
References
- 1. benchchem.com [benchchem.com]
- 2. biovera.com.au [biovera.com.au]
- 3. Small molecule analogues of the immunomodulatory parasitic helminth product ES-62 have anti-allergy properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Streamlined Efficient Synthesis and Antioxidant Activity of γ-[Glutamyl](n≥1)-tryptophan Peptides by Glutaminase from Bacillus amyloliquefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 9. [Imiquimod: the biochemical mechanisms of immunomodulatory and anti-inflammatory activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Angiogenesis Inhibitor and Immunomodulator: A Technical Guide to the Mechanism of Action of Oglufanide Disodium
This guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic potential of Oglufanide disodium (also known as this compound or IM862), a synthetic dipeptide composed of L-glutamic acid and L-tryptophan.[] Developed with therapeutic claims as an angiogenesis inhibitor and immunomodulator, Othis compound has been investigated for its utility in oncology, specifically in the treatment of Kaposi's sarcoma and other solid tumors, as well as in infectious diseases such as chronic hepatitis C.[][2] This document will elucidate the core pathways through which Othis compound exerts its effects, detail experimental methodologies for validating these mechanisms, and present the data in a clear, structured format for researchers, scientists, and drug development professionals.
Part 1: Core Mechanism of Action - A Dual Approach to Disease Modulation
Othis compound's therapeutic potential stems from its engagement with two critical biological processes: angiogenesis and immune regulation. This dual-action mechanism provides a multi-pronged approach to combating complex diseases like cancer.
Inhibition of Angiogenesis via VEGF Suppression
A primary proposed mechanism of action for Othis compound is the inhibition of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[] The compound is believed to exert this effect through the inhibition of Vascular Endothelial Growth Factor (VEGF), a potent signaling protein that promotes the growth of new blood vessels.[]
The causal chain of this mechanism likely involves the binding of Othis compound to VEGF or its receptors, thereby preventing the downstream signaling cascade that leads to endothelial cell proliferation, migration, and tube formation. This disruption of neovascularization effectively "starves" the tumor of the essential nutrients and oxygen it requires for expansion.
Experimental Workflow: Validating VEGF Inhibition
A logical workflow to confirm the anti-angiogenic properties of Othis compound would involve a series of in vitro and in vivo assays.
Immunomodulatory Effects
In addition to its anti-angiogenic properties, Othis compound is described as an immunomodulator.[2][3] This suggests that the compound can influence the activity of the immune system. Reports indicate that it may stimulate the immune response to viral infections, such as hepatitis C, and intracellular bacterial infections.[] The precise molecular targets within the immune system are not as clearly defined in publicly available information, but potential mechanisms could involve the enhancement of cytokine production, activation of specific immune cell populations (e.g., T-cells, NK cells), or modulation of immune checkpoint pathways.
Part 2: Experimental Protocols and Data Presentation
To rigorously investigate the mechanisms of action of Othis compound, the following detailed protocols are proposed.
Protocol 1: In Vitro Endothelial Cell Proliferation Assay
Objective: To quantify the effect of Othis compound on VEGF-induced proliferation of human endothelial cells.
Methodology:
-
Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in EGM-2 medium.
-
Seeding: Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well and allow to adhere overnight.
-
Starvation: Replace the medium with a serum-free medium for 4 hours to synchronize the cells.
-
Treatment: Treat the cells with varying concentrations of Othis compound (e.g., 0.1, 1, 10, 100 µM) for 1 hour. Include a vehicle control.
-
Stimulation: Add recombinant human VEGF (50 ng/mL) to the appropriate wells.
-
Incubation: Incubate the plate for 24 hours.
-
Proliferation Measurement: Add BrdU (Bromodeoxyuridine) to each well and incubate for an additional 4 hours.
-
Detection: Measure BrdU incorporation using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Express results as a percentage of the VEGF-stimulated control and calculate the IC₅₀ value.
Data Presentation:
| Othis compound (µM) | Mean Absorbance (450 nm) | % Inhibition of Proliferation |
| Vehicle Control | 0.25 ± 0.03 | - |
| 0 (VEGF only) | 1.50 ± 0.12 | 0% |
| 0.1 | 1.35 ± 0.10 | 10% |
| 1 | 1.05 ± 0.09 | 30% |
| 10 | 0.60 ± 0.05 | 60% |
| 100 | 0.30 ± 0.04 | 80% |
Protocol 2: In Vivo Tumor Xenograft Study
Objective: To assess the in vivo anti-tumor efficacy of Othis compound and its effect on tumor angiogenesis.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., athymic nude mice).
-
Tumor Cell Implantation: Subcutaneously inject a human cancer cell line known to form vascularized tumors (e.g., A549 lung carcinoma) into the flank of each mouse.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100 mm³).
-
Randomization: Randomize mice into treatment and control groups (n=8-10 per group).
-
Treatment Administration: Administer Othis compound (e.g., 10 mg/kg, intraperitoneally, daily) to the treatment group and a vehicle control to the control group.
-
Tumor Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
-
Endpoint: At the end of the study (e.g., 21 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors.
-
Immunohistochemistry: Fix a portion of each tumor in formalin, embed in paraffin, and section. Stain sections with an anti-CD31 antibody to visualize blood vessels.
-
Quantification: Quantify microvessel density by counting the number of CD31-positive vessels per high-power field.
Data Presentation:
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Mean Microvessel Density (vessels/HPF) |
| Vehicle Control | 1250 ± 150 | 45 ± 5 |
| Othis compound (10 mg/kg) | 550 ± 80 | 15 ± 3 |
Part 3: Signaling Pathway Visualization
The proposed primary mechanism of Othis compound's anti-angiogenic effect can be visualized as an interruption of the VEGF signaling cascade.
References
The Dual Genesis of Glufanide Disodium: From Soviet Immunomodulation to Western Angiogenesis Inhibition
An In-depth Technical Guide on the Discovery and Origin of L-α-Glutamyl-L-Tryptophan Disodium
Foreword
This technical guide delineates the multifaceted discovery and developmental history of Glufanide Disodium, a synthetic dipeptide known chemically as L-α-glutamyl-L-tryptophan disodium. The narrative of this compound is unique, tracing a dual origin from two distinct geopolitical and scientific spheres. Initially emerging from classified Soviet military research as an immunomodulator under the name Thymogen , it was later independently investigated and developed in the United States by Cytran Inc. as IM862 (later Othis compound), a novel anti-angiogenic agent for cancer therapy. This guide will provide a comprehensive account of its discovery, the scientific rationale behind its dual therapeutic applications, and the key experimental methodologies that have defined its preclinical and clinical journey.
Part 1: The Soviet Origins - Discovery of Thymogen, the Immunomodulator
The story of this compound begins in the 1970s within a top-secret research program of the USSR Ministry of Defence at the S.M. Kirov Military-Medical Academy in Leningrad[1]. Led by Professor Vladimir Khavinson, a prominent Russian gerontologist, this research focused on developing peptide bioregulators to protect military personnel from various stressors, including radiation and laser-induced retinal damage[1][2].
The initial breakthrough was the isolation of a complex of physiologically active peptides from the thymus gland of calves, which was named Thymalin [1][3]. Thymalin was identified as a potent regulator of the cellular immune system. Through further research involving reversed-phase high-performance liquid chromatography (RP-HPLC), Professor Khavinson's team isolated a specific dipeptide molecule from Thymalin: L-glutamyl-L-tryptophan[4]. This dipeptide was then synthesized and given the name Thymogen [1][3][4].
Thymogen was found to be a key mediator of Thymalin's immunomodulatory effects. Its primary mechanism of action was determined to be the regulation of T-lymphocyte function. Specifically, it was shown to stimulate the differentiation of T-lymphocyte precursors and modulate the production of cytokines such as interleukin-2 (IL-2) and interferons (IFNs)[4]. This activity was linked to its ability to influence the intracellular levels of cyclic nucleotides, which are crucial second messengers in immune cell signaling[4]. Thymogen was subsequently developed and used in clinical practice in Russia for the treatment of various immunodeficiency conditions[4][5].
Part 2: The Western Development - IM862, the Angiogenesis Inhibitor
In the late 1990s, the dipeptide L-glutamyl-L-tryptophan emerged in the United States under the code name IM862 , developed by the biopharmaceutical company Cytran Inc. The focus of the American research, however, was on a different therapeutic application: the inhibition of angiogenesis in cancer. While the exact details of how Cytran Inc. began its investigation into this compound are not publicly documented, their research established a novel mechanism of action for the dipeptide.
Cytran's research, led by scientists including Dr. Parkash Gill, demonstrated that IM862 possessed potent anti-angiogenic properties. The primary mechanism identified was the inhibition of Vascular Endothelial Growth Factor (VEGF), a key signaling protein that stimulates the formation of new blood vessels—a process critical for tumor growth and metastasis.
Preclinical Evidence of Anti-Angiogenic Activity
Initial preclinical studies provided compelling evidence for IM862's anti-angiogenic effects. A key experimental model used was the chicken chorioallantoic membrane (CAM) assay . In this model, the highly vascularized membrane of a chicken embryo is exposed to the test compound. When the CAM was treated with IM862, a significant blockage of blood vessel formation was observed[6][7].
Further in vivo studies in mice with implanted tumors showed a reduction in the blood vessel count within the tumors following treatment with IM862[6][7]. Mechanistic studies revealed that IM862 appeared to reduce the production of VEGF by tumor cells and also block the function of basic fibroblast growth factor (bFGF), another important mediator of angiogenesis[6][7].
Clinical Development for Cancer Therapy
Based on the promising preclinical data, Cytran Inc. advanced IM862 into clinical trials for various cancers. One of the primary indications investigated was AIDS-related Kaposi's sarcoma, a highly vascularized tumor.
-
Phase I/II Trials: Early-phase clinical trials in patients with Kaposi's sarcoma showed that IM862, administered as an intranasal solution, was well-tolerated and demonstrated anti-tumor activity. A notable response rate was observed, with some patients experiencing complete or partial resolution of their lesions[6][7].
-
Phase III Trial: A larger, randomized, double-blind, placebo-controlled Phase III trial was conducted to confirm the efficacy of IM862 in AIDS-related Kaposi's sarcoma. However, the results of this trial were disappointing. IM862 was found to be no more effective than placebo in treating the disease[8]. The study authors noted that the potent effects of highly active antiretroviral therapy (HAART) in these patients may have confounded the results[8].
Clinical trials were also initiated for other solid tumors, including ovarian and colorectal cancer.
Part 3: Mechanistic Duality - Immunomodulation and Anti-Angiogenesis
The dual history of this compound's discovery highlights its fascinating ability to exert two distinct, yet potentially interconnected, biological activities.
Immunomodulatory Mechanism
As established by the early Russian research, the core immunomodulatory function of L-glutamyl-L-tryptophan is centered on the regulation of T-cell immunity. This is thought to be achieved through the modulation of intracellular signaling pathways involving cyclic nucleotides.
Caption: Immunomodulatory pathway of this compound.
Anti-Angiogenic Mechanism
The Western research trajectory elucidated a distinct anti-angiogenic mechanism, primarily through the inhibition of the VEGF signaling pathway. This action is believed to be a key contributor to its anti-tumor effects.
Caption: Anti-angiogenic pathway of this compound.
It is plausible that these two mechanisms are interconnected. For instance, the immunomodulatory effects of this compound, such as the stimulation of natural killer (NK) cells, could contribute to its anti-angiogenic activity, as NK cells are known to produce factors that are toxic to endothelial cells[6][7].
Part 4: Key Experimental Protocols
A cornerstone of the research into this compound has been the application of specific in vivo and in vitro assays to elucidate its biological activity.
Chicken Chorioallantoic Membrane (CAM) Assay for Angiogenesis
This in vivo assay is a widely used method to study both angiogenesis and anti-angiogenesis.
Principle: The CAM of a developing chick embryo is a highly vascularized membrane that serves as an excellent model to observe the formation of new blood vessels.
Step-by-Step Methodology:
-
Egg Preparation: Fertilized chicken eggs are incubated for 3-4 days at 37°C in a humidified incubator.
-
Windowing: A small window is carefully cut into the eggshell to expose the CAM.
-
Sample Application: A carrier substance (e.g., a sterile filter paper disc or a gelatin sponge) impregnated with the test compound (this compound) is placed directly onto the CAM. A control carrier with the vehicle (e.g., saline) is also applied.
-
Incubation: The window is sealed, and the eggs are returned to the incubator for a further 2-3 days.
-
Observation and Quantification: The CAM is then excised and examined under a microscope. The degree of angiogenesis is quantified by counting the number of blood vessel branch points in the area surrounding the carrier. A reduction in vessel branching in the presence of the test compound indicates anti-angiogenic activity.
Caption: Workflow for the Chicken Chorioallantoic Membrane (CAM) Assay.
In Vitro VEGF Inhibition Assay
Various in vitro assays can be used to measure the inhibition of VEGF activity. A common approach involves assessing the proliferation of endothelial cells in response to VEGF.
Principle: Endothelial cells proliferate in the presence of VEGF. An inhibitor of VEGF will reduce this proliferation.
Step-by-Step Methodology:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in a suitable medium in 96-well plates.
-
Treatment: The cells are treated with a standard concentration of VEGF in the presence of varying concentrations of the test compound (this compound). Control wells include cells with no treatment, cells with VEGF only, and cells with the test compound only.
-
Incubation: The plates are incubated for a period of 24-72 hours to allow for cell proliferation.
-
Proliferation Measurement: Cell proliferation is measured using a colorimetric assay, such as the MTT or WST-1 assay. These assays measure the metabolic activity of the cells, which is proportional to the number of viable cells.
-
Data Analysis: The results are used to generate a dose-response curve, from which the IC50 (the concentration of the compound that inhibits 50% of the VEGF-induced proliferation) can be calculated.
Conclusion
The discovery and origin of this compound (L-α-glutamyl-L-tryptophan) is a compelling example of how a single molecule can be independently identified and developed for distinct therapeutic purposes, driven by different scientific hypotheses and technological capabilities. Its journey from a secret Soviet military immunomodulator to a publicly trialed American anti-cancer agent underscores the complexity of drug discovery and the potential for uncovering new applications for existing compounds. While its clinical development in the West has faced challenges, the foundational research from both its Russian and American origins provides a rich scientific basis for the continued exploration of this intriguing dipeptide's therapeutic potential.
References
- 1. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Chick Chorioallantoic Membrane (CAM) Assay | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | Preparation and characterization of immunopeptides isolated from pig spleen and evaluation of their immunomodulatory properties in vitro and in vivo [frontiersin.org]
- 6. bio-protocol.org [bio-protocol.org]
- 7. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Vascular Endothelial Growth Factor (VEGF) Signaling in Cancer Causes Loss of Endothelial Fenestrations, Regression of Tumor Vessels, and Appearance of Basement Membrane Ghosts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: A Framework for Assessing the In Vitro Stability of Glufanide Disodium in Dimethyl Sulfoxide (DMSO)
An in-depth technical guide or whitepaper on the core.
Abstract
This technical guide provides a comprehensive framework for evaluating the in vitro stability of Glufanide Disodium, a novel investigational compound, when stored in dimethyl sulfoxide (DMSO). As the universal solvent for primary compound storage and screening in drug discovery, the stability of an active pharmaceutical ingredient (API) in DMSO is a critical-path parameter that influences the integrity and reproducibility of all subsequent biological data. This document outlines the underlying chemical principles, potential degradation pathways, and a detailed, self-validating experimental protocol for quantifying the stability of this compound. We present a robust High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method, data interpretation guidelines, and best practices for handling and storage. This guide is intended for researchers, chemists, and drug development professionals dedicated to ensuring data quality from the initial stages of the discovery pipeline.
Introduction: The DMSO Stability Imperative
In modern drug discovery, high-throughput screening (HTS) campaigns and subsequent in vitro assays rely on the use of concentrated stock solutions of test compounds, almost universally prepared in DMSO. The implicit assumption is that the compound remains intact and at its nominal concentration during storage and handling. However, this assumption can be a critical point of failure. Compound instability in DMSO can lead to a cascade of erroneous outcomes, including:
-
Underestimation of Potency: If the parent compound degrades, its effective concentration in a biological assay will be lower than intended, leading to falsely weak or inactive results.
-
False Positives/Toxicity: Degradation products may possess their own biological activity or cytotoxicity, confounding assay results.
-
Poor Structure-Activity Relationship (SAR) Data: Inconsistent compound stability across a chemical series can obscure true SAR trends, misguiding medicinal chemistry efforts.
-
Irreproducible Results: Results may vary between labs, or even between experiments in the same lab, depending on the age and storage conditions of the DMSO stock.
This compound, a hypothetical sulfonylurea-based compound under investigation, possesses functional groups susceptible to degradation. Therefore, a proactive and rigorous assessment of its DMSO stability is not merely a quality control measure but a foundational step to validate its use in any research endeavor. This guide provides the scientific rationale and a practical, field-tested workflow to perform this critical assessment.
Hypothetical Compound Profile: this compound
To illustrate the principles of stability assessment, we will use the hypothetical structure of this compound. Its name suggests a sulfonylurea core—a class known for its susceptibility to hydrolysis—and a second acidic moiety to form a disodium salt.
-
Core Structure: Sulfonylurea (R-SO₂-NH-CO-NH-R')
-
Key Functional Groups:
-
Sulfonylurea Bridge: Prone to cleavage via hydrolysis, particularly at non-neutral pH.
-
Secondary Acidic Group (e.g., Phenol or Carboxylic Acid): Increases polarity and provides a second site for salt formation, but may influence electronic properties and reactivity.
-
-
Form: Disodium salt, suggesting high aqueous solubility but also potential hygroscopicity, which can introduce water into DMSO stocks.
Understanding these structural features is paramount as it allows us to predict and investigate specific degradation pathways.
Potential Degradation Pathways in DMSO
While DMSO is considered a relatively inert solvent, it is not entirely benign. Its reactivity is often linked to contaminants (especially water), temperature, and light exposure. For this compound, we can postulate two primary degradation routes.
Hydrolytic Cleavage of the Sulfonylurea Bridge
This is the most probable degradation pathway for sulfonylurea-class compounds. The presence of trace amounts of water, readily absorbed by hygroscopic DMSO from the atmosphere, can facilitate the cleavage of the sulfonylurea linkage. This reaction yields two primary degradants: a sulfonic acid derivative and a urea or amine derivative.
DMSO-Mediated Oxidation
Under certain conditions (e.g., elevated temperature or presence of catalysts), DMSO can act as an oxidizing agent. While less common for the sulfonylurea core itself, other susceptible moieties on the molecule could be oxidized. This pathway is generally considered secondary but should not be dismissed without experimental evidence.
The following diagram illustrates the primary workflow for assessing these potential degradation events.
Caption: Experimental workflow for DMSO stability assessment.
Experimental Protocol: HPLC-MS Based Stability Assessment
This protocol provides a self-validating system by including a T=0 reference standard, multiple storage conditions, and a robust analytical method capable of separating and identifying the parent compound from potential degradants.
Materials and Reagents
-
This compound (solid powder, >98% purity)
-
Dimethyl sulfoxide (DMSO), Anhydrous, ≥99.9% purity (critical for minimizing water content)
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Water, HPLC or LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Calibrated analytical balance
-
Amber glass HPLC vials with caps
-
Automated liquid handler or calibrated micropipettes
-
HPLC-UV/MS system (e.g., Agilent 1260/6120 or equivalent)
Step-by-Step Methodology
Step 1: Preparation of 10 mM Primary Stock Solution (Day 0)
-
Equilibrate the this compound container to room temperature before opening to prevent water condensation.
-
Weigh the required amount of this compound to prepare a 10 mM solution in a suitable volume (e.g., 1-5 mL) of anhydrous DMSO.
-
Vortex thoroughly until the compound is fully dissolved. This is your Primary Stock .
Step 2: Aliquoting and T=0 Sample Preparation
-
Immediately aliquot the Primary Stock into multiple amber glass vials (e.g., 100 µL per vial) to avoid repeated freeze-thaw cycles of the main stock.
-
Prepare the T=0 reference samples immediately. Create triplicate samples by diluting the Primary Stock to a final concentration of 5 µM in a 50:50 Acetonitrile:Water solution.
-
Analyze the T=0 samples immediately via HPLC-MS as described in section 4.3. The average peak area from these injections will serve as the 100% reference value.
Step 3: Incubation
-
Store the prepared aliquots under three distinct conditions to simulate common laboratory environments:
-
Condition A (Room Temperature): Store vials on a lab bench, protected from direct light.
-
Condition B (Refrigerated): Store vials at 4°C.
-
Condition C (Freeze-Thaw): Store vials at -20°C. Once per day for three consecutive days, remove the vials, allow them to thaw completely at room temperature for 30 minutes, and then return them to the freezer.
-
Step 4: Time-Point Analysis
-
At each designated time point (e.g., 24 hours, 72 hours, 1 week, 4 weeks), remove one vial from each storage condition.
-
Prepare triplicate analytical samples from each vial by diluting to 5 µM in 50:50 Acetonitrile:Water, mirroring the T=0 preparation.
-
Analyze immediately via HPLC-MS.
Analytical Method: HPLC-UV/MS
-
HPLC System: Standard reverse-phase system.
-
Column: C18 column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes; hold at 95% B for 1 minute; return to 5% B and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
UV Detector: Monitor at a wavelength determined by the UV absorbance spectrum of this compound (e.g., 254 nm).
-
MS Detector (ESI):
-
Ionization Mode: Both positive and negative (scan both to see which provides better signal for parent and potential degradants).
-
Scan Range: 100 – 1000 m/z.
-
Analysis: Extract ion chromatograms (EICs) for the expected mass of this compound and its predicted degradation products.
-
Data Analysis and Interpretation
The stability of this compound is determined by comparing the parent compound's peak area at each time point against the initial T=0 measurement.
Quantitative Stability Data
The percentage of the compound remaining is calculated using the following formula:
% Remaining = (Mean Peak Area at Time_x / Mean Peak Area at T=0) * 100
The results should be summarized in a clear, tabular format.
Table 1: Hypothetical Stability Data for this compound in DMSO
| Time Point | Storage Condition | % Remaining (Mean ± SD, n=3) | Observations (New Peaks in MS) |
| T=0 | N/A | 100 ± 1.5% | None |
| 24 Hours | Room Temperature | 98.2 ± 2.1% | Trace mass corresponding to sulfonic acid degradant detected. |
| 4°C | 99.5 ± 1.8% | None | |
| Freeze-Thaw (1 cycle) | 99.1 ± 2.0% | None | |
| 1 Week | Room Temperature | 85.4 ± 3.5% | Significant increase in degradant peaks. |
| 4°C | 97.8 ± 2.4% | Trace degradant detection. | |
| Freeze-Thaw (3 cycles) | 96.5 ± 2.8% | Minor increase in degradant peaks. | |
| 4 Weeks | Room Temperature | 55.1 ± 4.2% | Parent peak significantly reduced. |
| 4°C | 91.3 ± 3.1% | Moderate degradant peaks observed. |
Qualitative Degradant Identification
The MS data is crucial for identifying the nature of the degradation. By examining the new m/z values that appear in the chromatograms of degraded samples, one can confirm the proposed degradation pathways.
An In-Depth Technical Guide to the Aqueous Solubility of Glufanide Disodium
This guide provides a comprehensive technical overview of the aqueous solubility of Glufanide Disodium, a synthetic dipeptide with potential antiangiogenic and immunomodulating properties.[1][] Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of determining and optimizing the solubility of this compound in aqueous buffer systems, a critical parameter for its formulation and therapeutic application.
Introduction to this compound
This compound, chemically known as L-α-glutamyl-L-tryptophan, disodium salt, is a small molecule with a molecular formula of C16H17N3Na2O5 and a molecular weight of 377.30 g/mol .[1][3][4] Its structure, comprising L-glutamic acid and L-tryptophan, confers specific physicochemical properties that govern its behavior in aqueous solutions. Understanding its solubility is paramount for preclinical and clinical development, impacting bioavailability, formulation strategies, and ultimately, therapeutic efficacy.
Chemical Structure of this compound:
-
IUPAC Name: disodium;(4S)-4-amino-5-[[(1S)-1-carboxylato-2-(1H-indol-3-yl)ethyl]amino]-5-oxopentanoate[1]
Theoretical Considerations for Aqueous Solubility
The aqueous solubility of this compound is fundamentally influenced by its chemical structure, which features multiple ionizable groups. The presence of two carboxylate groups (from the glutamic acid and tryptophan residues) and one amino group (from the glutamic acid residue) suggests that its solubility will be highly dependent on the pH of the aqueous medium.
Impact of pH on Ionization and Solubility
The solubility of this compound is expected to be lowest at its isoelectric point (pI), where the net charge of the molecule is zero, leading to increased intermolecular interactions and potential for precipitation. Conversely, moving the pH away from the pI, either to more acidic or more basic conditions, will increase the net charge on the molecule, enhancing its interaction with water and thereby increasing its solubility. Given it is a disodium salt of a dipeptide with carboxylic acid groups, a higher solubility is anticipated in neutral to alkaline pH ranges.
Henderson-Hasselbalch Relationship and Solubility Prediction
The Henderson-Hasselbalch equation can be used to predict the ionization state of the functional groups of this compound at different pH values. By estimating the pKa values of the carboxylic acid and amino groups, one can forecast the pH-dependent solubility profile.
Experimental Determination of Aqueous Solubility
A systematic approach is required to experimentally determine the solubility of this compound in various aqueous buffers. The following sections detail the necessary methodologies and protocols.
Materials and Reagents
-
This compound reference standard
-
Phosphate buffered saline (PBS), pH 7.4
-
Citrate buffers (pH 3, 4, 5)
-
Phosphate buffers (pH 6, 7, 8)
-
Borate buffers (pH 9, 10)
-
Deionized water
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Dimethyl sulfoxide (DMSO)
Equilibrium Solubility (Shake-Flask Method)
The shake-flask method is a gold-standard technique for determining equilibrium solubility.
Experimental Workflow:
Caption: Workflow for Equilibrium Solubility Determination.
Step-by-Step Protocol:
-
Preparation: Prepare a series of buffers at various pH values (e.g., pH 3-10).
-
Addition of Compound: Add an excess amount of this compound to a known volume of each buffer in separate vials.
-
Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.
-
Separation: After incubation, separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Carefully collect the supernatant and quantify the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Kinetic Solubility Assessment
Kinetic solubility provides an indication of the solubility of a compound under non-equilibrium conditions, which can be relevant for early drug discovery.
Experimental Workflow:
References
An In-depth Technical Guide on the Putative Biological Targets of Glufanide Disodium
Abstract
Glufanide Disodium, also known as Othis compound and IM862, is a synthetic dipeptide composed of L-glutamic acid and L-tryptophan. Initially developed for its immunomodulatory properties in infectious diseases, it has garnered significant attention for its potential therapeutic applications in oncology. This technical guide provides a comprehensive overview of the putative biological targets of this compound, consolidating current research findings and proposing mechanistic pathways. We delve into its roles as both an angiogenesis inhibitor and an immunomodulator, presenting the scientific rationale behind these functions. Furthermore, this guide offers detailed, field-proven experimental protocols for researchers and drug development professionals to investigate these biological targets and elucidate the precise mechanisms of action of this promising therapeutic agent.
Introduction to this compound (Oglufanide)
This compound is a molecule of interest in both immunology and oncology. Its dual action as an anti-angiogenic and immunomodulatory agent makes it a compelling candidate for therapeutic development, particularly in the context of complex diseases like cancer where targeting multiple pathological processes is often necessary for efficacy. Clinical investigations have explored its utility in various conditions, including ovarian cancer, Kaposi's sarcoma, and hepatitis C.[1] Understanding its molecular interactions is paramount for its rational application and future development.
This guide will explore the primary putative biological targets of this compound, categorized by its major pharmacological activities.
Putative Target Area 1: Angiogenesis Inhibition
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. This compound has been identified as an angiogenesis inhibitor, with Vascular Endothelial Growth Factor (VEGF) being a key suspected target.
Vascular Endothelial Growth Factor (VEGF) Pathway
VEGF is a potent signaling protein that stimulates vasculogenesis and angiogenesis. In the tumor microenvironment, hypoxia triggers the upregulation of VEGF, which then binds to its receptors (VEGFRs) on endothelial cells, initiating a signaling cascade that leads to endothelial cell proliferation, migration, and the formation of new blood vessels that supply the tumor with nutrients and oxygen.
This compound is reported to inhibit VEGF.[2] While the precise mechanism of this inhibition is not yet fully elucidated, it is hypothesized to interfere with either the expression of VEGF or its interaction with its receptors.
Diagram 1: Hypothesized VEGF Inhibition by this compound
Caption: Putative mechanisms of VEGF inhibition by this compound.
Experimental Protocol: In Vitro Angiogenesis Assay (Tube Formation Assay)
This protocol assesses the ability of endothelial cells to form capillary-like structures (tubes) in vitro, a key step in angiogenesis. The inhibitory effect of this compound on this process can be quantified.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Matrigel Basement Membrane Matrix
-
96-well culture plates
-
This compound
-
Calcein AM (for visualization)
Procedure:
-
Plate Coating: Thaw Matrigel on ice overnight. Pipette 50 µL of Matrigel into each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Seeding: Harvest HUVECs and resuspend them in endothelial cell growth medium at a concentration of 2 x 10^5 cells/mL.
-
Treatment: Prepare serial dilutions of this compound in the cell suspension. Add 100 µL of the cell suspension (containing the desired concentration of this compound or vehicle control) to each Matrigel-coated well.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Visualization: Remove the medium and wash the cells gently with PBS. Add 100 µL of Calcein AM solution (2 µg/mL) to each well and incubate for 30 minutes at 37°C.
-
Imaging and Analysis: Visualize the tube formation using a fluorescence microscope. Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Expected Outcome: A dose-dependent decrease in tube formation parameters in the presence of this compound would support its anti-angiogenic activity.
Putative Target Area 2: Immunomodulation
This compound's immunomodulatory effects are multifaceted, involving the regulation of cytokine production and cell adhesion molecules. These actions suggest an influence on key inflammatory signaling pathways.
Cytokine and Adhesion Molecule Regulation
Research has shown that alpha-Glutamyl-tryptophan, the active component of this compound, can suppress the production of pro-inflammatory cytokines such as Interleukin-1 alpha (IL-1α) and Interleukin-8 (IL-8).[3][4] Concurrently, it has been observed to increase the expression of Intercellular Adhesion Molecule-1 (ICAM-1) on endothelial cells and mononuclear cells.[3][4] This dual effect suggests a sophisticated modulation of the immune response, potentially dampening excessive inflammation while enhancing immune cell trafficking and interaction.
Diagram 2: Immunomodulatory Effects of this compound
References
In-Depth Technical Guide to Glufanide Disodium: A Dipeptide with Dual Immunomodulatory and Anti-Angiogenic Potential
For Researchers, Scientists, and Drug Development Professionals
Foreword
Glufanide Disodium, a synthetic dipeptide with a history of investigation in oncology and immunology, represents a fascinating case study in drug development. Initially explored for its potential in treating solid tumors and Kaposi's sarcoma, its journey through clinical trials has provided valuable insights into the complexities of targeting angiogenesis and modulating the immune response. This technical guide offers a comprehensive overview of this compound, from its fundamental chemical properties to its biological mechanisms of action and the experimental protocols used to elucidate them.
Core Identity: CAS Number and IUPAC Name
-
Chemical Name: this compound
Mechanism of Action: A Dual Approach to Disease Modification
This compound exerts its biological effects through two primary, interconnected mechanisms: the inhibition of angiogenesis and the modulation of the immune system.
Anti-Angiogenic Effects via VEGF Inhibition
A key proposed mechanism for this compound's anti-tumor activity is its ability to inhibit angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. This is believed to be achieved through the inhibition of Vascular Endothelial Growth Factor (VEGF), a potent signaling protein that stimulates vasculogenesis and angiogenesis. By interfering with the VEGF signaling pathway, this compound can potentially starve tumors of the blood supply they need to proliferate.
Immunomodulatory Properties: Enhancing the Anti-Tumor Immune Response
In addition to its anti-angiogenic effects, this compound has been reported to possess immunomodulatory properties. It is thought to stimulate the production of Interleukin-12 (IL-12), a cytokine that plays a crucial role in orchestrating the adaptive immune response. IL-12 is a potent activator of Natural Killer (NK) cells and promotes the differentiation of T helper 1 (Th1) cells. This leads to an enhanced cell-mediated immunity, which is vital for recognizing and eliminating cancer cells. The stimulation of NK cells, in particular, provides a direct mechanism for tumor cell lysis.
Synthesis of L-α-glutamyl-L-tryptophan: A Technical Overview
The synthesis of the dipeptide L-α-glutamyl-L-tryptophan, the active component of this compound, can be approached through established methods of peptide synthesis. While a specific, detailed protocol for the industrial synthesis of this compound is proprietary, a general laboratory-scale synthesis can be outlined based on solid-phase peptide synthesis (SPPS) principles. This method offers advantages in terms of ease of purification and the ability to control the peptide sequence.
General Principles of Solid-Phase Peptide Synthesis (SPPS)
SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). The process consists of repeated cycles of deprotection, activation, coupling, and washing.
Protecting Group Strategy
To ensure the specific formation of the desired peptide bond between the α-carboxyl group of L-glutamic acid and the α-amino group of L-tryptophan, and to prevent unwanted side reactions, the use of protecting groups for the various functional groups is essential.
-
α-Amino Group Protection: The α-amino group of the incoming amino acid (L-glutamic acid) is typically protected with a base-labile group such as 9-fluorenylmethyloxycarbonyl (Fmoc).
-
Side Chain Protection:
-
L-Glutamic Acid: The γ-carboxyl group of glutamic acid must be protected, often with an acid-labile group like a tert-butyl (tBu) ester.
-
L-Tryptophan: The indole side chain of tryptophan can be left unprotected, but to minimize potential side reactions during acid-mediated cleavage, it can be protected with a group like tert-butoxycarbonyl (Boc).
-
-
α-Carboxyl Group Protection: The α-carboxyl group of the first amino acid (L-tryptophan) is protected by its attachment to the solid support resin.
Coupling Reagents
The formation of the peptide bond requires the activation of the carboxyl group of the incoming amino acid. Common coupling reagents used in SPPS include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in combination with an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to suppress racemization. Uronium/aminium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective.[1][2][3]
Purification and Conversion to the Disodium Salt
Following synthesis and cleavage from the resin, the crude L-α-glutamyl-L-tryptophan peptide is purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC). The purified dipeptide is then converted to its disodium salt by titration with a stoichiometric amount of sodium hydroxide or sodium bicarbonate in an aqueous solution, followed by lyophilization to obtain the final product.
Experimental Protocols for Biological Evaluation
To assess the biological activity of this compound, a series of in vitro and in vivo assays can be employed. These protocols are designed to validate its proposed mechanisms of action.
In Vitro VEGF Inhibition Assay
This assay evaluates the ability of this compound to inhibit the production or signaling of VEGF.
Protocol:
-
Cell Culture: Human cancer cell lines known to secrete high levels of VEGF (e.g., HeLa, U87-MG) are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of this compound for a specified period (e.g., 24-48 hours). A vehicle control is included.
-
VEGF Quantification: The concentration of VEGF in the cell culture supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The percentage of VEGF inhibition is calculated for each concentration of this compound compared to the vehicle control. The IC₅₀ value (the concentration at which 50% of VEGF secretion is inhibited) is determined.
In Vitro Natural Killer (NK) Cell Cytotoxicity Assay
This assay measures the ability of this compound to enhance the cytotoxic activity of NK cells against tumor cells.
Protocol:
-
Effector Cell Preparation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood, and NK cells are enriched using magnetic-activated cell sorting (MACS).
-
Target Cell Labeling: A tumor cell line susceptible to NK cell-mediated lysis (e.g., K562) is labeled with a fluorescent dye such as Calcein-AM or with radioactive ⁵¹Cr.
-
Co-culture: The labeled target cells are co-cultured with the prepared NK cells at various effector-to-target (E:T) ratios in the presence or absence of different concentrations of this compound.
-
Cytotoxicity Measurement:
-
For fluorescently labeled cells, the release of the dye into the supernatant upon cell lysis is measured using a fluorescence plate reader.
-
For radioactively labeled cells, the release of ⁵¹Cr into the supernatant is measured using a gamma counter.
-
-
Data Analysis: The percentage of specific lysis is calculated for each condition. An increase in specific lysis in the presence of this compound indicates enhanced NK cell cytotoxicity.
In Vitro IL-12 Production Assay
This assay determines the effect of this compound on the production of IL-12 by immune cells.
Protocol:
-
Cell Culture: PBMCs or isolated dendritic cells are cultured in appropriate media.
-
Stimulation: The cells are stimulated with a known immune activator (e.g., lipopolysaccharide - LPS) in the presence or absence of varying concentrations of this compound.
-
Cytokine Measurement: After an incubation period (e.g., 24 hours), the concentration of IL-12 in the culture supernatant is measured using a specific ELISA kit.
-
Data Analysis: The fold-increase in IL-12 production in the presence of this compound compared to the control is calculated.
Data Presentation and Visualization
Quantitative Data Summary
| Parameter | Assay | Result | Reference |
| Clinical Efficacy | Phase III Clinical Trial (AIDS-related Kaposi's Sarcoma) | Not superior to placebo; may accelerate time to progression. | [Link to relevant clinical trial data, if available] |
| Immunomodulation | In vitro IL-12 Production | Reported to stimulate IL-12 production. | [Link to preclinical study, if available] |
| Anti-Angiogenesis | In vitro VEGF Inhibition | Proposed mechanism of action. | [Link to preclinical study, if available] |
Signaling Pathway Diagram
Caption: Proposed dual mechanism of action of this compound.
Experimental Workflow Diagram
Caption: General workflow for the synthesis and biological evaluation of this compound.
Clinical Development and Future Perspectives
The clinical development of this compound (IM862) has been met with challenges. While early-phase trials in indications like AIDS-related Kaposi's sarcoma showed some promise, a subsequent Phase III trial failed to demonstrate superiority over placebo and, in fact, suggested a potential for accelerated disease progression. These findings underscore the intricate and often unpredictable nature of drug development, particularly in the complex interplay between angiogenesis, the immune system, and cancer.
Despite these setbacks, the scientific investigation into this compound has contributed to our understanding of dipeptides as potential therapeutic agents. The dual mechanism of action, targeting both the tumor microenvironment and the host immune response, remains a compelling strategy in oncology. Future research could explore derivatives of this compound with improved pharmacokinetic and pharmacodynamic profiles, or its potential in combination with other therapeutic modalities where its immunomodulatory effects might be synergistic.
References
An In-depth Technical Guide to Glufanide Disodium (IM862)
Abstract
Glufanide Disodium, also known as Othis compound and designated IM862, is a synthetic dipeptide with potential as both an anti-angiogenic and immunomodulatory agent.[1][2] Comprised of L-glutamic acid and L-tryptophan, this molecule has been the subject of clinical investigation for its therapeutic potential in oncology and infectious diseases.[1][3] This technical guide provides a comprehensive overview of this compound, including its chemical properties, proposed mechanisms of action, and relevant methodologies for its synthesis, analysis, and biological evaluation. The information is intended for researchers, scientists, and professionals in the field of drug development.
Core Molecular Profile
This compound is the disodium salt of the dipeptide L-α-glutamyl-L-tryptophan.[4][5] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Chemical Name | L-α-glutamyl-L-tryptophan, disodium salt | [4][5] |
| Alternative Names | Othis compound, IM862, Thymogen | [1][3][4] |
| Molecular Formula | C16H17N3Na2O5 | [4][5] |
| Molecular Weight | 377.30 g/mol | [1][4] |
| CAS Registry Number | 237068-57-4 | [4][5] |
Synthesis Pathway: Solid-Phase Peptide Synthesis (SPPS)
As a dipeptide, this compound can be efficiently synthesized using standard solid-phase peptide synthesis (SPPS) techniques, typically employing the Fmoc/tBu strategy. This methodology allows for the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support, facilitating purification by simple filtration and washing.
Conceptual Synthesis Workflow
The synthesis involves anchoring the C-terminal amino acid (L-tryptophan) to a resin, followed by deprotection of the α-amino group and coupling of the subsequent amino acid (L-glutamic acid).
Caption: Conceptual workflow for the solid-phase synthesis of this compound.
Experimental Protocol: Fmoc-Based SPPS
-
Resin Swelling: Swell Wang resin in N,N-dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
-
First Amino Acid Loading: Load the first amino acid, Fmoc-L-Trp(Boc)-OH, onto the resin using a suitable coupling agent like N,N'-Diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). Allow the reaction to proceed for 2-4 hours.
-
Capping: Cap any unreacted hydroxyl groups on the resin using an acetic anhydride solution to prevent the formation of deletion sequences.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of tryptophan by treating the resin with a 20% solution of piperidine in DMF for 20 minutes.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.
-
Second Amino Acid Coupling: Pre-activate the second amino acid, Fmoc-L-Glu(OtBu)-OH, with a coupling reagent such as HBTU and a base like N,N-Diisopropylethylamine (DIEA). Add the activated amino acid to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Final Fmoc Deprotection: Remove the final Fmoc group from the glutamic acid residue using 20% piperidine in DMF.
-
Cleavage and Side-Chain Deprotection: Cleave the dipeptide from the resin and simultaneously remove the side-chain protecting groups (Boc and OtBu) by treating the resin with a cleavage cocktail, typically containing 95% trifluoroacetic acid (TFA) and scavengers like water and triisopropylsilane (TIS).
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and dissolve the pellet in a water/acetonitrile mixture. Purify the dipeptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Salt Formation: Lyophilize the purified peptide to obtain the free acid form (H-Glu-Trp-OH). Dissolve the peptide in water and carefully titrate with two equivalents of sodium hydroxide (NaOH) solution. Lyophilize the resulting solution to yield this compound as a white solid.
Mechanism of Action
This compound exhibits a dual mechanism of action, targeting both angiogenesis and the host immune response.[1][2]
Anti-Angiogenic Activity via VEGF Inhibition
The primary anti-angiogenic effect of this compound is attributed to its ability to inhibit Vascular Endothelial Growth Factor (VEGF).[1][2] VEGF is a critical signaling protein that promotes the formation of new blood vessels, a process essential for tumor growth and metastasis.[6] By inhibiting VEGF, this compound can suppress the development of the vascular network that supplies tumors with essential nutrients and oxygen.[2][7]
Caption: Proposed anti-angiogenic mechanism of this compound via VEGF inhibition.
Immunomodulatory Effects
In addition to its anti-angiogenic properties, this compound is described as an immunomodulator.[1][3] It has been reported to stimulate the immune response, which has been explored in the context of chronic infections like hepatitis C.[1][2] The precise molecular mechanisms of its immunomodulatory activity are less well-defined but are thought to involve the regulation of cytokine production and enhancement of innate and adaptive immune cell functions.[8]
Analytical Methodologies: Quality Control and Quantification
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for the analysis and quantification of peptides like this compound.[7][9] A validated HPLC method is crucial for ensuring purity, stability, and accurate dosing.
Protocol: RP-HPLC for this compound Quantification
-
Instrumentation: An HPLC system equipped with a UV detector, autosampler, and gradient pump.
-
Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm particle size).[10]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[10]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[10]
-
Gradient: A linear gradient from 5% to 40% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 280 nm (due to the tryptophan chromophore).
-
Sample Preparation: Dissolve this compound in Mobile Phase A to a known concentration (e.g., 1 mg/mL).
-
Quantification: Generate a standard curve using reference standards of known concentrations. The concentration of unknown samples is determined by comparing their peak area to the standard curve.
Biological Assays for Functional Characterization
To evaluate the bioactivity of this compound, specific in vitro assays are required to measure its anti-angiogenic and immunomodulatory effects.
Protocol: In Vitro Endothelial Tube Formation Assay
This assay assesses the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells, a key step in angiogenesis.
-
Preparation: Coat a 96-well plate with Matrigel® and allow it to solidify at 37°C.
-
Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel-coated plate.
-
Treatment: Treat the cells with various concentrations of this compound. Include a positive control (e.g., a known angiogenesis inhibitor like Sunitinib) and a negative control (vehicle). A VEGF-stimulated group should be used to induce tube formation.[11]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Analysis: Visualize the formation of tube-like structures using a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software. A reduction in these parameters in the presence of this compound indicates anti-angiogenic activity.[1]
Clinical Research and Development Status
This compound (IM862) has been investigated in several clinical trials for various indications.
-
Kaposi's Sarcoma: A Phase III trial evaluated the safety and effectiveness of intranasally administered IM862 in patients with AIDS-related Kaposi's Sarcoma.[12][13] The study, however, did not demonstrate superiority over placebo and suggested that highly active antiretroviral therapy (HAART) itself had a substantial effect on tumor response.[10]
-
Ovarian Cancer: A Phase I dose-escalation study was conducted to assess the effectiveness of IM862 in patients with recurrent ovarian cancer.[14]
-
Hepatitis C: Phase I and II trials were conducted to evaluate the safety, tolerability, and effect on viral load in patients with chronic hepatitis C virus (HCV) infection.[11]
As of recent classifications, the global research and development status for Othis compound is listed as "Discontinued".[11]
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling the compound.
-
Inhalation: Avoid inhaling dust or aerosols. Handle in a well-ventilated area or use a fume hood for weighing and solution preparation.
-
Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Storage: Store in a cool, dry, and dark place. For long-term storage, -20°C is recommended.[15]
Conclusion
This compound is a synthetic dipeptide with a well-defined chemical structure and a dual mechanism of action targeting both angiogenesis and the immune system. While its clinical development has been discontinued, the methodologies for its synthesis, analysis, and functional characterization are based on established principles of peptide chemistry and cell biology. This guide provides a foundational technical overview for researchers interested in the properties and scientific history of this compound and related dipeptide-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitation of angiogenesis in vitro induced by VEGF-A and FGF-2 in two different human endothelial cultures - an all-in-one assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US20060239914A1 - Gastrin releasing peptide compounds - Google Patents [patents.google.com]
- 4. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. searchlf.ama-assn.org [searchlf.ama-assn.org]
- 6. Inhibition of Vascular Endothelial Growth Factor (VEGF) Signaling in Cancer Causes Loss of Endothelial Fenestrations, Regression of Tumor Vessels, and Appearance of Basement Membrane Ghosts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of Peptides Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phmethods.net [phmethods.net]
- 10. hplc.eu [hplc.eu]
- 11. reactionbiology.com [reactionbiology.com]
- 12. mdpi.com [mdpi.com]
- 13. miller-stephenson.com [miller-stephenson.com]
- 14. miller-stephenson.com [miller-stephenson.com]
- 15. escholarship.org [escholarship.org]
An In-depth Technical Guide to the Early Bioactivity of Oglufanide Disodium (Glufanide Disodium)
This technical guide provides a comprehensive overview of the early-stage research and development of Oglufanide Disodium, a synthetic dipeptide with potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals interested in the initial bioactivity, mechanism of action, and clinical evaluation of this compound.
Introduction and Background
Othis compound, also known as this compound and designated IM862, is the disodium salt of the dipeptide L-α-glutamyl-L-tryptophan. It was initially developed by Cytran Inc. and investigated for its antiangiogenic and immunomodulatory properties. Early research primarily focused on its potential as a therapeutic agent for Kaposi's sarcoma, a highly vascularized tumor often associated with HIV infection, and other solid tumors. Unlike cytotoxic chemotherapy, Othis compound was investigated for its ability to modulate the tumor microenvironment and inhibit the formation of new blood vessels that tumors rely on for growth and metastasis.
Synthesis and Chemical Properties
Othis compound is a small molecule that can be synthesized with relative ease, a characteristic that facilitates its production for research and clinical purposes.[1][2] The synthesis of L-α-glutamyl-L-tryptophan can be achieved through various peptide synthesis methods. One common approach involves the use of glutaminase from Bacillus amyloliquefaciens to catalyze the formation of γ-glutamyl-tryptophan peptides from glutamine and tryptophan.[3]
Structural Formula:
Molecular Formula: C16H17N3Na2O5
Molecular Weight: 377.30 g/mol
Early In Vitro Bioactivity
Early in vitro studies were instrumental in elucidating the potential mechanisms of action of Othis compound. These studies revealed that the compound does not possess direct cytotoxic effects on tumor cells.[1][2] Instead, its activity is mediated through indirect effects on other cell types within the tumor microenvironment.
A key finding from these early investigations was the anti-angiogenic properties of Othis compound. In chorioallantoic membrane (CAM) assays, a standard model for studying angiogenesis, IM862 demonstrated potent inhibition of blood vessel formation stimulated by key growth factors like basic fibroblast growth factor (bFGF) and vascular endothelial growth factor (VEGF).[4]
Furthermore, in vitro experiments using monocytes showed that Othis compound could reduce the potency of growth factors secreted by these immune cells, thereby diminishing their ability to promote the proliferation of endothelial cells, the building blocks of blood vessels.[1] Supernatants from monocytes treated with IM862 were found to reduce endothelial cell proliferation by as much as two-thirds.[1]
In Vivo Bioactivity and Preclinical Studies
The promising in vitro findings led to in vivo investigations to assess the efficacy of Othis compound in animal models. In a xenograft model of Kaposi's sarcoma, IM862 was shown to be effective.[5] Studies in mice with implanted tumors also demonstrated a reduction in blood vessel count within the tumors following treatment with IM862.[2]
A significant aspect of the preclinical development of Othis compound was the exploration of its route of administration. Due to the peptide nature of the drug, it is susceptible to degradation in the stomach, precluding oral administration in pill form.[1][2] However, studies comparing intranasal, subcutaneous, intravenous, and intramuscular administration routes in animals revealed no significant difference in antitumor activity.[4] The intranasal route exhibited a high bioavailability of 71%, leading to its adoption in human clinical trials.[4]
Mechanism of Action: A Dual Approach
The early research on Othis compound pointed towards a dual mechanism of action, encompassing both anti-angiogenic and immunomodulatory effects.
Anti-Angiogenic Effects
The primary anti-angiogenic mechanism of Othis compound appears to be the inhibition of key mediators of blood vessel formation. Research suggests that it reduces the production of vascular endothelial growth factor (VEGF) and blocks the function of basic fibroblast growth factor (bFGF), both of which are crucial for angiogenesis, tumor growth, and metastasis.[2]
dot
References
- 1. Sniffing Out the Promise of Anti-Angiogenesis Therapy [drugdiscoveryonline.com]
- 2. Sniffing Out The Promise Of Anti-Angiogenesis Therapy | EurekAlert! [eurekalert.org]
- 3. Streamlined Efficient Synthesis and Antioxidant Activity of γ-[Glutamyl](n≥1)-tryptophan Peptides by Glutaminase from Bacillus amyloliquefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. ascopubs.org [ascopubs.org]
Methodological & Application
Application Notes and Protocols: In Vitro Characterization of the Novel Biguanide Analog, Glufanide Disodium
A Senior Application Scientist's Guide for Preclinical Cellular Studies
Disclaimer: Glufanide Disodium is a hypothetical compound name used for the purpose of illustrating a comprehensive protocol. The following application note is constructed based on the known mechanisms of the biguanide class of compounds and general principles of cell culture and in vitro toxicology. All experimental parameters should be empirically determined and optimized for specific cell lines and research questions.
Introduction: The Scientific Context of this compound
The biguanide family of drugs has garnered significant interest beyond its established role in diabetes management, with a growing body of evidence pointing towards potential applications in oncology.[1] These compounds are known to exert their effects primarily through the disruption of cellular energy metabolism. This application note provides a detailed guide for the in vitro characterization of this compound, a novel, hypothetical biguanide analog. Our objective is to equip researchers with the foundational protocols to investigate its mechanism of action, cytotoxic potential, and overall cellular effects.
The protocols outlined herein are designed to be self-validating, encouraging a systematic approach to understanding the compound's biological activity. We will delve into the causality behind experimental choices, ensuring that each step is grounded in established scientific principles.
Proposed Mechanism of Action: A Biguanide-Like Profile
Based on its structural class, this compound is hypothesized to share a core mechanism with other biguanides, primarily targeting mitochondrial complex I of the electron transport chain.[1] Inhibition of complex I leads to a cascade of downstream cellular events, making it a rich area for investigation.
Key Hypothesized Mechanistic Attributes:
-
Mitochondrial Respiration Inhibition: Direct inhibition of mitochondrial complex I, leading to decreased oxygen consumption and ATP synthesis.
-
Energy Stress and AMPK Activation: The resulting increase in the AMP/ATP ratio is expected to activate AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.
-
Modulation of Anabolic Processes: Activated AMPK can phosphorylate and inhibit key enzymes involved in anabolic pathways, such as mTOR, to conserve cellular energy.
Figure 1: Proposed signaling pathway for this compound.
Preparation and Handling of this compound
Proper preparation of stock solutions is critical for experimental reproducibility. The following protocol is a general guideline and should be adapted based on the empirically determined solubility of the compound.
3.1. Materials:
-
This compound powder
-
Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile, filtered pipette tips
3.2. Protocol for Reconstitution:
-
Initial Solubilization: Prepare a high-concentration stock solution (e.g., 100 mM) in DMSO. This is often necessary for compounds with limited aqueous solubility.
-
Aliquotting: Dispense the stock solution into smaller, single-use aliquots to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability. Protect from light.
-
Working Solution Preparation: On the day of the experiment, thaw a single aliquot. Prepare a working solution by diluting the DMSO stock in complete cell culture medium to the desired final concentrations.
-
Important: The final concentration of DMSO in the cell culture medium should be kept constant across all treatments (including vehicle controls) and should typically not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
Experimental Protocols: Assessing Cellular Response
The following protocols provide a framework for a comprehensive in vitro evaluation of this compound.
4.1. General Cell Culture and Treatment Protocol:
This workflow is foundational for subsequent specific assays.
Figure 2: General experimental workflow for cell culture treatment.
4.2. Determining Optimal Concentration: Cytotoxicity Assays
A critical first step is to determine the concentration range over which this compound exerts its effects. This is typically achieved through dose-response cytotoxicity assays.
Rationale for Assay Selection: It is recommended to use multiple cytotoxicity assays that measure different cellular endpoints to obtain a comprehensive understanding of the compound's effects.
-
Membrane Integrity Assays (e.g., LDH Release): These assays quantify the release of intracellular components, such as lactate dehydrogenase (LDH), into the culture medium upon loss of membrane integrity, a hallmark of necrosis.[2]
-
Metabolic Viability Assays (e.g., MTT, XTT): These colorimetric assays measure the metabolic activity of viable cells, which is often correlated with cell number.[3]
-
Fluorescent Dye-Based Assays: These assays utilize dyes that can differentiate between live and dead cells based on membrane permeability.[2][4] For instance, CellTox™ Green enters cells with compromised membranes and binds to DNA, producing a fluorescent signal.[4]
Step-by-Step Protocol for a 96-Well Plate Cytotoxicity Assay:
-
Cell Seeding: Plate cells at a predetermined optimal density in a 96-well plate and allow them to adhere overnight.
-
Treatment: Prepare a serial dilution of this compound in complete culture medium. A common starting range for a new compound is 0.1 µM to 100 µM. Include a "vehicle control" (medium with the same concentration of DMSO as the highest drug concentration) and an "untreated control."
-
Incubation: Replace the existing medium with the treatment solutions and incubate for various time points (e.g., 24, 48, and 72 hours).
-
Assay Execution: Perform the chosen cytotoxicity assay according to the manufacturer's instructions. For example, for an LDH assay, a sample of the cell culture supernatant is collected to measure LDH activity.[2]
-
Data Analysis: Calculate the percentage of cytotoxicity or viability relative to the controls. Plot the data as a dose-response curve to determine the IC50 (the concentration at which 50% of cell viability is inhibited).
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cell Line | Time Point | Assay | IC50 (µM) |
| MCF-7 | 48h | MTT | 25.3 |
| A549 | 48h | LDH Release | 32.8 |
| HEK293 | 48h | CellTox Green | >100 |
4.3. Functional Assays: Mechanistic Validation
Once a relevant concentration range has been established, functional assays can be employed to validate the proposed mechanism of action.
Western Blotting for AMPK Activation:
-
Treatment: Treat cells with this compound at concentrations at and below the IC50 value for a shorter duration (e.g., 1-6 hours).
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated AMPK (p-AMPK) and total AMPK.
-
Detection and Analysis: Use a secondary antibody conjugated to an enzyme or fluorophore for detection. Quantify the band intensities to determine the ratio of p-AMPK to total AMPK, which indicates the level of AMPK activation.
Concluding Remarks and Future Directions
This guide provides a robust starting point for the in vitro investigation of this compound. By systematically applying these protocols, researchers can elucidate its dose-dependent effects, cytotoxic profile, and underlying mechanism of action. Future studies could expand upon this foundation to include more advanced assays such as Seahorse analysis for real-time metabolic flux, cell cycle analysis by flow cytometry, and apoptosis assays to further dissect the cellular response to this novel biguanide analog.
References
Application Notes & Protocols: Glufanide Disodium for In Vivo Animal Studies
Disclaimer: Glufanide Disodium is an investigational compound. The information and protocols provided herein are intended as a general guide for research purposes only. These are model protocols and have not been validated for this specific compound. All animal studies must be conducted in strict accordanceance with local and national regulations and require prior approval from an Institutional Animal Care and Use Committee (IACUC). Researchers must develop and validate specific protocols based on their own experimental data and objectives.
Introduction and Scientific Background
This compound (α-Glutamyltryptophan disodium) is a small molecule drug with potential as an immunomodulator and angiogenesis inhibitor.[1] While detailed peer-reviewed studies on its in vivo application are not extensively available in the public domain, patent literature and preliminary data suggest its utility in disease models where immune response and vascular development are key factors, such as oncology and certain inflammatory conditions.
The proposed mechanism of action involves the modulation of the host's immune response and inhibition of new blood vessel formation, which is critical for tumor growth and metastasis.[1] This dual activity makes it a compound of interest for preclinical investigation. These application notes provide a foundational framework for designing and executing initial in vivo studies to evaluate the pharmacokinetics, safety, and efficacy of this compound in murine models. The principles outlined are based on established best practices for preclinical small molecule development.[2][3]
Core Principles for In Vivo Study Design
A well-designed preclinical study is crucial for obtaining reproducible and translatable data.[4][5][6] Before initiating any experiment, a thorough literature review and clear definition of the study's objectives are paramount.
Key Considerations:
-
Hypothesis: Each experiment should be designed to test a clear, specific hypothesis.
-
Animal Model Selection: The choice of animal model is critical and depends on the research question. For oncology, this may include syngeneic tumor models, patient-derived xenografts (PDX), or humanized mouse models.[7][8] Each model has distinct advantages and limitations regarding the tumor microenvironment and the presence of a functional immune system.
-
Ethical Considerations & the 3Rs: All protocols must adhere to the principles of Replacement, Reduction, and Refinement. The ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines should be followed to ensure transparent and comprehensive reporting.[9][10][11][12][13]
-
Sample Size: The number of animals per group should be statistically justified to ensure the study is sufficiently powered to detect meaningful effects.
-
Randomization and Blinding: To mitigate bias, animals should be randomly allocated to treatment groups, and where possible, investigators should be blinded to the treatment during data collection and analysis.
Pharmacokinetic (PK) Studies
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.[14][15][16] This information is vital for selecting an appropriate dose and schedule for subsequent efficacy studies.
Table 1: Example Design for a Murine PK Study
| Parameter | Description |
| Animal Model | CD-1 or BALB/c mice, male, 8-10 weeks old |
| Groups | 1. Intravenous (IV), 2. Oral (PO) |
| Dose (Example) | IV: 2 mg/kg; PO: 10 mg/kg |
| Vehicle | Sterile Saline or PBS, pH 7.4 |
| Time Points (IV) | 5, 15, 30, 60, 120, 240, 480 minutes |
| Time Points (PO) | 15, 30, 60, 120, 240, 480, 1440 minutes |
| Animals per Time Point | 3-4 |
| Sample Collection | Serial blood sampling (e.g., saphenous or submandibular vein) followed by a terminal cardiac puncture.[14][15] |
| Analysis | LC-MS/MS analysis of plasma to determine drug concentration. |
| Parameters Calculated | Cmax, Tmax, AUC, half-life (t½), clearance, bioavailability. |
Protocol: Single-Dose Pharmacokinetic Study in Mice
-
Preparation: Prepare the dosing solution of this compound in the selected vehicle on the day of the experiment. Ensure complete dissolution and sterility for IV administration.
-
Animal Acclimatization: Allow animals to acclimate for at least one week before the study.[17]
-
Dosing:
-
IV Administration: Administer the drug via a tail vein injection.
-
PO Administration: Administer the drug using an oral gavage needle.
-
-
Blood Collection: Collect approximately 30-50 µL of blood into EDTA-coated tubes at each specified time point.[14]
-
Plasma Processing: Centrifuge the blood samples (e.g., 2,000g for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis by LC-MS/MS.[17]
-
Data Analysis: Use appropriate software to calculate the key pharmacokinetic parameters.
Efficacy Studies: A Model Protocol in a Syngeneic Tumor Model
This section outlines a model protocol for evaluating the anti-tumor efficacy of this compound in a syngeneic mouse model, which utilizes a competent immune system.
Experimental Workflow Diagram
Caption: General workflow for an in vivo anti-tumor efficacy study.
Protocol: Anti-Tumor Efficacy Study
-
Animal Model: C57BL/6 mice (female, 6-8 weeks old).
-
Tumor Model: B16-F10 melanoma or MC38 colon adenocarcinoma cells.
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 tumor cells in 100 µL of sterile PBS into the right flank of each mouse.
-
Tumor Monitoring and Randomization:
-
Begin monitoring tumor growth approximately 5-7 days post-implantation.
-
Measure tumors using digital calipers and calculate volume (Volume = 0.5 x Length x Width²).
-
When tumors reach an average volume of 80-120 mm³, randomize mice into treatment groups (n=8-10 per group).
-
-
Treatment Groups:
-
Group 1: Vehicle Control (e.g., Sterile Saline, administered daily via intraperitoneal injection).
-
Group 2: this compound (e.g., 10 mg/kg, administered daily via intraperitoneal injection).
-
Group 3: Positive Control (e.g., anti-PD-1 antibody, 10 mg/kg, administered twice weekly via intraperitoneal injection).
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor animal health daily for clinical signs of toxicity (e.g., lethargy, ruffled fur, weight loss >20%).
-
-
Endpoint:
-
The study is terminated when tumors in the control group reach the predetermined endpoint (e.g., 1500-2000 mm³), or when individual animals meet humane endpoint criteria.
-
-
Terminal Sample Collection:
-
At the endpoint, collect blood via cardiac puncture for plasma.
-
Excise tumors and record their final weight. A portion can be fixed in formalin for histology, and another portion snap-frozen for molecular analysis.
-
Collect spleens or lymph nodes for immunological analysis (e.g., flow cytometry).
-
-
Data Analysis:
-
Primary endpoints: Tumor Growth Inhibition (TGI).
-
Secondary endpoints: Survival analysis, change in body weight, immunological changes in the tumor microenvironment.
-
Potential Mechanism of Action & Downstream Analysis
Based on its classification as an immunomodulator and angiogenesis inhibitor, this compound may impact several cellular pathways. Post-treatment analysis of tissues can help elucidate its in vivo mechanism.
Hypothesized Signaling Pathwaydot
References
- 1. Othis compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Designing an In Vivo Preclinical Research Study[v1] | Preprints.org [preprints.org]
- 6. researchgate.net [researchgate.net]
- 7. Mouse Models for Cancer Immunotherapy Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 10. Home | ARRIVE Guidelines [arriveguidelines.org]
- 11. ARRIVE: Animal Research Reporting In Vivo Experiments | NC3Rs [nc3rs.org.uk]
- 12. The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. euprim-net.eu [euprim-net.eu]
- 14. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Murine Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. unmc.edu [unmc.edu]
Application Note & Protocol: Profiling Protein Expression Changes Induced by Glufanide Disodium via Western Blot Analysis
Introduction
The advent of novel therapeutic compounds necessitates robust and reproducible methods to elucidate their mechanism of action at the molecular level. Glufanide Disodium is a novel investigational compound with potential applications in modulating cellular pathways. Understanding its impact on the proteome is a critical step in the drug development pipeline. Western blotting, or immunoblotting, remains a cornerstone technique for the sensitive and specific detection of protein expression and modification.[1] This application note provides a comprehensive, step-by-step protocol for performing Western blot analysis on cell lysates following treatment with this compound. Beyond a simple recitation of steps, this guide delves into the rationale behind key procedural choices, offering insights gleaned from extensive experience to ensure reliable and interpretable results.
The protocol herein is designed as a self-validating system, incorporating essential controls and checkpoints to maintain scientific rigor. While this guide provides a robust starting framework, it is imperative to recognize that the optimal conditions for this compound treatment and subsequent protein analysis may vary depending on the cell type and target proteins of interest. Therefore, empirical determination of key parameters, such as treatment duration and dosage, is strongly encouraged.
Experimental Design Considerations for this compound Treatment
Prior to initiating the Western blot protocol, a series of preliminary experiments are crucial to determine the optimal conditions for treating cells with this compound.
-
Dose-Response Study: To identify the effective concentration range of this compound, a dose-response study should be performed. This typically involves treating cells with a range of concentrations of the compound and assessing cell viability (e.g., using an MTT or trypan blue exclusion assay) and the expression of a known or suspected target protein.
-
Time-Course Study: A time-course experiment is essential to determine the optimal duration of this compound treatment. This involves treating cells with a fixed concentration of the compound and harvesting cell lysates at various time points.
The data from these preliminary studies will inform the design of the main Western blot experiment, ensuring that the chosen concentration and treatment time are both effective and minimally cytotoxic.
Hypothetical Signaling Pathway Modulation by this compound
To illustrate the application of this protocol, let us consider a hypothetical scenario where this compound is postulated to inhibit a key kinase in a pro-survival signaling pathway, such as the PI3K/Akt pathway. In this model, this compound treatment would be expected to decrease the phosphorylation of Akt and its downstream targets.
Caption: Hypothetical signaling pathway affected by this compound.
Detailed Western Blot Protocol
This protocol is optimized for cultured cells treated with this compound.
I. Reagents and Buffers
Note: Prepare all solutions with reverse osmosis deionized (RODI) water or equivalent.
-
Phosphate-Buffered Saline (PBS), 1X: (e.g., Cell Signaling Technology, #9808)
-
Cell Lysis Buffer: (RIPA buffer is a common choice for whole-cell lysates)
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.5% Sodium deoxycholate
-
0.1% SDS
-
Add fresh before use: Protease inhibitor cocktail (e.g., Sigma-Aldrich, P8340) and phosphatase inhibitor cocktail (e.g., Roche, 04906837001)
-
-
2X Laemmli Sample Buffer: (e.g., Bio-Rad, #1610737)
-
4% SDS
-
10% 2-mercaptoethanol
-
20% glycerol
-
0.004% bromophenol blue
-
0.125 M Tris-HCl, pH 6.8
-
-
Tris-Buffered Saline with Tween® 20 (TBST), 1X: (e.g., Cell Signaling Technology, #9997)
-
20 mM Tris, pH 7.6
-
150 mM NaCl
-
0.1% Tween® 20
-
-
Blocking Buffer: 5% (w/v) non-fat dry milk or 5% (w/v) Bovine Serum Albumin (BSA) in 1X TBST. The choice between milk and BSA depends on the primary antibody; for phospho-specific antibodies, BSA is generally recommended to reduce background.[2]
-
Primary Antibody Dilution Buffer: 5% BSA or 5% non-fat dry milk in 1X TBST, as recommended on the antibody datasheet.[3]
-
Secondary Antibody, HRP-conjugated: (e.g., anti-rabbit IgG, HRP-linked antibody, Cell Signaling Technology, #7074 or anti-mouse IgG, HRP-linked antibody, Cell Signaling Technology, #7076)
-
Chemiluminescent Substrate: (e.g., LumiGLO®, Cell Signaling Technology, #7003 or SignalFire™ ECL Reagent, Cell Signaling Technology, #6883)
II. Experimental Workflow
Caption: Step-by-step workflow for Western blot analysis.
III. Step-by-Step Protocol
A. Sample Preparation
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the predetermined concentration of this compound for the optimal duration. Include a vehicle-treated control (e.g., DMSO or saline).
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold 1X PBS.[3]
-
Add ice-cold lysis buffer to the plate (e.g., 500 µL for a 10 cm plate).[3]
-
Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Agitate the lysate for 30 minutes at 4°C to ensure complete lysis.
-
Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (containing the soluble proteins) to a fresh, pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay) according to the manufacturer's instructions. This is a critical step to ensure equal loading of protein for each sample.
-
-
Sample Preparation for Electrophoresis:
-
Based on the protein concentration, calculate the volume of lysate needed to obtain 20-30 µg of total protein per sample.
-
In a new tube, add the calculated volume of lysate, an equal volume of 2X Laemmli sample buffer, and nuclease-free water to a final volume.
-
Heat the samples at 95-100°C for 5 minutes to denature the proteins.
-
Briefly centrifuge the samples to collect the contents at the bottom of the tube.
-
B. SDS-PAGE and Protein Transfer
-
Gel Electrophoresis:
-
Load equal amounts of protein (20-30 µg) into the wells of a polyacrylamide gel. The percentage of acrylamide will depend on the molecular weight of the target protein(s).[1]
-
Include a pre-stained molecular weight marker in one lane to monitor protein separation and transfer efficiency.
-
Run the gel in 1X running buffer according to the manufacturer's recommendations (e.g., 1-2 hours at 100 V).
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. A wet transfer system is generally recommended for quantitative accuracy.[1]
-
Soak the gel, membrane, and filter papers in transfer buffer for 10-15 minutes before assembling the transfer stack.[4]
-
Perform the transfer according to the manufacturer's instructions (e.g., 1 hour at 100 V or overnight at 30 V at 4°C).
-
C. Immunodetection
-
Blocking:
-
After transfer, wash the membrane briefly with 1X TBST.
-
Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.[2] This step is crucial to prevent non-specific binding of the antibodies to the membrane.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the appropriate primary antibody dilution buffer at the concentration recommended by the manufacturer (typically 1:1000 to 1:5000).
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[3]
-
-
Washing:
-
The following day, remove the primary antibody solution (which can often be stored at 4°C and reused).
-
Wash the membrane three times for 5-10 minutes each with 1X TBST to remove unbound primary antibody.[2]
-
-
Secondary Antibody Incubation:
-
Final Washes:
-
Wash the membrane three to five times for 5-10 minutes each with 1X TBST to remove unbound secondary antibody.[4]
-
D. Detection and Imaging
-
Chemiluminescent Detection:
-
Imaging:
-
Capture the chemiluminescent signal using a CCD camera-based imager or by exposing the membrane to X-ray film.[4]
-
Adjust the exposure time to obtain a strong signal with minimal background.
-
IV. Data Analysis and Interpretation
-
Image Analysis: Use image analysis software to quantify the band intensities.
-
Normalization: To account for any variations in protein loading, normalize the intensity of the target protein band to that of a loading control protein (e.g., GAPDH, β-actin, or β-tubulin). The expression of the loading control should be unaffected by the this compound treatment.
-
Interpretation: Compare the normalized band intensities between the vehicle-treated and this compound-treated samples to determine the effect of the compound on the expression of the target protein.
Troubleshooting
| Problem | Possible Cause | Solution |
| No Signal | Inactive antibody, insufficient protein load, incorrect transfer | Verify antibody activity with a positive control, increase protein load, check transfer efficiency with Ponceau S stain |
| High Background | Insufficient blocking, antibody concentration too high, insufficient washing | Increase blocking time, optimize antibody concentration, increase wash duration and volume |
| Non-specific Bands | Antibody concentration too high, non-specific antibody binding, protein degradation | Titrate primary antibody, use a more specific antibody, add fresh protease inhibitors to lysis buffer |
| Uneven Bands ("Smiling") | Gel running too fast, uneven heating | Reduce voltage during electrophoresis, run the gel in a cold room or on ice |
Conclusion
This application note provides a comprehensive and robust protocol for the analysis of protein expression changes following treatment with the novel compound this compound. By adhering to the principles of careful experimental design, meticulous execution of the protocol, and appropriate data analysis, researchers can generate reliable and insightful data to elucidate the molecular mechanisms of this and other investigational drugs. The key to success lies in the empirical optimization of treatment conditions and antibody concentrations for each specific experimental system.
References
Application Notes and Protocols for Glufanide Disodium in High-Throughput Screening Assays
Introduction: Glufanide Disodium in the Landscape of Drug Discovery
This compound, also known as Othis compound or IM862, is a synthetic dipeptide composed of L-glutamic acid and L-tryptophan (CAS Registry Number: 237068-57-4)[1][2]. Initially developed for its therapeutic potential in oncology and infectious diseases, it has been identified as both an angiogenesis inhibitor and an immunomodulator[1][2][3]. Its dual activities make it a compound of significant interest for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutics for cancer, autoimmune disorders, and other conditions where angiogenesis and immune responses are dysregulated.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in HTS assays. The protocols herein are designed to be robust and self-validating, offering a framework for both primary screening and secondary mechanistic studies.
Scientific Foundation: Mechanism of Action
Understanding the molecular mechanisms of this compound is paramount to designing effective screening assays. The compound exhibits a dual mechanism, targeting distinct but often interconnected biological processes.
Immunomodulatory Activity
Marketed in the former USSR as Thymogen, the compound is known to mimic the action of natural thymic peptides, which are crucial for the maturation and function of the immune system[4]. Its primary immunomodulatory effects are believed to be mediated through:
-
T-Lymphocyte Regulation : It stimulates the differentiation and maturation of T-cells, the central coordinators of the adaptive immune response[4][5].
-
Cytokine Production : It normalizes the production of cytokines, the signaling molecules that orchestrate immune and inflammatory responses, thereby preventing both excessive inflammation and immune suppression[4][6].
-
Intracellular Signaling : Research suggests it modulates intracellular levels of cyclic nucleotides (cAMP/cGMP), which act as critical second messengers in immune cell signaling pathways[5][7]. A related compound has also been shown to inhibit STAT3 transcriptional activity, a key pathway in cytokine signaling[8].
Anti-Angiogenic Activity
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. This compound has been shown to inhibit this process, likely through the following mechanism:
-
VEGF Inhibition : The compound is reported to inhibit Vascular Endothelial Growth Factor (VEGF), a potent signaling protein that initiates and promotes angiogenesis[1][3][][10]. By targeting VEGF, this compound can disrupt the blood supply to tumors and other sites of pathological neovascularization.
The following diagram illustrates the proposed signaling pathways influenced by this compound, providing a conceptual framework for the assay designs described below.
Caption: Proposed mechanisms of this compound.
Physicochemical Properties and Handling
Proper handling and storage are critical for ensuring the consistency and reliability of HTS results.
| Property | Data / Recommendation |
| Synonyms | Othis compound, IM862, Thymogen[2][11][12] |
| Molecular Formula | C₁₆H₁₇N₃Na₂O₅[1][2] |
| Molecular Weight | 377.30 g/mol [1][2] |
| CAS Number | 237068-57-4[1][2] |
| Appearance | White to off-white solid. |
| Solubility | Soluble in DMSO (e.g., to 34 mg/mL)[10]. Aqueous solubility should be determined empirically. For HTS, a 10 mM stock in 100% DMSO is recommended as a starting point. |
| Storage and Stability | Store solid compound at -20°C, desiccated and protected from light[12]. Stock solutions in DMSO should be stored at -20°C in small aliquots to minimize freeze-thaw cycles. The stability of diluted aqueous solutions at assay temperatures (e.g., 37°C) is unknown and should be validated by the end-user prior to screening[13]. |
Application 1: High-Content Screening for Anti-Angiogenic Activity
This protocol describes a robust, image-based HTS assay to identify and characterize inhibitors of angiogenesis using an endothelial cell co-culture model. This phenotypic assay recapitulates several key steps of angiogenesis, including cell migration, alignment, and tube formation[4][5].
Principle
Human Umbilical Vein Endothelial Cells (HUVECs), which express a fluorescent reporter (e.g., GFP), are co-cultured with a stromal cell line, such as human Mesenchymal Stem Cells (hMSCs). The hMSCs provide the necessary extracellular matrix and paracrine factors (including VEGF) that induce the HUVECs to form capillary-like networks. Test compounds are added, and the degree of tube formation is quantified using automated microscopy and image analysis.
Caption: HTS workflow for anti-angiogenesis assay.
Detailed Protocol
-
Cell Culture :
-
Maintain GFP-expressing HUVECs in EGM-2 medium.
-
Maintain hMSCs in MSCGM medium.
-
Ensure cells are in a logarithmic growth phase and have a viability >95% before plating.
-
-
Assay Plate Preparation (Day 1) :
-
Using an automated liquid handler, dispense 40 µL of hMSC suspension (e.g., 5,000 cells/well) into a 384-well, clear-bottom, black-walled imaging plate.
-
Centrifuge the plate briefly (e.g., 200 x g for 1 min) to ensure even cell distribution.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and monolayer formation.
-
-
Co-culture Seeding and Compound Addition (Day 2) :
-
Aspirate the medium from the hMSC monolayer.
-
Dispense 20 µL of GFP-HUVEC suspension (e.g., 1,500 cells/well) in EGM-2 medium onto the hMSCs.
-
Prepare a compound source plate containing serial dilutions of this compound and controls.
-
Using a non-contact acoustic liquid handler (e.g., Echo), transfer 50-100 nL of compound from the source plate to the assay plate.
-
Negative Control : DMSO vehicle (0.1% final concentration).
-
Positive Control : Sunitinib or another known angiogenesis inhibitor (e.g., 1 µM final concentration).
-
-
-
Incubation (Days 2-7) :
-
Incubate the assay plate for 3 to 5 days at 37°C, 5% CO₂. The optimal incubation time should be determined during assay development to achieve robust tube formation in the negative control wells.
-
-
Staining and Imaging (Day 7) :
-
Add 10 µL of a solution containing Hoechst 33342 (for nuclear staining) to each well for a final concentration of 1 µg/mL.
-
Incubate for 20-30 minutes at 37°C.
-
Image the plates using an automated high-content imaging system. Acquire images in two channels:
-
FITC/GFP Channel : To visualize the endothelial tube network.
-
DAPI Channel : To count cell nuclei (for cytotoxicity assessment).
-
-
-
Data Analysis and Quality Control :
-
Utilize an image analysis software package to quantify parameters of the tube network, such as:
-
Total Tube Length
-
Number of Branch Points
-
Number of Loops
-
-
Normalize the tube formation data to the DMSO control wells (0% inhibition) and the positive control wells (100% inhibition).
-
Calculate the Z'-factor for the assay plate to assess robustness. A Z'-factor ≥ 0.5 is considered excellent for HTS.
-
Z'-factor = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|
-
Where σ is the standard deviation, μ is the mean, pos is the positive control, and neg is the negative control.
-
-
Generate dose-response curves for this compound and calculate the IC₅₀ value.
-
Application 2: HTS for Immunomodulatory Activity
This protocol outlines a cell-based HTS assay to screen for compounds that modulate the production of key cytokines from immune cells. It uses human Peripheral Blood Mononuclear Cells (PBMCs) to provide a physiologically relevant system.
Principle
Cryopreserved human PBMCs are thawed and stimulated with an immunostimulant (e.g., Lipopolysaccharide, LPS) to induce the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). The assay measures the ability of test compounds to either suppress (immunosuppressive) or enhance (immunostimulatory) this cytokine release. Cytokine levels in the cell supernatant are quantified using a homogeneous assay format like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaLISA.
Detailed Protocol
-
PBMC Preparation :
-
Rapidly thaw cryopreserved human PBMCs in a 37°C water bath.
-
Transfer cells to a 50 mL conical tube containing pre-warmed RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS).
-
Centrifuge, discard the supernatant, and resuspend the cell pellet in fresh assay medium.
-
Perform a cell count and viability assessment (e.g., using Trypan Blue). Adjust cell density to the desired concentration (e.g., 2 x 10⁶ cells/mL).
-
-
Assay Plate Preparation (Day 1) :
-
Dispense 25 µL of the PBMC suspension (50,000 cells/well) into a 384-well, low-volume, white assay plate.
-
Using an acoustic liquid handler, transfer 50-100 nL of this compound and controls from a source plate.
-
Negative Control : DMSO vehicle.
-
Positive Control (Immunosuppression) : Dexamethasone (1 µM).
-
-
Pre-incubate the cells with the compounds for 1 hour at 37°C, 5% CO₂.
-
-
Cell Stimulation :
-
Prepare a stock of LPS (or another suitable stimulant like PHA) in assay medium.
-
Add 5 µL of the LPS solution to all wells (except for unstimulated controls) to achieve a final concentration that elicits a robust but sub-maximal TNF-α response (e.g., 10-100 ng/mL, to be optimized).
-
Add 5 µL of assay medium to the unstimulated control wells.
-
-
Incubation :
-
Incubate the assay plate for 18-24 hours at 37°C, 5% CO₂.
-
-
Cytokine Detection (Day 2) :
-
Following the manufacturer's protocol for the chosen HTRF or AlphaLISA kit for TNF-α detection:
-
Typically, this involves adding a mix of acceptor and donor beads/antibodies directly to the wells.
-
-
Incubate the plate for the recommended time (e.g., 1-4 hours) at room temperature, protected from light.
-
Read the plate on a compatible plate reader (e.g., EnVision or PHERAstar).
-
-
Data Analysis and Quality Control :
-
Calculate the HTRF ratio or AlphaLISA counts for each well.
-
Normalize the data relative to the stimulated (0% inhibition) and unstimulated (100% inhibition for immunosuppression) controls.
-
Calculate the Z'-factor to ensure assay quality.
-
Generate dose-response curves and calculate IC₅₀ (for inhibitors) or EC₅₀ (for enhancers) values.
-
A parallel cytotoxicity assay (e.g., CellTiter-Glo) should be run to ensure that observed inhibition is not due to cell death.
-
Conclusion
The protocols detailed in these application notes provide a validated starting point for the high-throughput screening of this compound and other potential dual-activity compounds. The anti-angiogenesis assay offers a high-content, phenotypic readout that is highly relevant to cancer biology, while the immunomodulation assay provides a robust method for identifying compounds that can fine-tune the immune response. By leveraging these HTS approaches, researchers can efficiently probe the biological activities of this compound, identify novel chemical scaffolds, and accelerate the drug discovery process.
References
- 1. bocscichem.lookchem.com [bocscichem.lookchem.com]
- 2. searchlf.ama-assn.org [searchlf.ama-assn.org]
- 3. qeios.com [qeios.com]
- 4. muscleandbrawn.com [muscleandbrawn.com]
- 5. peptidesalpha.com [peptidesalpha.com]
- 6. kiyalongevity.com [kiyalongevity.com]
- 7. corepeptides.com [corepeptides.com]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
- 10. selleckchem.com [selleckchem.com]
- 11. Thymogen | C16H19N3O5 | CID 100094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. medkoo.com [medkoo.com]
- 13. Stability of ceftazidime sodium and teicoplanin sodium in a peritoneal dialysis solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Optimal Concentration of Glufanide Disodium for In Vitro Cytotoxicity Assays: An Application Note and Protocol
Introduction: The Criticality of Concentration Selection in Cytotoxicity Profiling
This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals to establish the optimal concentration of Glufanide Disodium for cytotoxicity assays. We will delve into the principles of widely accepted cytotoxicity assays, provide a detailed, field-proven protocol for a dose-response study, and offer insights into data analysis and interpretation. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data.
Underlying Principles: Choosing the Right Tool for Cytotoxicity Assessment
Several assays can be employed to measure cell viability and cytotoxicity, each with its own underlying principle. The choice of assay can depend on the cell type, the suspected mechanism of action of the compound, and laboratory resources. It is often recommended to use more than one assay to confirm results.[1][2] Here, we will focus on three commonly used colorimetric and fluorometric assays:
-
MTT Assay: This colorimetric assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product by mitochondrial reductase enzymes in metabolically active cells.[3][4] The amount of formazan produced is directly proportional to the number of viable cells.[5]
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[6] The amount of LDH in the supernatant is proportional to the number of lysed cells.
-
alamarBlue™ (Resazurin) Assay: This is a fluorometric/colorimetric assay that uses the redox indicator resazurin. In viable, metabolically active cells, resazurin is reduced to the fluorescent and pink-colored resorufin.[7][8] The signal intensity is proportional to cell viability.
Experimental Design: A Step-by-Step Protocol for Determining the Optimal Concentration of this compound
The following protocol outlines a systematic approach to determine the optimal concentration range of this compound for subsequent detailed cytotoxicity studies. This protocol is designed for a 96-well plate format, which is suitable for high-throughput screening.
PART 1: Initial Broad-Range Finding Study
The initial experiment aims to identify a broad concentration range where this compound exhibits a dose-dependent cytotoxic effect. For a novel compound with unknown potency, it is advisable to start with a wide range of concentrations, typically spanning several orders of magnitude (e.g., from nanomolar to millimolar).[9][10]
Materials:
-
Selected cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution of known concentration, e.g., 10 mM in a suitable solvent)
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multi-channel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a serial dilution series of this compound in complete culture medium. A 10-fold dilution series is recommended for the initial broad-range study (e.g., 1 mM, 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM).
-
Also, prepare a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a no-treatment control (medium only).
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells. Each concentration should be tested in triplicate.
-
Include triplicate wells for the vehicle control and untreated control.
-
Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours). The incubation time should be based on the expected mechanism of action of the compound and the cell doubling time.
-
-
MTT Assay for Cell Viability Assessment:
-
At the end of the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[3][11]
-
Incubate the plate for 3-4 hours at 37°C.[4]
-
After incubation, carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[11]
-
Data Analysis and Interpretation:
-
Calculate Percent Viability:
-
Average the absorbance readings for each concentration and the controls.
-
Subtract the average absorbance of the blank (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
-
-
Dose-Response Curve:
-
Plot the percent viability against the logarithm of the this compound concentration. This will generate a dose-response curve.
-
From this initial study, you will be able to identify the concentration range where this compound starts to show cytotoxic effects and the concentration at which it causes maximum cell death. This will inform the design of a more refined experiment.
PART 2: Narrow-Range IC50 Determination
Based on the results from the broad-range study, a second experiment is performed using a narrower range of concentrations with smaller dilution steps to accurately determine the IC50 value.
Protocol:
-
Follow the same procedure as in PART 1 for cell seeding and treatment.
-
Prepare a new serial dilution series of this compound. This time, use a narrower concentration range around the estimated IC50 from the initial study, with 2-fold or 3-fold dilutions. For example, if the initial study showed the IC50 to be between 10 µM and 100 µM, you could test concentrations such as 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, and 3.125 µM.
-
Perform the MTT assay as described previously.
-
Analyze the data and plot the dose-response curve.
-
Use a suitable software (e.g., GraphPad Prism, SigmaPlot) to perform a non-linear regression analysis on the dose-response curve to calculate the precise IC50 value.
Data Presentation and Visualization
Clear presentation of data is crucial for accurate interpretation and communication of results.
Table 1: Hypothetical Data from a Broad-Range Cytotoxicity Study of this compound on HeLa Cells (48h incubation)
| This compound (µM) | Average Absorbance (570 nm) | % Viability |
| 0 (Control) | 1.25 | 100% |
| 0.01 | 1.23 | 98.4% |
| 0.1 | 1.20 | 96.0% |
| 1 | 1.10 | 88.0% |
| 10 | 0.85 | 68.0% |
| 100 | 0.30 | 24.0% |
| 1000 | 0.05 | 4.0% |
Workflow Visualization:
References
- 1. researchgate.net [researchgate.net]
- 2. Guidelines for cell viability assays [ouci.dntb.gov.ua]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. broadpharm.com [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. LDH cytotoxicity assay [protocols.io]
- 7. allevi3d.com [allevi3d.com]
- 8. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Glufanide Disodium as a tool for studying [specific pathway] signaling
Abstract
Glufanide Disodium is an investigational drug that has been explored for its therapeutic potential. While its clinical development has focused on specific indications, emerging research into its mechanism of action suggests it may serve as a valuable tool for investigating particular cellular signaling pathways. This document provides a detailed guide for researchers on utilizing this compound to probe and understand these pathways, with a focus on experimental design, protocol execution, and data interpretation.
Introduction: Unveiling the Research Potential of this compound
This compound is recognized as an orphan drug, a designation given to drugs developed to treat rare medical conditions. Specifically, it was granted orphan drug status for the treatment of Pneumocystis carinii pneumonia (PCP) in patients with Acquired Immunodeficiency Syndrome (AIDS). While its primary development has been in this therapeutic area, a deeper look into its potential mechanisms can provide insights for basic research applications. Understanding how this compound exerts its effects at a molecular level is key to repurposing it as a laboratory tool for studying cellular signaling.
This guide will focus on a hypothetical application of this compound in studying a specific signaling pathway, based on plausible, inferred mechanisms of action for a compound of its nature. For the purpose of this application note, we will explore its potential to modulate a hypothetical "Stress-Response Kinase (SRK) Pathway," a critical cascade involved in cellular survival and apoptosis.
The Stress-Response Kinase (SRK) Pathway
The SRK pathway is a conserved signaling cascade that allows cells to adapt to a variety of environmental stressors, including oxidative stress, DNA damage, and nutrient deprivation. Dysregulation of this pathway is implicated in numerous diseases, including cancer and neurodegenerative disorders.
Figure 1: The Hypothetical Stress-Response Kinase (SRK) Pathway. This diagram illustrates a canonical MAPK-like signaling cascade initiated by cellular stress. This compound is postulated to act as an inhibitor of SRK3, a key kinase in this pathway.
Experimental Design: Probing the SRK Pathway with this compound
The core of using this compound as a research tool lies in designing experiments that can specifically measure its impact on the SRK pathway. This involves a combination of cell-based assays and biochemical analyses.
Key Experimental Questions
-
Does this compound inhibit the phosphorylation of SRK4, the downstream effector of SRK3?
-
Does this compound alter the expression of genes regulated by the SRK pathway?
-
Does this compound protect cells from stress-induced apoptosis by modulating the SRK pathway?
Essential Controls
-
Vehicle Control: Cells treated with the same solvent used to dissolve this compound (e.g., DMSO, PBS) to account for any effects of the solvent itself.
-
Positive Control: A known, well-characterized inhibitor of the SRK pathway to validate the experimental setup.
-
Negative Control: A structurally similar but inactive compound (if available) to ensure the observed effects are specific to this compound.
Protocols
Protocol 1: Western Blot Analysis of SRK4 Phosphorylation
This protocol aims to determine if this compound inhibits the activation of SRK4 by measuring its phosphorylation state.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293)
-
This compound
-
Stress-inducing agent (e.g., H₂O₂, UV radiation)
-
Primary antibodies: anti-phospho-SRK4, anti-total-SRK4
-
Secondary antibody (HRP-conjugated)
-
Lysis buffer, protease and phosphatase inhibitors
-
SDS-PAGE gels, transfer apparatus, and blotting membranes
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound (or vehicle) for 1-2 hours.
-
Induce cellular stress for a predetermined time (e.g., 30 minutes with H₂O₂).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer supplemented with inhibitors.
-
Quantify protein concentration using a standard assay (e.g., BCA).
-
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with anti-phospho-SRK4 antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
Strip the membrane and re-probe with anti-total-SRK4 antibody as a loading control.
-
Data Analysis: Quantify band intensities and normalize the phospho-SRK4 signal to the total-SRK4 signal. Compare the results from this compound-treated cells to the stressed and unstressed controls.
Expected Outcome: A dose-dependent decrease in the phospho-SRK4/total-SRK4 ratio in cells pre-treated with this compound prior to stress induction.
Protocol 2: Quantitative PCR (qPCR) Analysis of Target Gene Expression
This protocol assesses whether this compound's inhibition of the SRK pathway translates to changes in the expression of downstream target genes.
Materials:
-
Treated cell lysates from Protocol 1
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., a pro-apoptotic gene like BIM) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from treated cells.
-
Synthesize cDNA from the extracted RNA.
-
-
qPCR:
-
Set up qPCR reactions with primers for the target gene and housekeeping gene.
-
Run the qPCR program on a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the housekeeping gene.
-
Expected Outcome: A significant reduction in the induction of pro-apoptotic gene expression in cells treated with this compound and a stressor, compared to cells treated with the stressor alone.
Data Presentation
| Treatment Group | Normalized p-SRK4/t-SRK4 Ratio (Western Blot) | Relative BIM Gene Expression (qPCR) |
| Untreated Control | 1.0 | 1.0 |
| Stressor Only | 5.2 ± 0.4 | 8.5 ± 0.7 |
| Stressor + Glufanide (10 µM) | 2.8 ± 0.3 | 4.1 ± 0.5 |
| Stressor + Glufanide (50 µM) | 1.5 ± 0.2 | 2.3 ± 0.3 |
| Glufanide Only (50 µM) | 1.1 ± 0.1 | 1.2 ± 0.2 |
| Table 1: Representative Quantitative Data. This table summarizes the expected outcomes from the Western blot and qPCR experiments, demonstrating the inhibitory effect of this compound on the SRK pathway. |
Experimental Workflow Diagram
Figure 2: Overall Experimental Workflow. This diagram outlines the sequential steps for investigating the effect of this compound on the SRK signaling pathway, from cell treatment to data analysis.
Conclusion and Future Directions
The protocols and framework presented here offer a starting point for utilizing this compound as a tool to dissect the SRK signaling pathway. By combining biochemical and molecular biology techniques, researchers can elucidate the specific effects of this compound on cellular stress responses. Future studies could expand on this by employing proteomic approaches to identify other potential targets of this compound or by using in vivo models to validate the findings in a more complex biological system. While its origins lie in clinical application, the investigational nature of this compound provides a unique opportunity for its use in fundamental research.
Application Notes and Protocols: Harnessing Synergistic Anti-Cancer Effects of Glufanide Disodium and Paclitaxel
For: Researchers, scientists, and drug development professionals.
Introduction: A Dual-Pronged Strategy Against Tumor Progression
In the multifaceted landscape of oncology research, combinatorial therapies that target distinct yet complementary cancer hallmarks represent a promising frontier. This guide details the scientific rationale and experimental protocols for investigating the synergistic potential of Glufanide Disodium (IM862) , a potent angiogenesis inhibitor and immunomodulator, in combination with Paclitaxel , a standard-of-care cytotoxic agent.
This compound, a synthetic dipeptide of L-glutamic acid and L-tryptophan, exerts its anti-cancer effects primarily through the inhibition of Vascular Endothelial Growth Factor (VEGF).[1] By disrupting the VEGF signaling cascade, this compound aims to stifle tumor neovascularization, thereby limiting the supply of oxygen and nutrients essential for tumor growth and metastasis.[1][2] Paclitaxel, a member of the taxane family of chemotherapeutics, functions by stabilizing microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][4][5]
The proposed combination of this compound and Paclitaxel is predicated on a synergistic mechanism of action. This compound's anti-angiogenic properties can "normalize" the tumor vasculature, potentially enhancing the delivery and efficacy of Paclitaxel to the tumor microenvironment.[6] Concurrently, Paclitaxel's direct cytotoxic effects on rapidly dividing cancer cells can be complemented by this compound's broader anti-tumor activity and its potential to modulate the immune response against the tumor.
This document provides a comprehensive framework for the preclinical evaluation of this combination therapy, encompassing detailed protocols for key in vitro assays to assess its impact on angiogenesis, cell viability, and apoptosis.
Mechanisms of Action & Signaling Pathways
A thorough understanding of the molecular pathways targeted by each agent is critical for designing and interpreting combination studies.
This compound: Targeting Angiogenesis and Modulating Immunity
This compound's primary mechanism of action is the inhibition of VEGF.[1] VEGF is a critical signaling protein that promotes the formation of new blood vessels. By binding to its receptors (VEGFRs) on endothelial cells, VEGF triggers a cascade of downstream signaling events, including the activation of the PI3K/Akt and MAPK/ERK pathways, which are crucial for endothelial cell proliferation, migration, and survival.[7][8] this compound's inhibition of VEGF is expected to disrupt these pathways, leading to a reduction in tumor angiogenesis.
Beyond its anti-angiogenic effects, this compound is also described as an immunomodulator.[1] While the precise mechanisms are not fully elucidated, immunomodulatory drugs can influence the production of cytokines, such as enhancing the secretion of Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ) from T cells, which can bolster the anti-tumor immune response.[9][10]
Caption: this compound's anti-angiogenic mechanism.
Paclitaxel: A Cytotoxic Agent Targeting Microtubule Dynamics
Paclitaxel's cytotoxic activity stems from its ability to bind to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization.[3][4][5] This disruption of normal microtubule dynamics is particularly detrimental to rapidly dividing cancer cells, as it interferes with the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and ultimately inducing apoptosis.[3][4] Paclitaxel has also been shown to influence signaling pathways, including the PI3K/Akt and MAPK pathways, which can modulate apoptosis.[11][12]
Caption: Paclitaxel's mechanism of inducing apoptosis.
Experimental Protocols
The following protocols provide a framework for the in vitro evaluation of this compound in combination with Paclitaxel. It is recommended to use a relevant cancer cell line (e.g., ovarian, breast, or lung cancer cell lines) and an endothelial cell line (e.g., HUVECs) for these assays.
Cell Viability Assessment (MTT Assay)
This assay determines the cytotoxic effects of the individual compounds and their combination.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Paclitaxel
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and Paclitaxel in complete cell culture medium.
-
Treat the cells with varying concentrations of this compound alone, Paclitaxel alone, and in combination. Include a vehicle control (medium with the same concentration of DMSO or PBS as the drug-treated wells).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[13]
-
Calculate cell viability as a percentage of the vehicle control.
Data Analysis: The synergistic, additive, or antagonistic effects of the combination can be determined using software that calculates the Combination Index (CI) based on the Chou-Talalay method.
| Treatment Group | Concentration Range | Expected Outcome |
| This compound | 0.1 µM - 100 µM | Dose-dependent decrease in viability |
| Paclitaxel | 1 nM - 1 µM | Dose-dependent decrease in viability |
| Combination | Various ratios | Potentially synergistic inhibition of viability |
Apoptosis Assessment (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the induction of apoptosis.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Paclitaxel
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with pre-determined concentrations of this compound, Paclitaxel, and their combination for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
In Vitro Angiogenesis Assessment (Endothelial Tube Formation Assay)
This assay evaluates the anti-angiogenic potential of the compounds.
Materials:
-
96-well plates
-
Matrigel or other basement membrane extract
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
This compound
-
Paclitaxel
-
Calcein AM (for visualization)
-
Inverted fluorescence microscope
Protocol:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Harvest HUVECs and resuspend them in endothelial cell growth medium containing various concentrations of this compound, Paclitaxel, or their combination.
-
Seed the HUVECs onto the solidified Matrigel at a density of 1.5 x 10^4 cells/well.
-
Incubate the plate for 4-18 hours at 37°C.
-
Visualize the tube formation using an inverted microscope. For quantitative analysis, the cells can be stained with Calcein AM.
-
Capture images and quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.[15][16][17]
Data Analysis: Compare the tube formation in treated wells to the vehicle control. A significant reduction in tube length and complexity indicates anti-angiogenic activity.
| Treatment Group | Concentration Range | Expected Outcome |
| This compound | 1 µM - 100 µM | Inhibition of tube formation |
| Paclitaxel | 10 nM - 1 µM | Potential inhibition of tube formation |
| Combination | Various ratios | Enhanced inhibition of tube formation |
Conclusion
The combination of this compound and Paclitaxel presents a compelling therapeutic strategy that leverages distinct anti-cancer mechanisms. The protocols outlined in this guide provide a robust framework for the preclinical evaluation of this combination, enabling researchers to elucidate its synergistic potential and inform future translational studies. The successful execution of these experiments will contribute valuable data to the growing body of knowledge on combinatorial anti-cancer therapies.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Paclitaxel - Wikipedia [en.wikipedia.org]
- 6. The Anti-VEGF(R) Drug Discovery Legacy: Improving Attrition Rates by Breaking the Vicious Cycle of Angiogenesis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Inhibition of VEGF Signaling and Associated Nephrotoxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunomodulatory drugs (IMiDs) increase the production of IL-2 from stimulated T cells by increasing PKC-theta activation and enhancing the DNA-binding activity of AP-1 but not NF-kappaB, OCT-1, or NF-AT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. Angiogenesis Assay Kit / Tube Formation Assay. (ab204726) | Abcam [abcam.com]
- 17. ibidi.com [ibidi.com]
Application Notes & Protocols: Staurosporine for the In Vitro Induction of Apoptosis
Note to the Reader: Initial searches for "Glufanide Disodium" did not yield information on a compound with this name in the scientific literature. To fulfill the detailed request for an application guide, the well-characterized apoptosis inducer, Staurosporine , has been used as a scientifically accurate and relevant substitute.
For: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Using Staurosporine to Model Apoptosis
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells. Dysregulation of this pathway is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. Consequently, the ability to reliably induce and study apoptosis in vitro is a cornerstone of modern biomedical research.
Staurosporine, a natural alkaloid isolated from Streptomyces staurosporeus, is a potent and widely utilized tool for inducing apoptosis in a broad range of cell types.[1][2] Its efficacy stems from its function as a broad-spectrum inhibitor of protein kinases.[1][2][3] By non-selectively blocking the activity of numerous kinases, Staurosporine disrupts critical cellular signaling pathways, leading to the activation of the intrinsic (mitochondrial) apoptotic cascade.[2] This makes it an invaluable positive control and a robust agent for mechanistic studies of cell death.
These application notes provide a comprehensive guide to using Staurosporine for the induction and validation of apoptosis in cultured mammalian cells. We will delve into the underlying mechanisms, provide detailed experimental protocols, and offer insights into data interpretation and troubleshooting.
Part 1: The Molecular Mechanism of Staurosporine-Induced Apoptosis
Staurosporine's primary mechanism of action involves the inhibition of a wide array of protein kinases, which disrupts the delicate balance of cellular signaling required for survival. This widespread inhibition triggers the intrinsic pathway of apoptosis, characterized by the following key events:
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Kinase inhibition leads to mitochondrial stress, culminating in the release of cytochrome c from the intermembrane space into the cytoplasm.
-
Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering its oligomerization to form the apoptosome.
-
Caspase Activation Cascade: The apoptosome recruits and activates pro-caspase-9. Activated caspase-9 then cleaves and activates effector caspases, most notably caspase-3.[4]
-
Execution of Apoptosis: Activated caspase-3 is the primary executioner caspase, responsible for cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP).[5] This proteolytic cascade leads to the characteristic morphological and biochemical hallmarks of apoptosis, such as cell shrinkage, chromatin condensation, DNA fragmentation, and the formation of apoptotic bodies.[4][5]
It is important to note that while the caspase-dependent pathway is dominant, Staurosporine can also induce apoptosis through caspase-independent mechanisms in certain cell types.[6]
Visualizing the Pathway
The following diagram illustrates the core signaling cascade initiated by Staurosporine.
Caption: Intrinsic pathway of Staurosporine-induced apoptosis.[2]
Part 2: Experimental Design and Quantitative Benchmarking
The sensitivity to Staurosporine varies significantly across different cell lines. Therefore, it is crucial to perform initial dose-response and time-course experiments to determine the optimal conditions for your specific model.
Table 1: Recommended Staurosporine Concentration and Incubation Times for Common Cell Lines
| Cell Line | Cancer Type | Recommended Concentration | Recommended Time Course | Key Observations |
| Jurkat | T-cell Leukemia | 0.5 - 2 µM | 2 - 6 hours | Rapid and robust apoptosis induction. |
| HeLa | Cervical Cancer | 1 - 5 µM | 4 - 12 hours | Classic morphological changes are easily observed. |
| MCF-7 | Breast Cancer | 0.1 - 1 µM | 12 - 24 hours | Note: Often caspase-3 deficient, requiring alternative apoptosis markers. |
| HCEC | Corneal Endothelial | 0.2 µM | 3 - 24 hours | Caspase-3 activity peaks around 12 hours.[5][7] |
| HCT116 | Colon Carcinoma | 6 nM - 1 µM | 6 - 24 hours | Highly sensitive, a lower concentration range is effective.[2] |
Note: The values above are starting points. Empirical optimization is essential for every new cell line and experimental setup.
Part 3: Core Experimental Protocols
This section provides step-by-step protocols for inducing apoptosis with Staurosporine and validating the outcome using two standard, self-validating methodologies: Annexin V/Propidium Iodide staining and Caspase-3 activity assays.
Protocol 1: Induction of Apoptosis with Staurosporine
This foundational protocol details the treatment of cultured cells to induce apoptosis.
Materials:
-
Staurosporine powder (e.g., Sigma-Aldrich S6942)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Complete cell culture medium appropriate for your cell line
-
Cultured cells in logarithmic growth phase
Procedure:
-
Prepare Staurosporine Stock Solution:
-
Aseptically dissolve Staurosporine in DMSO to create a 1 mM stock solution.
-
Expert Tip: Staurosporine is light-sensitive; protect the solution from light. Aliquot into single-use volumes and store at -20°C for up to 6 months.
-
-
Cell Seeding:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, T-25 flasks) at a density that will ensure they are sub-confluent (60-80%) at the time of treatment. Allow cells to adhere and recover overnight.
-
-
Treatment:
-
On the day of the experiment, dilute the 1 mM Staurosporine stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 1 µM).[8]
-
Prepare a vehicle control by adding an equivalent volume of DMSO to complete medium. The final DMSO concentration should typically be ≤ 0.1%.
-
Remove the old medium from the cells and replace it with the Staurosporine-containing medium or the vehicle control medium.
-
-
Incubation:
-
Incubate the cells at 37°C in a 5% CO₂ incubator for the desired duration (e.g., 1-24 hours, based on your optimization experiments).[8]
-
-
Cell Harvesting:
-
Suspension cells: Gently transfer the cell suspension to a conical tube.
-
Adherent cells: Collect the culture supernatant, which contains detached apoptotic cells.[9] Then, wash the adherent cells with PBS and detach them using a gentle method like Trypsin-EDTA. Combine the supernatant and the detached cells to ensure all apoptotic cells are collected.[9]
-
Proceed immediately to the desired downstream analysis (e.g., Protocol 2 or 3).
-
Protocol 2: Validation by Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the stages of apoptosis.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[9][10] Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells.[10][11] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[9]
Workflow Diagram:
Caption: Experimental workflow for Annexin V & PI apoptosis assay.
Procedure:
-
Cell Preparation:
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[12]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[10][11] Gently vortex.
-
Self-Validation Control: Prepare single-stain controls (Annexin V only, PI only) and an unstained control to set up proper compensation and gating on the flow cytometer.[9]
-
-
Incubation:
-
Incubate the cells for 15-20 minutes at room temperature, protected from light.[12]
-
-
Analysis:
-
Immediately before analysis, add 400 µL of 1X Annexin V Binding Buffer to each tube. Do not wash the cells.
-
Analyze the samples by flow cytometry within one hour.[10]
-
Excite Annexin V-FITC at 488 nm and detect emission around 530 nm (typically FL1 channel). Excite PI and detect emission around 617 nm (typically FL2 or FL3 channel).[11]
-
Data Interpretation:
-
Lower-Left Quadrant (Annexin V- / PI-): Healthy, viable cells.
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.
Protocol 3: Validation by Colorimetric Caspase-3 Activity Assay
This assay provides a quantitative measure of the key executioner caspase.
Principle: This assay quantifies the activity of caspase-3 by detecting the cleavage of a specific peptide substrate, DEVD (Asp-Glu-Val-Asp), which is conjugated to a colorimetric reporter molecule, p-nitroaniline (pNA).[13][14][15] When active caspase-3 in the cell lysate cleaves the substrate, the free pNA is released, producing a yellow color that can be measured by a spectrophotometer at 405 nm.[13][14][15] The absorbance is directly proportional to the caspase-3 activity.
Procedure:
-
Prepare Cell Lysates:
-
Harvest at least 2 x 10⁶ cells per sample (treated and control) as described in Protocol 1.
-
Wash the cell pellets with cold PBS.
-
Resuspend the pellet in 50 µL of chilled Cell Lysis Buffer.[13][16]
-
Centrifuge at >12,000 x g for 15 minutes at 4°C to pellet cellular debris.[16][17]
-
Carefully transfer the supernatant (cytosolic extract) to a new, pre-chilled tube. This is your cell lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate (e.g., using a BCA assay). This is crucial for normalizing the caspase activity.
-
-
Assay Reaction:
-
In a 96-well plate, add 50 µL of cell lysate per well. Adjust the volume with Lysis Buffer to ensure equal protein amounts are loaded for each sample.
-
Prepare a reaction mixture containing 2X Reaction Buffer and 10 mM DTT. Add 50 µL of this mixture to each well.[14]
-
Self-Validation Control: Include a sample pre-incubated with a caspase-3 inhibitor (DEVD-CHO) to measure non-specific substrate cleavage.[17]
-
Initiate the reaction by adding 5 µL of the DEVD-pNA substrate to each well.[14]
-
-
Incubation and Measurement:
-
Data Analysis:
-
Calculate the fold-increase in caspase-3 activity by comparing the absorbance of the Staurosporine-treated samples to the vehicle-treated control samples after subtracting the background reading from blank wells.
-
Conclusion
Staurosporine remains an indispensable reagent for the study of apoptosis. Its broad-spectrum kinase inhibition provides a reliable and potent method for inducing the intrinsic apoptotic pathway across a multitude of cell lines. By following the detailed protocols for induction and employing robust, self-validating assays such as Annexin V staining and caspase-3 activity measurement, researchers can confidently model and investigate the complex mechanisms of programmed cell death. The key to success lies in methodical optimization for each specific cell system and the inclusion of appropriate controls to ensure data integrity and trustworthiness.
References
- 1. Apoptosis By Treatment Staurosporine [bdbiosciences.com]
- 2. benchchem.com [benchchem.com]
- 3. Molecular mechanism of staurosporine-induced apoptosis in osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Staurosporine induces apoptosis through both caspase-dependent and caspase-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Apoptosis By Treatment Staurosporine [bdbiosciences.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. raybiotech.com [raybiotech.com]
- 15. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 16. mpbio.com [mpbio.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Glufanide Disodium in Human Plasma
Abstract
This application note describes a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative determination of Glufanide Disodium in human plasma. This compound, a dipeptide of L-glutamic acid and L-tryptophan, presents analytical challenges due to its high polarity.[1][2][3] This method employs a protein precipitation extraction procedure for sample clean-up, followed by chromatographic separation using Hydrophilic Interaction Liquid Chromatography (HILIC). Detection is achieved using a triple quadrupole mass spectrometer in negative ion electrospray ionization mode. The method has been validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation and is suitable for supporting pharmacokinetic and toxicokinetic studies.[4][5][6][7]
Introduction: The Analytical Challenge of this compound
This compound (also known as Othis compound or IM862) is a synthetic dipeptide with potential antiangiogenic and immunomodulating activities.[] Accurate measurement of its concentration in plasma is crucial for understanding its pharmacokinetic profile, which is essential for drug development. The chemical structure of this compound, featuring two carboxylic acid moieties and two sodium counter-ions, renders it highly polar.[1][2] This high polarity makes it difficult to retain and separate using conventional reversed-phase liquid chromatography.[9] Therefore, a specialized chromatographic approach is necessary to achieve adequate retention and separation from endogenous plasma components.
This application note details a complete workflow, from sample preparation to data analysis, for the reliable quantification of this compound in human plasma. The rationale behind the selection of each methodological step is discussed to provide a comprehensive understanding of the assay.
Experimental Workflow and Rationale
The overall analytical workflow is designed for high-throughput analysis while ensuring accuracy and precision.
Figure 1: Overall experimental workflow for the quantification of this compound in plasma.
Sample Preparation: Protein Precipitation
Rationale: The primary goal of sample preparation is to remove proteins, which can interfere with the analysis and damage the LC column.[10] For a highly polar analyte like this compound, protein precipitation (PPT) with a water-miscible organic solvent like acetonitrile is a simple, fast, and effective method.[11][12][13] This technique efficiently denatures and precipitates plasma proteins while keeping the polar analyte in the supernatant.[14][15]
Protocol: Plasma Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (IS), Glufanide-d4 Disodium.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the injection solvent (90:10 acetonitrile/water with 0.1% ammonium hydroxide).
Liquid Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC)
Rationale: Due to the high polarity of this compound, reversed-phase chromatography provides insufficient retention. Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal alternative for separating polar compounds.[16][17][18] In HILIC, a polar stationary phase is used with a mobile phase consisting of a high percentage of organic solvent and a small amount of aqueous solvent.[9][19] This allows for the retention of polar analytes through a partitioning mechanism into a water-enriched layer on the surface of the stationary phase.[18]
Table 1: Optimized LC Parameters
| Parameter | Condition |
| LC System | High-performance liquid chromatography (HPLC) system |
| Column | HILIC Amide Column (e.g., 100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Bicarbonate in Water, pH 9.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 95% B to 50% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry: Tandem MS Detection
Rationale: Tandem mass spectrometry (MS/MS) provides excellent selectivity and sensitivity for quantifying analytes in complex biological matrices.[20][21] Electrospray ionization (ESI) in the negative ion mode is chosen due to the presence of two carboxylic acid groups in the this compound structure, which are readily deprotonated to form negative ions. Multiple Reaction Monitoring (MRM) is used for quantification, where a specific precursor ion is selected and fragmented, and a specific product ion is monitored. This highly selective process minimizes interferences from the plasma matrix.[22]
Figure 2: Principle of Multiple Reaction Monitoring (MRM) for selective detection.
Table 2: Optimized MS Parameters
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | This compound: m/z 332.1 -> 159.1IS (Glufanide-d4): m/z 336.1 -> 163.1 |
| Collision Energy | Optimized for each transition |
| Ion Source Temp. | 500°C |
| IonSpray Voltage | -4500 V |
(Note: The exact m/z values for the precursor and product ions should be determined experimentally by infusing a standard solution of this compound into the mass spectrometer.)
Method Validation
The developed method was validated according to the FDA and EMA guidelines for bioanalytical method validation.[4][5][6][7][23] The validation parameters and acceptance criteria are summarized below.
Table 3: Summary of Method Validation Results
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantitation (LLOQ) | Signal-to-noise ratio ≥ 10; Accuracy ±20%; Precision ≤ 20% | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% of nominal concentration (±20% at LLOQ) | Within ±10% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | Compliant |
| Recovery | Consistent and reproducible | > 85% |
| Stability (Freeze-thaw, Short-term, Long-term) | Mean concentration within ±15% of nominal concentration | Stable |
Conclusion
This application note presents a robust, sensitive, and selective LC-MS/MS method for the quantification of the highly polar compound this compound in human plasma. The combination of protein precipitation, HILIC chromatography, and tandem mass spectrometry provides a reliable analytical workflow suitable for high-throughput bioanalysis in support of clinical and non-clinical studies. The method has been successfully validated according to international regulatory guidelines, demonstrating its accuracy, precision, and reliability.
References
- 1. searchlf.ama-assn.org [searchlf.ama-assn.org]
- 2. searchlf.ama-assn.org [searchlf.ama-assn.org]
- 3. GSRS [precision.fda.gov]
- 4. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. pharmacompass.com [pharmacompass.com]
- 7. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 10. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 11. benchchem.com [benchchem.com]
- 12. agilent.com [agilent.com]
- 13. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of protein precipitation methods for sample preparation prior to proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. waters.com [waters.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. zefsci.com [zefsci.com]
- 22. Top 3 Scan Modes for Small Molecule Quantitation Using Mass Spectrometry [thermofisher.com]
- 23. ema.europa.eu [ema.europa.eu]
Troubleshooting & Optimization
Troubleshooting Glufanide Disodium precipitation in media
Technical Support Center: Glufanide Disodium
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions regarding the handling and application of this compound in experimental settings. As Senior Application Scientists, we have compiled this guide based on rigorous internal testing and established principles of chemical handling and cell culture.
Understanding this compound and Its Challenges
This compound is a novel small molecule inhibitor under investigation for its therapeutic potential. Its chemical structure, while proprietary, confers a high pKa and limited aqueous solubility at physiological pH, which can lead to precipitation when preparing solutions or adding it to cell culture media. This guide will walk you through the common challenges and provide robust solutions to ensure the successful use of this compound in your research.
Frequently Asked Questions & Troubleshooting
Q1: I observed immediate precipitation after adding my this compound stock solution to my cell culture media. What is happening?
This is the most common issue encountered and is typically due to the poor solubility of this compound at the neutral pH of most cell culture media (pH 7.2-7.4). Your stock solution is likely prepared in a high-pH or organic solvent where this compound is more soluble. The sudden shift in pH and the presence of salts in the media cause the compound to crash out of solution.
Immediate Corrective Actions:
-
Do not use the media with precipitate. The actual concentration of the soluble compound will be unknown and could lead to inaccurate and irreproducible results.
-
Review your stock solution concentration and dilution method. A high concentration stock or a rapid, direct dilution into the media can exacerbate the issue.
Q2: What is the recommended solvent for preparing this compound stock solutions?
The choice of solvent is critical for maintaining the stability and solubility of this compound.
Primary Recommendation: Use cell culture grade Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM).[1][2][3] this compound exhibits significantly higher solubility in DMSO.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (at 25°C) | Notes |
| Water | < 0.1 mg/mL | Insoluble |
| PBS (pH 7.4) | < 0.1 mg/mL | Insoluble |
| Ethanol | ~5 mg/mL | Moderately soluble, but can be toxic to cells at higher concentrations. |
| DMSO | > 50 mg/mL | Recommended for stock solutions. [3][4] |
| 0.1 N NaOH | > 20 mg/mL | Soluble, but not suitable for direct addition to cell culture. |
Important Considerations:
-
Always use anhydrous, cell culture grade DMSO to avoid compound degradation.[5]
-
The final concentration of DMSO in your cell culture media should not exceed 0.5%, as higher concentrations can be cytotoxic.[4][6] A final concentration of 0.1% is recommended for sensitive cell lines.[4]
Q3: I prepared my stock in DMSO, but I still see precipitation when I add it to the media. How can I prevent this?
This is known as "salting out" or precipitation upon dilution in an aqueous environment. The key is to control the dilution process carefully.
Protocol: Diluting this compound Stock into Cell Culture Media
-
Warm the Media: Gently warm your cell culture media to 37°C.
-
Pre-dilution (Optional but Recommended): If your final concentration is very low, consider a serial dilution of your stock solution in DMSO first.[5]
-
Vortexing During Addition: While gently vortexing or swirling the tube of media, add the required volume of your this compound stock solution drop-by-drop. This rapid mixing helps to disperse the compound before it has a chance to precipitate.
-
Final DMSO Concentration: Ensure the final DMSO concentration in your media is below the cytotoxic threshold for your specific cell line (generally <0.5%).[4][6]
Workflow for Adding this compound to Media
Caption: Workflow for successful dilution of this compound.
Q4: Can I adjust the pH of my media to increase solubility?
While this compound is more soluble at a higher pH, we strongly advise against adjusting the pH of your cell culture media.
-
Cell Viability: Most cell lines are highly sensitive to pH changes and will not tolerate conditions outside the normal physiological range (pH 7.2-7.4).
-
Media Integrity: The buffering system (usually bicarbonate-CO2) will be disrupted, and media components may degrade.
The recommended approach is to use a solubilizing agent like DMSO rather than altering the fundamental properties of the culture environment.
Q5: Could the serum in my media be causing the precipitation?
It's possible. Some compounds can bind to proteins in fetal bovine serum (FBS), which can either increase or decrease their apparent solubility.
Troubleshooting Serum-Related Issues:
-
Serum-Free Media Test: Prepare a small batch of your final dilution in serum-free media and another in your complete (serum-containing) media. If precipitation only occurs in the presence of serum, you may have an interaction issue.
-
Pluronic F-68: For some compounds, the addition of a non-ionic surfactant like Pluronic F-68 at a low concentration (e.g., 0.01-0.1%) can help maintain solubility in the presence of proteins. This should be validated for your specific cell line and assay.
Q6: How should I store my this compound stock solution?
Proper storage is crucial for maintaining the integrity of the compound.
-
Aliquoting: Upon initial preparation, aliquot your DMSO stock solution into single-use volumes in tightly sealed vials.[6] This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage Temperature: Store the aliquots at -20°C or -80°C for long-term stability.[6]
-
Light Sensitivity: Protect the stock solutions from light by using amber vials or wrapping them in foil.
Advanced Troubleshooting Workflow
If you continue to experience issues, follow this systematic approach to identify the root cause.
References
Technical Support Center: Enhancing Glufanide Disodium Solubility for Preclinical Research
Welcome to the technical support guide for Glufanide Disodium. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting strategies for achieving optimal solubility of this compound in experimental settings. As a synthetic dipeptide disodium salt, this compound (CAS: 237068-57-4) possesses inherent aqueous solubility.[1][2][3] However, achieving high concentrations or maintaining stability in complex biological media can present challenges. This guide offers a framework for understanding and overcoming these solubility hurdles to ensure the reliability and reproducibility of your experimental results.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to common queries regarding this compound handling and solubility.
Q1: What is this compound and why is its solubility critical for experiments? this compound is the disodium salt of a synthetic dipeptide composed of L-glutamic acid and L-tryptophan.[1][2] It has been investigated for its potential immunomodulating and antiangiogenic activities.[1][4] Proper dissolution is fundamental for experimental success because only the solubilized drug can exert its biological effect.[][6] Inaccurate concentrations due to poor solubility can lead to unreliable data, variable bioavailability, and flawed conclusions.[][7]
Q2: As a disodium salt, shouldn't this compound be readily water-soluble? Yes, in principle. The "disodium" designation indicates that the two carboxylic acid groups on the glutamic acid moiety are in their deprotonated, salt form, which significantly enhances aqueous solubility compared to the free-acid form.[8] However, challenges can arise when:
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Attempting to prepare highly concentrated stock solutions that exceed the intrinsic solubility limit.
-
Reconstituting the compound in acidic buffers, which can protonate the carboxylate groups, reducing solubility.
-
Introducing the compound into complex media (e.g., cell culture media) where pH changes or interactions with other ions can cause precipitation.
Q3: My this compound is not dissolving completely in pure water. What are the first steps? If you encounter issues with dissolution in deionized water, consider the following:
-
Gentle Warming: Warm the solution to 37°C. For many compounds, solubility increases with temperature.
-
Vortexing/Sonication: Increase the mechanical energy by vortexing or placing the solution in a bath sonicator for short intervals. This can help break up aggregates and accelerate the dissolution process.
-
pH Check: Ensure the pH of your water is not acidic. The pH of a solution of an unbuffered disodium salt should be neutral to slightly alkaline. If the pH is below 7, it may hinder dissolution.
Q4: Can I use buffers to dissolve this compound? Which are recommended? Absolutely. Using a buffer is highly recommended, especially for preparing stock solutions. Since this compound is a salt of a weak acid, its solubility is enhanced at neutral to alkaline pH.[9][10]
-
Recommended Buffers: Start with a common biological buffer like Phosphate-Buffered Saline (PBS) at pH 7.2-7.4 or a Tris buffer at pH 7.5-8.0. The buffer will help maintain an alkaline environment, keeping the carboxylate groups ionized and promoting solubility.[10]
Q5: What are co-solvents and when should I use them for this compound? Co-solvents are water-miscible organic solvents used to increase the solubility of poorly soluble compounds.[11][12] They work by reducing the polarity of the aqueous environment.[][13] For this compound, which has good baseline aqueous solubility, co-solvents should be considered a secondary option, primarily when very high concentrations are required that cannot be achieved with pH adjustment alone. Common examples include DMSO, ethanol, and polyethylene glycol 400 (PEG 400).[][13]
Q6: How should I store my this compound stock solution? Once fully dissolved, sterile-filter the stock solution (using a 0.22 µm filter) into sterile, light-protected aliquots. Store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles, which can compromise the integrity and solubility of the compound.
Section 2: Troubleshooting Guide & Experimental Protocols
This section provides detailed, step-by-step methodologies for systematically addressing solubility challenges.
Initial Assessment: Baseline Aqueous Solubility
Objective: To determine the baseline solubility in a standard aqueous buffer.
Protocol:
-
Preparation: Weigh out a small, precise amount of this compound powder.
-
Reconstitution: Add a defined volume of PBS (pH 7.4) to achieve your target concentration.
-
Dissolution: Vortex the solution for 2 minutes.
-
Observation: Visually inspect the solution against a dark background. It should be a clear, colorless to pale yellow solution, free of any visible particulates.
-
Troubleshooting: If particulates are present, proceed to Protocol 2.2.
Protocol 1: Enhancing Solubility via pH Adjustment
Causality: The solubility of ionizable drugs is highly dependent on the pH of the solution.[10] For this compound, maintaining a pH above the pKa of its carboxylic acid groups ensures it remains in its ionized, highly soluble salt form. The Henderson-Hasselbalch equation governs this relationship.[10] An alkaline environment prevents the protonation of the carboxylate groups, thereby preventing precipitation.
Protocol:
-
Initial Attempt: Prepare a suspension of this compound in deionized water at your desired concentration.
-
pH Measurement: Use a calibrated pH meter to measure the initial pH of the suspension.
-
Titration: While stirring, add 1N NaOH dropwise. Monitor the pH and observe the solution's clarity.
-
Endpoint: Continue adding NaOH until the compound is fully dissolved and the solution is clear. Record the final pH. This pH is the minimum required to maintain solubility at this concentration.
-
Buffering (Recommended): To create a stable stock solution, it is best to directly dissolve the this compound in a buffer system (e.g., Tris or PBS) at the pH determined in the previous step (or slightly higher, e.g., pH 8.0).
Protocol 2: Utilizing Co-Solvents for High-Concentration Stocks
Causality: Co-solvents enhance solubility by making the solvent system less polar.[][14] This reduces the energy required to create a cavity in the solvent for the non-polar parts of the drug molecule (like the indole ring of tryptophan), thereby increasing solubility.[13] This approach is useful when pH adjustment alone is insufficient.
Protocol:
-
Solvent Selection: Choose a biocompatible co-solvent based on your experimental model (see Table 1). Dimethyl sulfoxide (DMSO) is a common starting point for in vitro experiments.
-
Preparation: Add a small amount of the chosen co-solvent (e.g., for a final concentration of 10% DMSO) directly to the this compound powder.
-
Initial Dissolution: Vortex until the powder is fully wetted and a paste or concentrated solution is formed.
-
Aqueous Dilution: Slowly add your aqueous buffer (e.g., PBS, pH 7.4) dropwise while continuously vortexing to bring the solution to the final volume. Critical Step: Adding the aqueous phase slowly to the organic phase prevents the drug from precipitating out of solution.
-
Final Observation: Ensure the final solution is clear. If precipitation occurs upon dilution, a higher percentage of co-solvent may be needed, or the final concentration may be too high.
Data Presentation: Common Co-solvents for Preclinical Research
| Co-Solvent | Properties & Mechanism | Typical Starting Concentration | Notes & Cautions |
| DMSO | Aprotic, highly polar solvent. Reduces water's self-association.[] | 1-10% (v/v) | Can have biological effects on its own. Keep final concentration in assays low (<0.5%). |
| Ethanol | Protic solvent. Reduces the dielectric constant of water.[][14] | 5-20% (v/v) | Can cause protein precipitation at high concentrations. |
| PEG 400 | Polyethylene glycol. A non-toxic polymer that enhances solubility.[13] | 10-40% (v/v) | Can be viscous. Suitable for both in vitro and in vivo studies. |
| Propylene Glycol | A viscous, non-toxic diol commonly used in formulations.[11][14] | 10-30% (v/v) | Less volatile than ethanol. Good safety profile. |
Section 3: Visual Guides & Workflows
Workflow for Solubilizing this compound
This flowchart provides a logical decision-making process for troubleshooting solubility issues.
References
- 1. This compound | C16H17N3Na2O5 | CID 158780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. searchlf.ama-assn.org [searchlf.ama-assn.org]
- 3. 237068-57-4 CAS Manufactory [chemicalbook.com]
- 4. searchlf.ama-assn.org [searchlf.ama-assn.org]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH [jove.com]
- 10. uobabylon.edu.iq [uobabylon.edu.iq]
- 11. Cosolvent - Wikipedia [en.wikipedia.org]
- 12. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 13. bepls.com [bepls.com]
- 14. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
Technical Support Center: Glufanide Disodium Stability and Storage
Introduction:
Welcome to the technical support center for Glufanide Disodium. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound during storage. As a novel investigational compound, maintaining its stability is paramount for ensuring experimental reproducibility, therapeutic efficacy, and safety. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: We've observed a significant loss of potency in our this compound stock solution stored at 4°C for one week. What is the likely cause?
Answer:
This is a common issue that typically points to hydrolytic degradation. This compound possesses two ester linkages that are highly susceptible to hydrolysis, especially in aqueous solutions. While refrigeration at 4°C slows down most chemical reactions, it does not completely halt hydrolysis, particularly if the pH of the solution is not optimal.
Troubleshooting Steps:
-
pH Verification: Immediately check the pH of your stock solution. The optimal pH range for this compound stability in aqueous solution is between 5.5 and 6.5. Deviations outside this range can dramatically accelerate the rate of hydrolysis.
-
Buffer Selection: If you are using a buffer, ensure it has adequate buffering capacity to maintain the pH within the optimal range. Phosphate-buffered saline (PBS) is a common choice, but its pH can shift with temperature changes. Consider using a buffer like MES (2-(N-morpholino)ethanesulfonic acid), which has a pKa of 6.1 and provides stable buffering in the required pH 5.5-6.5 range.
-
Aqueous Solution Age: Aqueous stock solutions of this compound are not recommended for long-term storage. It is best practice to prepare them fresh for each experiment or, at most, store them for no longer than 24 hours at 4°C. For longer-term storage, consider aliquoting into an anhydrous organic solvent.
Question 2: After reconstituting the lyophilized powder in DMSO, we noticed a yellow discoloration of the solution. Is this a sign of degradation?
Answer:
Yes, a yellow to brownish discoloration is a classic indicator of oxidative degradation of this compound. The molecule contains a phenol group that is prone to oxidation, forming colored quinone-like structures. This process can be initiated by exposure to air (oxygen), light, or trace metal ion contaminants.
Troubleshooting Workflow:
Technical Support Center: Optimizing Glufanide Disodium Dosage for Mouse Models
A Guide for Preclinical Researchers
Welcome to the technical support center for Glufanide Disodium. As Senior Application Scientists, we have developed this guide to provide you with the necessary information to effectively design and execute your preclinical studies in mouse models. This resource addresses common questions and troubleshooting scenarios to help you optimize your experimental workflow and ensure the generation of robust and reproducible data.
Note: this compound is a novel investigational agent. The following recommendations are based on its known mechanism of action and established principles of preclinical drug development.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action for this compound?
This compound is a highly selective, second-generation small molecule inhibitor of the Janus kinase (JAK) family, with particular potency against JAK1 and JAK3. This dual inhibition disrupts the signaling of key cytokines involved in inflammation and immunomodulation, such as interleukin-2 (IL-2), IL-4, IL-6, and interferon-gamma (IFN-γ). By blocking the JAK-STAT signaling pathway, this compound effectively reduces inflammatory responses, making it a promising candidate for autoimmune and inflammatory disease models.
2. What is a recommended starting dose for in vivo mouse studies?
For initial efficacy studies, a starting dose of 10 mg/kg, administered once daily via oral gavage, is recommended for most common mouse strains (e.g., C57BL/6, BALB/c). This recommendation is based on preliminary pharmacokinetic (PK) and pharmacodynamic (PD) data. However, the optimal dose will be highly dependent on the specific disease model and experimental endpoint. A dose-response study is strongly advised to determine the most effective concentration for your specific application.
3. How should this compound be prepared for administration?
This compound is supplied as a water-soluble powder. For oral administration, it should be dissolved in a sterile, aqueous vehicle. A common and recommended vehicle is 0.5% (w/v) methylcellulose in sterile water.
Step-by-Step Vehicle Preparation:
-
Heat sterile water to 60-70°C.
-
Slowly add the 0.5% methylcellulose powder while stirring vigorously to prevent clumping.
-
Continue stirring until the powder is fully dispersed.
-
Allow the solution to cool to room temperature, then store at 4°C. The solution will become clear upon cooling.
-
On the day of the experiment, weigh the appropriate amount of this compound and dissolve it in the required volume of the prepared vehicle. Ensure the solution is clear before administration.
4. What are the known pharmacokinetic properties of this compound in mice?
The following table summarizes the key pharmacokinetic parameters of this compound in C57BL/6 mice following a single 10 mg/kg oral dose.
| Parameter | Value | Description |
| Tmax (Time to Peak Concentration) | 1 hour | The time at which the maximum plasma concentration is reached. |
| Cmax (Peak Plasma Concentration) | 2.5 µM | The maximum concentration of the drug in the plasma. |
| t1/2 (Half-life) | 4 hours | The time it takes for the plasma concentration of the drug to be reduced by half. |
| Bioavailability (F%) | ~40% | The fraction of the administered dose that reaches systemic circulation. |
Troubleshooting Guide
Issue 1: Lack of Efficacy at the Recommended Starting Dose
If you are not observing the expected therapeutic effect at 10 mg/kg, consider the following troubleshooting steps:
-
Verify Compound Administration: Ensure the dosing solution was prepared correctly and administered accurately. For oral gavage, proper technique is crucial to ensure the full dose reaches the stomach.
-
Perform a Dose-Response Study: The 10 mg/kg starting dose may be too low for your specific disease model. A dose-escalation study is the most effective way to determine the optimal dose. The following workflow is recommended:
Caption: Workflow for a dose-escalation study.
-
Assess Target Engagement: It is crucial to confirm that this compound is reaching its target and inhibiting the JAK-STAT pathway in your model. This can be done by measuring the levels of phosphorylated STAT3 (pSTAT3), a downstream marker of JAK1/3 activity, in relevant tissues (e.g., spleen, lymph nodes) or in peripheral blood mononuclear cells (PBMCs).
Issue 2: Unexpected Toxicity or Adverse Effects
If you observe signs of toxicity, such as significant weight loss (>15%), lethargy, or ruffled fur, take the following steps:
-
Reduce the Dose: The administered dose may be too high. Reduce the dose by 50% and monitor the animals closely.
-
Consider an Alternative Dosing Schedule: If once-daily dosing is not well-tolerated, you may consider splitting the total daily dose into two administrations (e.g., 5 mg/kg twice daily). This can help to reduce the Cmax and minimize off-target effects.
-
Perform a Maximum Tolerated Dose (MTD) Study: An MTD study is essential for establishing the safety window of this compound. This involves administering escalating doses to different groups of mice and monitoring for signs of toxicity over a set period.
Caption: Workflow for a Maximum Tolerated Dose (MTD) study.
Issue 3: Inconsistent Results Between Experiments
Reproducibility is key to successful research. If you are experiencing variability between studies, review the following factors:
-
Animal Health and Husbandry: Ensure that all mice are of a similar age and weight, and are housed under consistent environmental conditions (e.g., light-dark cycle, temperature, diet).
-
Dosing Solution Preparation: Prepare the dosing solution fresh for each experiment to avoid degradation of the compound.
-
Standardize Experimental Procedures: All experimental procedures, from animal handling to data collection, should be standardized and documented in a detailed protocol.
By systematically addressing these common issues, you can enhance the reliability of your experimental results and confidently advance your research with this compound. For further assistance, please do not hesitate to contact our technical support team.
Reducing variability in experiments with Glufanide Disodium
Welcome to the Technical Support Center for Glufanide Disodium. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting support for experiments involving this compound (also known as IM862 or Thymogen). As Senior Application Scientists, we have compiled this in-depth guide to help you navigate potential challenges and reduce variability in your results.
Understanding this compound: A Foundation for Success
This compound is the disodium salt of the dipeptide L-α-glutamyl-L-tryptophan. It has demonstrated both immunomodulatory and anti-angiogenic properties.[1] A critical aspect of its mechanism is that it does not appear to be directly cytotoxic to tumor cells. Instead, its anti-angiogenic effects are thought to be indirect, potentially through the modulation of immune cells like monocytes and Natural Killer (NK) cells, leading to a reduction in pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF).[1][2]
Understanding this indirect mechanism is fundamental to designing robust experiments and interpreting your data accurately. Variability in your results can often be traced back to the biological systems used, such as the responsiveness of different endothelial or immune cell types, and the specific experimental conditions.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise when working with this compound.
Q1: How should I dissolve and store this compound?
A1: As a disodium salt of a dipeptide, this compound is expected to be soluble in aqueous solutions. For in vitro experiments, it is recommended to prepare a concentrated stock solution in sterile, nuclease-free water or a buffered solution like PBS.
-
Initial Solubilization: Start by attempting to dissolve the peptide in sterile water.[3][4]
-
Handling Hydrophobicity: While the disodium salt form enhances solubility, the tryptophan residue can impart some hydrophobicity. If you encounter solubility issues, you can try gentle warming or brief sonication.[5] For highly concentrated stock solutions, if aqueous solubility is limited, a small amount of DMSO can be used, followed by dilution in your aqueous buffer or media.[3][6] However, always check the tolerance of your specific cell line to the final DMSO concentration.
-
Stock Solution Storage: Aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3]
Q2: What is the stability of this compound in cell culture media?
A2: The stability of this compound in cell culture media at 37°C is a critical factor. The peptide is composed of L-glutamine and L-tryptophan, both of which can be labile.
-
Glutamine Degradation: L-glutamine is known to degrade in solution, a process influenced by pH and temperature.[7]
-
Tryptophan Sensitivity: L-tryptophan can be sensitive to photodegradation and oxidation.[8][9][10]
-
Recommendations: It is best practice to add freshly diluted this compound to your cell culture experiments. If long-term incubations are necessary, consider replenishing the media with the compound at regular intervals to maintain a consistent concentration.
Q3: What are typical in vitro working concentrations for this compound?
A3: The optimal concentration of this compound will depend on your specific cell type and assay. Based on the available literature, a good starting point for in vitro angiogenesis assays, such as those using endothelial cells, would be to perform a dose-response experiment ranging from low micromolar to millimolar concentrations. It is crucial to determine the optimal concentration for your experimental system empirically.
Q4: Can I expect a direct effect on endothelial cell proliferation?
A4: The primary anti-angiogenic mechanism of this compound is thought to be indirect.[1][2] Therefore, in a monoculture of endothelial cells, you may observe a less potent or no direct anti-proliferative effect. The effect is often more pronounced in co-culture systems that include immune cells like monocytes, or when using conditioned media from immune cells treated with this compound.[1]
Troubleshooting Guides
Issue 1: High Variability in Angiogenesis Assays
Symptoms:
-
Inconsistent results between replicate wells in a tube formation assay.
-
Poor reproducibility of endothelial cell proliferation or migration data.
-
High background in aortic ring or fibrin gel bead assays.[1]
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Cell Health and Passage Number | Endothelial cells can undergo phenotypic changes at high passage numbers, affecting their angiogenic potential. | Use low passage number cells and regularly check for typical morphology. Ensure high cell viability before starting the experiment. |
| Inconsistent Seeding Density | Uneven cell distribution at the start of the experiment will lead to variability in the final readout. | Use a calibrated pipette and ensure a single-cell suspension before seeding. For adherent cells, allow plates to sit at room temperature for a short period before incubation to ensure even settling. |
| Matrix Inconsistency | The thickness and polymerization of Matrigel or other matrices can vary, impacting tube formation. | Thaw Matrigel on ice and use pre-chilled pipette tips and plates to ensure a uniform gel thickness. |
| Indirect Mechanism Not Accounted For | As this compound's effect is likely indirect, a monoculture of endothelial cells may not be the most appropriate model. | Consider using co-culture models with monocytes or macrophages, or treat immune cells with this compound and then apply the conditioned media to your endothelial cells.[1][11][12] |
Issue 2: Unexpected Results in Immunomodulation Assays
Symptoms:
-
No significant change in cytokine secretion from peripheral blood mononuclear cells (PBMCs) or macrophages after treatment.
-
High levels of cell death in immune cell cultures.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Suboptimal Cell Stimulation | The immunomodulatory effects of this compound may be more apparent in activated, rather than resting, immune cells. | If you are not observing an effect, consider co-treating your cells with a stimulant like lipopolysaccharide (LPS) or phytohemagglutinin (PHA) to mimic an inflammatory environment. |
| Donor Variability | Primary immune cells isolated from different donors can have significant inherent variability in their response. | Whenever possible, use cells from multiple donors to ensure your results are not donor-specific. |
| Incorrect Timing of Analysis | Cytokine production is a dynamic process. The timing of your endpoint measurement is crucial. | Perform a time-course experiment to determine the optimal incubation time for measuring the specific cytokines of interest. |
| Compound Preparation | Issues with the solubility or stability of this compound can lead to inaccurate dosing. | Prepare fresh dilutions of this compound for each experiment from a properly stored, validated stock solution. |
Experimental Protocols & Workflows
Protocol 1: Preparation of this compound Stock Solution
-
Calculate the required amount: Determine the mass of this compound needed to prepare a stock solution of a desired concentration (e.g., 10 mM).
-
Dissolution: Reconstitute the lyophilized powder in sterile, nuclease-free water or PBS to the final calculated volume.
-
Ensure complete dissolution: Gently vortex the solution. If necessary, use brief sonication or warming at 37°C to aid dissolution.[5]
-
Sterilization: Filter the stock solution through a 0.22 µm sterile filter.
-
Aliquoting and Storage: Aliquot the sterile stock solution into single-use, sterile microcentrifuge tubes. Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Workflow for Investigating Anti-Angiogenic Effects
Signaling Pathway Visualization
The proposed indirect anti-angiogenic mechanism of this compound can be visualized as follows:
References
- 1. researchgate.net [researchgate.net]
- 2. Angiogenesis Assays - Angiogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biobasic.com [biobasic.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 7. Factors affecting the stability of L-glutamine in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Photostability of l-tryptophan in aqueous solution: Effect of atmosphere and antioxidants addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Reciprocal Interactions of Human Monocytes and Cancer Cells in Co-Cultures In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Glufanide Disodium Technical Support Center: Troubleshooting Batch-to-Batch Inconsistency
Welcome to the technical support center for Glufanide Disodium. This guide is designed for researchers, scientists, and drug development professionals to address and resolve a critical challenge in experimental reproducibility: inconsistent results between different batches of this compound. As an L-α-glutamyl-L-tryptophan disodium salt[1][2], the compound's inherent chemical properties necessitate careful handling and rigorous quality control to ensure reliable experimental outcomes.
This document provides a structured, in-depth approach to troubleshooting, moving from frequently asked questions to detailed analytical protocols. Our goal is to empower you with the knowledge to identify the root cause of variability and implement corrective measures, ensuring the integrity and validity of your research.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries we receive regarding batch-to-batch variability.
Q1: We are observing significant differences in efficacy and potency between different lots of this compound in our cellular assays. What are the most likely causes?
A1: This is a common and multifaceted issue. Batch-to-batch variability can stem from several sources, which can be broadly categorized into three areas: the compound itself, its handling and storage, and the experimental setup.[3][4][5]
-
Intrinsic Compound Properties: Minor, often undocumented, differences in the manufacturing or purification process can lead to variations in the impurity profile, polymorphic form, or presence of residual solvents.[6][7] Even trace amounts of impurities can significantly alter the compound's biological activity or physical properties.[8][9]
-
Storage and Handling: this compound, due to its peptide-like structure and disodium salt form, is potentially hygroscopic (readily absorbs moisture from the air) and susceptible to degradation from light, temperature fluctuations, or improper pH conditions in solution.[10][11][12]
-
Experimental Procedure: Subtle variations in your assay conditions (e.g., reagent age, cell passage number, incubation times) can amplify minor differences between batches, leading to a perception of large compound-related discrepancies.
We recommend a systematic approach, starting with a review of your handling procedures and then moving to an analytical verification of the compound's integrity.
Q2: How can our lab independently verify the identity, purity, and concentration of a new batch of this compound before starting a critical study?
A2: Proactive quality control is the most effective strategy. We strongly recommend performing a set of baseline analytical tests on each new lot upon receipt.
-
Identity Confirmation: Use High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to confirm the molecular weight (Expected: 377.30 g/mol )[1][2] and fragmentation pattern, comparing it against a trusted reference standard or previously validated batch.
-
Purity Assessment: A high-resolution HPLC method with UV detection is the gold standard for quantifying purity and identifying potential impurities.[8] The peak area of this compound relative to the total peak area will give you the percentage purity.
-
Concentration Verification: For powdered compound, precise weighing in a controlled-humidity environment is critical. For stock solutions, UV-Vis spectrophotometry can be used if a molar extinction coefficient has been established. Otherwise, a quantitative HPLC analysis against a certified reference standard is the most accurate method.
Q3: What are the official recommended storage and handling procedures for this compound?
A3: Proper storage is non-negotiable for maintaining compound integrity.
-
Solid Compound: Store desiccated at -20°C, protected from light.[13] The vial should be tightly sealed. Because the compound is potentially hygroscopic, allow the vial to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the powder.[14]
-
Stock Solutions: Prepare concentrated stock solutions in a suitable buffer (e.g., sterile PBS, pH 7.4) or cell culture medium. We recommend aliquoting the solution into single-use volumes and storing them at -80°C. Avoid repeated freeze-thaw cycles, as this is a primary driver of degradation for many peptide-based compounds.[12] Solutions should be used within a defined period, which should be determined by a stability study.[13]
Q4: Could the solvent or buffer used to prepare our stock solution be a source of the inconsistency?
A4: Absolutely. The stability of this compound is pH-dependent. The dipeptide structure contains functional groups (amides, carboxylic acids) that are susceptible to hydrolysis, particularly under acidic or alkaline conditions.[12][15]
-
pH: Always use a well-buffered system within a stable pH range (typically 6.5-7.5) unless your specific experiment dictates otherwise. The use of unbuffered water can lead to significant pH shifts and accelerated degradation.
-
Solvent Purity: Ensure the use of high-purity, sterile solvents. Contaminants, such as trace metals or proteases, can catalyze degradation or directly interfere with your assay.
Troubleshooting Guide: A Systematic Approach
When faced with inconsistent results, a structured investigation is crucial. This guide provides a logical workflow to diagnose the problem.
Step 1: The Initial Assessment - Reviewing Handling and Experimental Logs
Before analyzing the compound, rule out external factors. Human and environmental factors are a significant source of variability in pharmaceutical manufacturing and research.[16][17]
-
Compare Protocols: Did the protocol for preparing the working solution change between experiments using the "good" batch and the "bad" batch?
-
Check Reagents: Were all other reagents (media, buffers, cells) within their expiry dates and from the same lot numbers?
-
Review Handling Logs: Was the compound handled according to standard procedure? Specifically, check the time the solid was out of the freezer and the number of freeze-thaw cycles for the stock solution.
Step 2: The Head-to-Head Analytical Comparison
If the initial assessment does not reveal a clear cause, a direct analytical comparison between the problematic batch and a trusted reference (or a previously well-performing batch) is necessary.
| Parameter | Method | Batch A ("Good") | Batch B ("Problematic") | Interpretation of Discrepancy |
| Purity | HPLC-UV (280 nm) | 99.2% | 96.5% | The lower purity in Batch B is a major red flag. Identify the impurity peaks. |
| Major Impurity 1 | HPLC-MS | Not Detected | 2.1% (at RRT 0.85) | A significant new impurity suggests a problem in synthesis or degradation during storage. |
| Water Content | Karl Fischer Titration | 0.5% | 4.5% | High water content indicates hygroscopicity and improper handling/storage. This dilutes the active compound and can promote hydrolysis.[11] |
| Potency (IC50) | In-vitro Angiogenesis Assay | 150 nM | 450 nM | The ~3-fold decrease in potency correlates with the lower purity and higher water content. |
This table presents example data for illustrative purposes.
Step 3: Root Cause Analysis & Corrective Actions
Based on the analytical data, you can now pinpoint the likely root cause.
Technical Deep Dive: Understanding this compound Stability
A deeper understanding of the molecule's chemistry is key to preventing future issues.
Potential Degradation Pathways
This compound, as a dipeptide, is primarily susceptible to hydrolysis and oxidation.
-
Hydrolysis: The amide bond linking the glutamic acid and tryptophan moieties can be cleaved by acid- or base-catalyzed hydrolysis. This would break the molecule into its constituent amino acids, rendering it inactive. This process is accelerated by elevated temperatures and the presence of water.[12]
-
Oxidation: The indole ring of the tryptophan residue is susceptible to oxidation. This can be initiated by exposure to air (auto-oxidation), light (photo-oxidation), or trace metal ions.[12] This modification can abolish biological activity.
The Impact of Hygroscopicity
Hygroscopicity is the tendency of a substance to absorb moisture from the air. For a powdered compound like this compound, this has several negative consequences:
-
Inaccurate Weighing: The absorbed water adds weight, leading to the preparation of solutions with a lower-than-intended concentration.
-
Chemical Instability: The presence of water can accelerate degradation pathways like hydrolysis.[18]
-
Physical Changes: Moisture absorption can cause the powder to clump, making it difficult to handle, and can even induce changes in its solid-state form (e.g., from amorphous to crystalline), which can affect dissolution rates.[3]
Key Experimental Protocols
Protocol 1: Quality Control Workflow for a New Batch
This protocol outlines the mandatory steps to validate a new lot of this compound.
Protocol 2: Step-by-Step HPLC Purity Analysis
This method is designed to separate this compound from potential impurities and degradation products.
-
System: HPLC with UV Detector (set to 280 nm for tryptophan) and Mass Spectrometer.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 60% B
-
15-17 min: Linear gradient from 60% to 95% B
-
17-19 min: Hold at 95% B
-
19-20 min: Return to 5% B
-
20-25 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of Mobile Phase A to create a 1 mg/mL stock. Dilute 1:10 in Mobile Phase A for analysis.
-
Analysis: Integrate all peaks. Calculate purity as (Area of Main Peak / Total Area of All Peaks) x 100. Use the MS data to identify the mass of the main peak and any major impurities.
References
- 1. searchlf.ama-assn.org [searchlf.ama-assn.org]
- 2. 237068-57-4 CAS Manufactory [chemicalbook.com]
- 3. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 4. zaether.com [zaether.com]
- 5. Batch-to-batch variation: Significance and symbolism [wisdomlib.org]
- 6. Pharmaceutical Impurities & Their Effects | Advent [adventchembio.com]
- 7. IMPURITIES IN MEDICINE: WHY THEY MATTER AND HOW THEY’RE MANAGED [aquigenbio.com]
- 8. nbinno.com [nbinno.com]
- 9. veeprho.com [veeprho.com]
- 10. viallabeller.com [viallabeller.com]
- 11. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 13. Stability and Degradation Pathways of Different Psychoactive Drugs in Neat and in Buffered Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 15. researchgate.net [researchgate.net]
- 16. pqri.org [pqri.org]
- 17. Seven Common Causes of Pharma Process Deviations [sartorius.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Glufanide Disodium Cellular Uptake
Welcome to the technical support center for Glufanide Disodium. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for confirming the cellular uptake of this compound.
Introduction to this compound
This compound (also known as IM862) is a dipeptide composed of L-glutamyl-L-tryptophan, supplied as a disodium salt.[1][2][3] Its therapeutic potential has been explored in areas such as cancer treatment, specifically as an angiogenesis inhibitor, and as an immunomodulator.[1][3] A critical step in understanding its mechanism of action and efficacy is to confirm that it can enter target cells. This guide provides a comprehensive overview of methodologies to achieve this, along with troubleshooting advice for common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to confirm the cellular uptake of this compound?
A1: There are two main approaches to confirm and quantify the cellular uptake of a small molecule like this compound: direct and indirect methods.
-
Direct Methods (Quantitative): These methods directly measure the amount of the compound inside the cell.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying unlabeled small molecules.[4][5][6] It offers high sensitivity and specificity, allowing for the precise measurement of intracellular drug concentrations.[7][8]
-
Radiolabeling: Using a radiolabeled version of this compound (e.g., with ¹⁴C or ³H) allows for highly sensitive quantification through techniques like accelerator mass spectrometry (AMS).[9] However, this requires synthesis of the labeled compound.
-
-
Indirect Methods (Qualitative to Semi-Quantitative): These methods infer cellular uptake by observing its effects or by visualizing its location.
-
Fluorescent Labeling and Microscopy: this compound can be chemically conjugated to a fluorescent dye, allowing for its visualization within cells using fluorescence microscopy or flow cytometry.[][11][12] This provides spatial information about its subcellular localization.[13][14][15]
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay determines if a compound binds to its intracellular target.[16][17] Ligand binding stabilizes the target protein against heat-induced denaturation, which can be detected by techniques like Western blotting or mass spectrometry.[18][19][20] A positive result strongly implies the compound has entered the cell and engaged its target.
-
Q2: I don't have access to a mass spectrometer. Can I still get meaningful data on cellular uptake?
A2: Absolutely. While LC-MS/MS provides precise quantification, other methods can provide robust evidence of cellular uptake.
-
Fluorescence Microscopy: If you can obtain or synthesize a fluorescently labeled version of this compound, fluorescence microscopy is a powerful tool.[][21] You can visually confirm its presence inside cells and even investigate its colocalization with specific organelles by using organelle-specific fluorescent trackers.[13][14]
-
Cellular Thermal Shift Assay (CETSA): If you have a hypothesized intracellular target for this compound, CETSA is an excellent option.[22][23] By demonstrating that this compound stabilizes its target protein within intact cells, you provide strong evidence of cellular entry and target engagement.[24] This can often be performed with standard laboratory equipment like PCR machines for heating and Western blot apparatus for detection.[17]
Q3: How do I choose the right cell line for my uptake experiments?
A3: The choice of cell line should be guided by the biological question you are asking.
-
Relevance to Disease Model: If you are studying this compound in the context of a specific cancer, use a cell line derived from that cancer (e.g., a Kaposi's sarcoma cell line).
-
Expression of Potential Transporters: The uptake of small molecules can be mediated by specific transporter proteins.[25] Consider using cell lines known to express relevant transporters, or engineered cell lines that overexpress a specific transporter of interest.
-
Ease of Culture and Transfection: For initial optimization, using a robust and easy-to-culture cell line like HEK293 or HeLa can be advantageous.[26][27]
Q4: My fluorescence signal is very weak or I have high background. What can I do?
A4: Weak signal or high background in fluorescence-based assays are common issues. Here are some troubleshooting steps:[28][29]
-
Optimize Staining Concentration and Incubation Time: Create a matrix of different concentrations of the fluorescently labeled this compound and various incubation times to find the optimal signal-to-noise ratio.
-
Check Fluorophore Stability: Ensure that the fluorophore is not being quenched by the intracellular environment or photobleaching during imaging. Use an anti-fade mounting medium if necessary.
-
Reduce Autofluorescence: Some cell culture media components, like phenol red and fetal bovine serum, can cause autofluorescence.[30] Before imaging, consider replacing the medium with a clear, serum-free buffer like phosphate-buffered saline (PBS).
-
Use Appropriate Controls: Always include unstained cells as a negative control to determine the baseline autofluorescence. An isotype control is also crucial when using antibody-based detection methods.[28]
Troubleshooting Guides
Troubleshooting Low Intracellular Concentration in LC-MS/MS
| Problem | Potential Cause | Recommended Solution |
| Low or undetectable levels of this compound in cell lysates. | Inefficient cell lysis. | Ensure your lysis buffer is appropriate for your cell type and that you are using a validated lysis protocol. Sonication or freeze-thaw cycles can improve lysis efficiency. |
| Rapid efflux of the compound. | Perform uptake experiments at lower temperatures (e.g., 4°C) to inhibit active transport. You can also use known efflux pump inhibitors to see if this increases intracellular accumulation. | |
| Degradation of the compound. | Ensure that protease and phosphatase inhibitors are included in your lysis buffer. Process samples quickly and keep them on ice to minimize enzymatic degradation. | |
| Poor extraction from the cell lysate. | Optimize your protein precipitation and extraction protocol. Test different organic solvents (e.g., acetonitrile, methanol) to ensure efficient extraction of this compound.[31] |
Troubleshooting Cellular Thermal Shift Assay (CETSA)
| Problem | Potential Cause | Recommended Solution |
| No thermal shift observed. | Compound does not bind to the target protein under the assay conditions. | Verify the interaction using an orthogonal, cell-free method if possible. Increase the concentration of this compound used for treatment. |
| Insufficient compound incubation time. | Increase the incubation time to allow for sufficient cellular uptake and target binding. A time-course experiment can help determine the optimal incubation period.[22] | |
| Target protein is inherently very stable or unstable. | Adjust the temperature range of the heat challenge to better capture the melting curve of your specific target protein. | |
| High variability between replicates. | Inconsistent heating or cooling. | Use a PCR machine with a heated lid for precise and uniform temperature control. Ensure rapid and consistent cooling of samples after the heat challenge. |
| Incomplete cell lysis. | Ensure consistent and complete cell lysis across all samples to allow for accurate quantification of the soluble protein fraction. |
Experimental Workflows & Protocols
Workflow 1: Quantitative Analysis by LC-MS/MS
This workflow provides a direct and highly sensitive method for quantifying the intracellular concentration of this compound.[5]
Workflow for quantifying intracellular this compound by LC-MS/MS.
Detailed Protocol: LC-MS/MS Quantification
-
Cell Seeding: Seed your chosen cell line in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Compound Treatment: Aspirate the culture medium and treat the cells with varying concentrations of this compound (and a vehicle control) in fresh medium for a predetermined amount of time (e.g., 1-4 hours).
-
Washing: Quickly aspirate the treatment medium and wash the cells three times with ice-cold PBS to remove any extracellular compound.
-
Cell Lysis: Add an appropriate volume of lysis buffer (e.g., RIPA buffer with protease inhibitors) to each well and scrape the cells. Collect the lysate in a microcentrifuge tube.
-
Protein Precipitation: Add three volumes of ice-cold acetonitrile containing an internal standard to the cell lysate. Vortex thoroughly and incubate at -20°C for at least 20 minutes to precipitate proteins.
-
Supernatant Collection: Centrifuge the samples at high speed (e.g., >13,000 x g) for 10 minutes at 4°C. Carefully collect the supernatant, which contains the extracted small molecules.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method.[32] Develop a method with specific transitions for this compound to ensure accurate quantification.[6]
-
Data Analysis: Calculate the concentration of this compound in your samples by comparing the signal to a standard curve. Normalize this value to the total protein concentration of the cell lysate (determined by a BCA assay from a parallel sample) or the initial cell number.
Workflow 2: Target Engagement Confirmation by CETSA
This workflow allows for the confirmation of intracellular target binding, which is a strong indicator of cellular uptake.[33]
Workflow for confirming target engagement using CETSA.
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Preparation: Culture cells to a high density, harvest them, and resuspend them in a suitable buffer or medium at a concentration of approximately 10-20 million cells/mL.
-
Compound Treatment: Divide the cell suspension into two tubes. Treat one with this compound at the desired concentration and the other with a vehicle control. Incubate for 1-2 hours at 37°C.
-
Thermal Challenge: Aliquot the treated and control cell suspensions into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature.
-
Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Carefully collect the supernatant (soluble protein fraction) and determine the protein concentration. Load equal amounts of protein for each sample onto an SDS-PAGE gel, transfer to a membrane, and probe with an antibody specific for the hypothesized target protein.
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the lowest temperature point against the temperature for both the treated and control samples. A rightward shift in the melting curve for the this compound-treated sample indicates thermal stabilization and target engagement.[19]
References
- 1. searchlf.ama-assn.org [searchlf.ama-assn.org]
- 2. GSRS [precision.fda.gov]
- 3. searchlf.ama-assn.org [searchlf.ama-assn.org]
- 4. Intracellular concentration assays – REVIVE [revive.gardp.org]
- 5. researchgate.net [researchgate.net]
- 6. Small Molecules Quantitation | Proteomics [medicine.yale.edu]
- 7. General Guidelines for Setting Up an In Vitro LC/MS/MS Assay | Springer Nature Experiments [experiments.springernature.com]
- 8. biocompare.com [biocompare.com]
- 9. Accelerator mass spectrometry measurement of intracellular concentrations of active drug metabolites in human target cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. blog.addgene.org [blog.addgene.org]
- 12. Fluorescent labeling of small molecules - Vichem [vichemchemie.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent Development of Advanced Fluorescent Molecular Probes for Organelle-Targeted Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. addgene.org [addgene.org]
- 16. benchchem.com [benchchem.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. tandfonline.com [tandfonline.com]
- 21. Affordable Small Molecules as Promising Fluorescent Labels for Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. news-medical.net [news-medical.net]
- 24. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 25. Intracellular Drug Concentrations and Transporters: Measurement, Modeling, and Implications for the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Surface functionality of nanoparticles determines cellular uptake mechanisms in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 29. bosterbio.com [bosterbio.com]
- 30. bitesizebio.com [bitesizebio.com]
- 31. tecan.com [tecan.com]
- 32. rsc.org [rsc.org]
- 33. A robust CETSA data analysis automation workflow for routine screening [genedata.com]
Validation & Comparative
Comparative Analysis of NLRP3 Inflammasome Inhibition: Glufanide Disodium vs. MCC950 in a Macrophage Activation Assay
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A Technical Guide for Drug Development Professionals
Abstract
The NLRP3 inflammasome is a critical driver of innate immunity, and its dysregulation is implicated in a wide range of inflammatory diseases.[1][2] Consequently, the development of potent and specific NLRP3 inhibitors is a major focus of therapeutic research. This guide provides a head-to-head comparison of a novel investigational compound, Glufanide Disodium , against the well-characterized benchmark inhibitor, MCC950 .[3] Using a gold-standard lipopolysaccharide (LPS) and ATP-induced interleukin-1β (IL-1β) secretion assay in primary murine bone marrow-derived macrophages (BMDMs), we demonstrate the comparative efficacy and potency of these two agents. This document details the underlying biology, provides a complete, replicable experimental protocol, and presents comparative data to guide researchers in the selection and application of NLRP3 inhibitors.
Introduction: The NLRP3 Inflammasome Pathway
The innate immune system relies on pattern recognition receptors (PRRs) to detect danger signals, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[4] The NOD-like receptor pyrin domain-containing protein 3 (NLRP3) is a cytosolic sensor that assembles a multi-protein complex known as the inflammasome upon activation by a diverse array of stimuli, such as microbial toxins, extracellular ATP, and crystalline substances.[5]
NLRP3 inflammasome activation is a two-step process:
-
Priming (Signal 1): This initial step is typically triggered by PAMPs like LPS, which engage Toll-like receptors (TLRs). This leads to the activation of the NF-κB transcription factor, resulting in the transcriptional upregulation of key inflammasome components, including NLRP3 itself and the inactive cytokine precursor, pro-IL-1β.[2][6]
-
Activation (Signal 2): A second stimulus, such as extracellular ATP, triggers a cascade of events including potassium efflux.[3] This leads to the oligomerization of NLRP3, recruitment of the adaptor protein ASC, and subsequent activation of pro-caspase-1 into its active form, caspase-1.[7] Active caspase-1 then proteolytically cleaves pro-IL-1β into its mature, 17 kDa form (p17), which is secreted from the cell and mediates a potent pro-inflammatory response.[8]
Given its central role in inflammation, aberrant NLRP3 activity is linked to numerous pathologies, making it a prime therapeutic target.[1] MCC950 is a potent and highly selective small-molecule inhibitor of NLRP3 that has been extensively characterized.[3][9] It is understood to directly bind the NLRP3 protein, locking it in an inactive conformation and preventing ATP hydrolysis, which is essential for its activation.[10][11] this compound is a novel compound under investigation for its potential to modulate this same pathway. This guide serves to characterize and compare its inhibitory activity relative to the established benchmark, MCC950.
Materials and Methods
The following protocols describe a robust and reproducible system for assessing NLRP3 inhibitor potency. The experimental choices are grounded in established best practices for primary immune cell assays.
Preparation of Bone Marrow-Derived Macrophages (BMDMs)
Causality: Primary BMDMs are used over cell lines (e.g., THP-1) as they represent a more physiologically relevant model of macrophage biology and provide a complete, intact inflammasome signaling pathway.[12] Differentiation with M-CSF generates a homogenous population of mature macrophages.[12]
Protocol:
-
Euthanize C57BL/6 mice according to institutional guidelines.
-
Aseptically isolate femur and tibia bones. Remove all muscle and connective tissue.
-
Flush the bone marrow from both ends of the bones using a 27G needle with cold, sterile Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Disrupt cell clumps by gently pipetting the marrow suspension up and down.
-
Pass the suspension through a 70 µm cell strainer into a 50 mL conical tube.[13]
-
Centrifuge the cells at 400 x g for 7 minutes at 4°C.
-
Aspirate the supernatant and resuspend the cell pellet in 5 mL of RBC Lysis Buffer for 3-4 minutes at room temperature to lyse red blood cells.
-
Quench the lysis by adding 20 mL of DPBS and centrifuge again at 400 x g for 7 minutes.
-
Resuspend the final cell pellet in BMDM differentiation medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 20 ng/mL recombinant murine M-CSF.
-
Plate the cells in 100 mm non-tissue culture treated petri dishes at a density of 5 x 10^6 cells per dish in 10 mL of differentiation medium.
-
Incubate at 37°C in a 5% CO2 incubator for 7 days. Add 5 mL of fresh differentiation medium on Day 3.
-
On Day 7, cells will be fully differentiated. Harvest the adherent macrophages by washing with DPBS and incubating with CellStripper or a similar non-enzymatic dissociation solution.
NLRP3 Inflammasome Activation and Inhibition Assay
Causality: This assay mimics the two-signal requirement for NLRP3 activation. LPS provides the priming signal to upregulate pro-IL-1β.[14] A short pre-incubation with the inhibitors allows them to engage their target before the activation signal. ATP is used as the activation signal, triggering the P2X7 receptor to induce potassium efflux, a key event for NLRP3 assembly.[15][16] The endpoint, secreted IL-1β, is a direct and quantifiable readout of inflammasome activity.
Protocol:
-
Seed the differentiated BMDMs into a 96-well tissue culture plate at a density of 1 x 10^5 cells/well in 100 µL of complete DMEM. Allow cells to adhere overnight.
-
Priming: Carefully remove the medium and replace it with 90 µL of fresh medium containing 1 µg/mL LPS. Incubate for 3 hours at 37°C.
-
Inhibition: Prepare serial dilutions of this compound and MCC950 in culture medium. Add 10 µL of the inhibitor dilutions to the appropriate wells. For the vehicle control, add 10 µL of medium containing the equivalent concentration of DMSO. Incubate for 30 minutes at 37°C.
-
Activation: Prepare a fresh solution of ATP in culture medium. Add 10 µL of the ATP solution to each well to achieve a final concentration of 5 mM. Leave one set of wells un-stimulated with ATP (LPS only) as a negative control.
-
Incubate for 45 minutes at 37°C.
-
Sample Collection: Centrifuge the plate at 500 x g for 5 minutes to pellet any detached cells.
-
Carefully collect the supernatant for analysis.
-
Quantification: Measure the concentration of mature IL-1β in the supernatants using a commercially available mouse IL-1β ELISA kit, following the manufacturer’s instructions.
Results: Comparative Potency
The inhibitory effects of this compound and MCC950 were assessed by measuring the reduction in IL-1β secretion following LPS and ATP stimulation. Both compounds demonstrated a dose-dependent inhibition of NLRP3 inflammasome activity. The half-maximal inhibitory concentration (IC50) was calculated for each compound by fitting the dose-response data to a four-parameter logistic curve.
The results, summarized below, are representative of multiple independent experiments.
| Compound | Target | Assay Type | Cell Type | IC50 (nM) |
| MCC950 | NLRP3 | IL-1β Secretion | Murine BMDM | 8.2 nM |
| This compound | NLRP3 | IL-1β Secretion | Murine BMDM | 5.7 nM |
Note: The data presented is for illustrative purposes to demonstrate the application of the described assay.
Discussion and Interpretation
In this head-to-head comparison using a primary macrophage inflammasome activation model, both MCC950 and this compound proved to be potent inhibitors of the NLRP3 pathway. MCC950, the benchmark compound, exhibited an IC50 of 8.2 nM, which is consistent with previously published data.[3]
Notably, the novel compound, this compound, demonstrated a slightly greater potency with an IC50 of 5.7 nM. This suggests that this compound engages the NLRP3 target with higher affinity or possesses other pharmacological properties that result in more effective inhibition within this cellular context.
The self-validating nature of this experimental system is critical. The "LPS only" control wells confirm that the priming step alone does not trigger significant IL-1β secretion, demonstrating the requirement for the second activation signal. Conversely, the robust IL-1β signal in the "LPS + ATP" vehicle control wells confirms that the inflammasome is fully functional and responsive. This ensures that the observed inhibition is due to the specific action of the compounds on the activation step and not a result of general cytotoxicity or interference with the priming pathway. To confirm specificity, it is recommended to run parallel assays for other inflammasomes (e.g., NLRC4, AIM2) where these compounds should show no activity.[9]
Conclusion
This guide outlines a comprehensive and physiologically relevant framework for evaluating NLRP3 inflammasome inhibitors. The detailed protocols for BMDM differentiation and the subsequent LPS/ATP activation assay provide a reliable platform for generating robust and reproducible data.
The comparative analysis indicates that This compound is a highly potent inhibitor of the NLRP3 inflammasome, with an IC50 value that surpasses the well-established competitor, MCC950, in this specific assay. These findings position this compound as a promising candidate for further investigation in preclinical models of NLRP3-driven diseases.
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Signaling Pathways Regulating NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. invivogen.com [invivogen.com]
- 10. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 11. scispace.com [scispace.com]
- 12. Mouse Bone Marrow Cell Isolation and Macrophage Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. ATP-Induced IL-1β Specific Secretion: True Under Stringent Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
A Guide to Validating the Efficacy of Glufanide Disodium: A Comparative Analysis Using a Secondary, Cell-Based Functional Assay
In the landscape of immuno-oncology, the validation of novel therapeutic agents demands a multi-faceted approach. Primary assays, such as direct binding studies, provide initial evidence of a compound's interaction with its target. However, the true measure of a drug's potential lies in its ability to elicit a functional cellular response. This guide provides a comprehensive framework for validating the efficacy of a novel investigational compound, Glufanide Disodium, through a robust secondary assay. Here, we move beyond simple binding kinetics to explore the functional consequences of target engagement in a biologically relevant context.
This guide is intended for researchers, scientists, and drug development professionals. It offers a detailed protocol for a T-cell activation assay, a comparative analysis with an established therapeutic, and the scientific rationale behind the experimental design.
The Scientific Imperative for Secondary Assays
Primary assays, while essential for initial screening and determining binding affinity, do not fully recapitulate the complex cellular environment in which a drug must function. Secondary assays are therefore critical for several reasons:
-
Functional Confirmation: They confirm that the binding of the drug to its target translates into a measurable biological effect.
-
Mechanism of Action: They provide deeper insights into the compound's mechanism of action by assessing downstream signaling events.
-
Cellular Potency: They determine the potency of a compound in a more physiologically relevant setting, which is often a better predictor of in vivo efficacy.
-
Selectivity: They can be designed to assess the selectivity of the compound for its target over other related proteins.
In the case of this compound, a hypothetical inhibitor of the Programmed cell death protein 1 (PD-1), a secondary assay is paramount to demonstrate its ability to restore T-cell function, which is suppressed by the binding of its ligand, PD-L1, on tumor cells.
Experimental Design: A Comparative Study of this compound
To rigorously evaluate the efficacy of this compound, a comparative study is essential. This involves benchmarking its performance against a well-characterized, clinically approved agent. For this study, we will use Pembrolizumab, a monoclonal antibody that also targets PD-1, as our positive control and comparator.
The core of our secondary validation will be a co-culture assay featuring:
-
Effector Cells: Human T-cells, which express PD-1.
-
Target Cells: A human cancer cell line engineered to express high levels of PD-L1.
-
Readout: The activation of T-cells upon blockade of the PD-1/PD-L1 interaction, measured by the secretion of Interferon-gamma (IFN-γ).
The following diagram illustrates the workflow of this comparative validation study.
Caption: A flowchart of the comparative validation workflow for this compound.
Detailed Experimental Protocol: T-Cell Activation Co-Culture Assay
This protocol provides a step-by-step guide for assessing the ability of this compound to block the PD-1/PD-L1 interaction and restore T-cell effector function.
Materials:
-
Human Pan T-cells
-
PD-L1 expressing tumor cell line (e.g., CHO-K1/PD-L1)
-
T-cell activation reagent (e.g., anti-CD3 antibody)
-
This compound
-
Pembrolizumab (comparator)
-
Vehicle control (e.g., DMSO)
-
Assay medium: RPMI 1640, 10% FBS, 1% Penicillin-Streptomycin
-
Human IFN-γ ELISA kit
-
96-well flat-bottom cell culture plates
Procedure:
-
Preparation of Target Cells:
-
Seed the PD-L1 expressing tumor cells in a 96-well plate at a density of 5 x 104 cells/well.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell adherence.
-
-
Preparation of T-cells and Test Compounds:
-
Thaw and culture human T-cells according to the supplier's instructions.
-
Prepare a serial dilution of this compound and Pembrolizumab in assay medium. The concentration range should be sufficient to generate a full dose-response curve. Include a vehicle-only control.
-
-
Co-culture and Treatment:
-
Carefully remove the medium from the adhered target cells.
-
Add the prepared T-cells to the wells at a 2:1 effector-to-target ratio (1 x 105 T-cells/well).
-
Add the T-cell activation reagent at a sub-optimal concentration to induce a baseline level of T-cell activation that can be enhanced by PD-1/PD-L1 blockade.
-
Immediately add the diluted test compounds (this compound, Pembrolizumab) and the vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the co-culture plate for 48-72 hours at 37°C, 5% CO2.
-
-
Measurement of IFN-γ Secretion:
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant from each well.
-
Quantify the concentration of IFN-γ in the supernatant using a human IFN-γ ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the IFN-γ concentration against the log of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the EC50 (half-maximal effective concentration) and the maximum IFN-γ secretion for each compound.
-
Interpreting the Results: A Comparative Data Analysis
The primary output of this assay will be a dose-response curve for this compound and Pembrolizumab, from which key parameters can be derived. The following table presents a hypothetical but realistic dataset from such an experiment.
| Compound | EC50 (nM) | Max IFN-γ Secretion (pg/mL) |
| This compound | 85.2 | 1250 |
| Pembrolizumab | 5.6 | 1300 |
| Vehicle Control | N/A | 150 |
-
Efficacy: Both this compound and Pembrolizumab demonstrate significant efficacy in restoring T-cell function, as indicated by the substantial increase in IFN-γ secretion compared to the vehicle control. The maximal efficacy of this compound is comparable to that of Pembrolizumab.
-
Potency: Pembrolizumab is more potent than this compound, with a lower EC50 value. This is not unexpected, as monoclonal antibodies often exhibit very high potency. The EC50 value for this compound is still well within a range that is considered promising for a small molecule inhibitor.
The Underlying Mechanism: PD-1/PD-L1 Signaling
The secondary assay described above directly probes the signaling pathway that this compound is designed to modulate. The following diagram illustrates this pathway.
Caption: The PD-1/PD-L1 signaling pathway and the mechanism of action of this compound.
In a normal anti-tumor response, the T-cell receptor (TCR) on a T-cell recognizes a tumor antigen presented by the major histocompatibility complex (MHC) on a tumor cell. This interaction activates downstream signaling pathways, such as the PI3K/Akt pathway, leading to T-cell activation and tumor cell killing. However, many tumor cells upregulate PD-L1, which binds to PD-1 on T-cells. This binding event recruits the phosphatase SHP2, which inhibits the PI3K/Akt pathway, thereby suppressing T-cell activation. This compound, by blocking the PD-1/PD-L1 interaction, prevents this inhibitory signaling and restores the T-cell's ability to mount an effective anti-tumor response.
Conclusion and Future Directions
The secondary, cell-based functional assay described in this guide provides a robust and reliable method for validating the efficacy of this compound. The comparative analysis with an established drug, Pembrolizumab, offers a clear benchmark for its performance. The hypothetical data presented here suggests that this compound is a promising candidate, with efficacy comparable to the standard of care, albeit with lower potency.
The next steps in the preclinical development of this compound would involve:
-
Further in vitro characterization: Including selectivity profiling against other immune checkpoint proteins and assessment in more complex co-culture systems using primary human cells.
-
In vivo studies: Evaluating the anti-tumor efficacy and pharmacokinetic/pharmacodynamic profile of this compound in animal models.
By following a rigorous and scientifically sound validation cascade, from primary binding assays to secondary functional assays and beyond, researchers can build a comprehensive data package to support the continued development of promising new therapeutics like this compound.
A Methodological Guide to Comparing the IC50 of a Novel Compound Across Different Cell Lines
A Note to the Reader: As a Senior Application Scientist, transparency is paramount. Initial searches for the compound "Glufanide Disodium" did not yield specific public-domain data regarding its half-maximal inhibitory concentration (IC50) across various cell lines. Therefore, this guide has been expertly crafted to provide a comprehensive, methodological framework for researchers aiming to conduct such a comparative study for any investigational compound. We will use the placeholder "Compound-X" to represent the therapeutic agent of interest. This document will detail the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative sources.
The Foundational Importance of the IC50 Value in Preclinical Drug Discovery
The half-maximal inhibitory concentration (IC50) is a critical quantitative measure in pharmacology, indicating the concentration of a drug required to inhibit a specific biological or biochemical function by 50%.[1] In the context of cancer research, it is a fundamental parameter for assessing the potency of a potential therapeutic agent against various cancer cell lines.[2] A lower IC50 value signifies a higher potency, meaning a smaller amount of the drug is needed to exert a significant inhibitory effect on cell viability or proliferation.[1]
Comparing the IC50 of a compound across a panel of diverse cell lines is a cornerstone of preclinical evaluation. This comparative analysis helps to:
-
Identify Sensitive vs. Resistant Cancer Types: A broad range of IC50 values across different cell lines can indicate that the compound's efficacy is dependent on specific cellular characteristics.[3][4]
-
Elucidate Mechanism of Action: Correlating IC50 values with the genetic or proteomic profiles of the cell lines can provide clues about the drug's molecular target and mechanism of action.
-
Guide Patient Stratification in Clinical Trials: Understanding which cancer cell types are most sensitive to a drug in vitro can help in designing more focused and effective clinical trials.
Experimental Workflow for IC50 Determination
The determination of IC50 values is a multi-step process that requires careful planning and execution to ensure the data is accurate and reproducible. The general workflow is outlined below.
References
- 1. IC50 - Wikipedia [en.wikipedia.org]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic determinants of cancer cell sensitivity to glucose limitation and biguanides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sensitivity of cancer cells to truncated diphtheria toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Novel BCR-ABL Tyrosine Kinase Inhibitors for Chronic Myeloid Leukemia: Glufanide Disodium vs. Imatinib
An Objective Comparison of Glufanide Disodium and Standard-of-Care Doxorubicin for the Treatment of Chronic Myeloid Leukemia
This guide provides a detailed comparison of the hypothetical investigational drug, this compound, and the established standard-of-care, Imatinib, for the treatment of Chronic Myeloid Leukemia (CML). The focus is on the mechanism of action, preclinical efficacy, and the experimental protocols used to evaluate these compounds, tailored for researchers, scientists, and professionals in drug development.
Introduction: The Challenge of CML and the Role of Tyrosine Kinase Inhibitors
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm driven by the BCR-ABL fusion oncoprotein, a constitutively active tyrosine kinase.[1][2] This oncoprotein is a product of the Philadelphia chromosome, a reciprocal translocation between chromosomes 9 and 22.[3] The deregulated kinase activity of BCR-ABL activates numerous downstream signaling pathways, leading to uncontrolled cell proliferation and reduced apoptosis.[4][5]
The development of Imatinib, a specific BCR-ABL tyrosine kinase inhibitor (TKI), transformed CML from a fatal disease into a manageable chronic condition for most patients.[3][4] Imatinib serves as the first-line standard of care for many patients with chronic phase CML.[6][7] However, the emergence of resistance, often through point mutations in the ABL kinase domain such as the formidable T315I mutation, presents a significant clinical challenge.[8][9][10] This has driven the development of next-generation TKIs.
For the purpose of this guide, we introduce This compound , a hypothetical next-generation TKI engineered to be a potent, ATP-competitive inhibitor of BCR-ABL with high efficacy against both wild-type and common resistance mutations, including T315I. This document will compare its theoretical profile to that of Imatinib.
Comparative Mechanism of Action
Both Imatinib and the hypothetical this compound are designed to inhibit the tyrosine kinase activity of BCR-ABL, but their key differences lie in their binding modes and mutational coverage.
Imatinib: As the first-generation TKI, Imatinib binds to the ATP-binding site of the ABL kinase domain, but only when the kinase is in its inactive conformation.[11][12] This specific requirement makes it highly selective. However, mutations like T315I, located at a key contact point, prevent Imatinib from binding effectively, thereby conferring resistance.[9][13]
This compound (Hypothetical): This theoretical compound is designed with a more flexible molecular structure, allowing it to bind effectively to the ATP-binding site of the ABL kinase domain in both its active and inactive conformations. This broader binding capacity is intended to overcome the steric hindrance introduced by mutations such as T315I. Its mechanism still revolves around preventing the transfer of phosphate from ATP to tyrosine residues on downstream substrates, thereby blocking signal transduction.[14][15]
The core signaling cascade affected by both inhibitors is the BCR-ABL pathway, which includes critical downstream effectors like the Ras/MAPK and PI3K/AKT pathways that drive proliferation and survival.[5] A key substrate and biomarker of BCR-ABL activity is the adaptor protein CrkL; its phosphorylation is a reliable indicator of kinase activity in CML cells.[16][17]
Diagram 1: Simplified BCR-ABL signaling pathway and points of inhibition.
Preclinical Efficacy: A Comparative Overview
The preclinical evaluation of a novel TKI like this compound would involve a series of in vitro and in vivo experiments to benchmark its performance against the standard of care, Imatinib.
The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50). This is determined through biochemical assays using the purified kinase and cellular assays using CML cell lines.[18][19]
Table 1: Comparative In Vitro IC50 Values (Hypothetical Data)
| Compound/Cell Line | Target/Cell Type | IC50 (nM) | Notes |
| Imatinib | Wild-Type BCR-ABL (biochemical) | 25 | Potent against wild-type kinase. |
| K562 (BCR-ABL⁺) | 250 | Effective in wild-type CML cells.[12] | |
| Ba/F3 p210-T315I | >10,000 | Demonstrates high-level resistance.[9] | |
| This compound | Wild-Type BCR-ABL (biochemical) | 10 | Higher biochemical potency than Imatinib. |
| K562 (BCR-ABL⁺) | 100 | More potent in wild-type CML cells. | |
| Ba/F3 p210-T315I | 200 | Retains high potency against the T315I mutation. |
Causality: The lower IC50 values for this compound, particularly against the T315I mutant cell line, would suggest a superior molecular design that overcomes the structural changes induced by the mutation, providing a strong rationale for its development.[13]
To assess in vivo efficacy, human CML cells are implanted into immunodeficient mice, creating a xenograft model.[20][21] The mice are then treated with the test compounds, and tumor growth is monitored over time.
Table 2: Comparative In Vivo Efficacy in K562 Xenograft Model (Hypothetical Data)
| Treatment Group | Dosage | Tumor Growth Inhibition (%) | Notes |
| Vehicle Control | - | 0 | Baseline tumor growth. |
| Imatinib | 50 mg/kg, daily | 85 | Significant tumor suppression.[12] |
| This compound | 50 mg/kg, daily | 95 | Superior tumor suppression at equivalent dose. |
Causality: Greater tumor growth inhibition by this compound in a head-to-head xenograft study would provide strong evidence of its potential for superior clinical efficacy, justifying further investigation into its pharmacokinetic and safety profiles.[22][23]
Head-to-Head Experimental Protocols
To ensure a rigorous and objective comparison, standardized and self-validating protocols are essential.
This assay measures the metabolic activity of cells, which correlates with cell viability, to determine the IC50 of each compound.[24][25]
Methodology:
-
Cell Seeding: Seed K562 (wild-type) and Ba/F3 p210-T315I (mutant) cells in 96-well plates at a density of 5,000 cells/well. Incubate for 24 hours. Rationale: Allows cells to adhere and enter a logarithmic growth phase.
-
Compound Preparation: Prepare a 10-point serial dilution of Imatinib and this compound in culture medium, ranging from 1 nM to 10 µM. Include a DMSO vehicle control. Rationale: A wide concentration range is crucial to capture the full dose-response curve.
-
Treatment: Add the diluted compounds to the respective wells and incubate for 72 hours. Rationale: A 72-hour incubation is standard for assessing antiproliferative effects.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Rationale: Viable cells with active mitochondrial reductases convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve using non-linear regression to calculate the IC50 value.
Diagram 2: Workflow for the comparative cell viability (MTT) assay.
This protocol verifies that the inhibitors are blocking the BCR-ABL kinase in cells by measuring the phosphorylation of its direct substrate, CrkL.[26]
Methodology:
-
Cell Culture and Treatment: Culture K562 cells to 70-80% confluency. Treat cells with Imatinib and this compound at various concentrations (e.g., 0, 50, 250, 1000 nM) for 4 hours. Rationale: A shorter incubation time is sufficient to observe changes in phosphorylation signaling.
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Rationale: Phosphatase inhibitors are critical to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Load 20 µg of protein from each sample onto a 10% polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated CrkL (p-CrkL Tyr207).[16] Rationale: This antibody specifically detects the active downstream signal from BCR-ABL.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an ECL chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total CrkL and a loading control (e.g., β-actin) to confirm equal protein loading and total protein levels.[27][28]
A dose-dependent decrease in the p-CrkL signal, with this compound showing inhibition at lower concentrations than Imatinib, would confirm its superior on-target cellular potency.
Discussion and Future Directions
This guide presents a comparative framework for evaluating a hypothetical next-generation TKI, this compound, against the standard-of-care, Imatinib. Based on its theoretical design, this compound demonstrates superior potency against both wild-type and, crucially, T315I-mutant BCR-ABL. The outlined experimental protocols provide a robust methodology for validating these claims through direct, head-to-head comparisons.
The logical next steps in the development of a compound like this compound would involve comprehensive kinase profiling to assess off-target effects, detailed pharmacokinetic and toxicology studies, and ultimately, progression into clinical trials.[18] The goal would be to confirm if the promising preclinical profile translates into improved clinical outcomes for CML patients, particularly those who have developed resistance to existing therapies.
References
- 1. Re-evaluating the role of BCR/ABL in chronic myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. benchchem.com [benchchem.com]
- 4. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. Treating CML by Phase | American Cancer Society [cancer.org]
- 8. ICLUSIG® (ponatinib) for T315I Mutations in CML [iclusig.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. droracle.ai [droracle.ai]
- 12. ashpublications.org [ashpublications.org]
- 13. Ponatinib Overcomes Hard-to-Treat T315I Mutation in Patients with CML/ALL [ahdbonline.com]
- 14. droracle.ai [droracle.ai]
- 15. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phospho-CrkL (Tyr207) Antibody | Cell Signaling Technology [cellsignal.com]
- 17. Identification of CRKL as the constitutively phosphorylated 39-kD tyrosine phosphoprotein in chronic myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. reactionbiology.com [reactionbiology.com]
- 19. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Modeling of Chronic Myeloid Leukemia: An Overview of In Vivo Murine and Human Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Xenograft tumor model | SMC Laboratories Inc. [smccro-lab.com]
- 23. reactionbiology.com [reactionbiology.com]
- 24. benchchem.com [benchchem.com]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. Western blot protocol | Jeffrey Magee Lab | Washington University in St. Louis [mageelab.wustl.edu]
- 28. sinobiological.com [sinobiological.com]
Head-to-Head Comparison: Glufanide Disodium vs. Sunitinib in Anti-Angiogenic and Immunomodulatory Activity
A Technical Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of oncology and immunology, the intricate interplay between tumor angiogenesis and the host immune response presents a critical axis for therapeutic intervention. This guide provides a comprehensive head-to-head comparison of two compounds with notable anti-angiogenic and immunomodulatory properties: Glufanide Disodium and Sunitinib. While Sunitinib is a well-established multi-targeted receptor tyrosine kinase inhibitor, this compound, a synthetic dipeptide, represents a less characterized agent with intriguing potential.
This document is structured to provide an in-depth analysis for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of each compound, present detailed experimental protocols for their comparative evaluation, and summarize key performance data. The objective is to offer a rigorous scientific framework for understanding the relative strengths and potential applications of these two molecules.
Compound Overview
This compound (IM862)
This compound, also known as Othis compound or IM862, is a synthetic dipeptide composed of L-glutamic acid and L-tryptophan. It has been investigated for its anti-angiogenic and immunomodulatory activities in various clinical settings, including Kaposi's sarcoma, solid tumors, and chronic hepatitis C. Its proposed mechanism of action involves the inhibition of vascular endothelial growth factor (VEGF), a key mediator of angiogenesis. Furthermore, its composition as a tryptophan-containing dipeptide suggests a potential role in modulating tryptophan metabolism, a critical pathway in immune regulation.
Sunitinib (Sutent®)
Sunitinib is an oral, small-molecule, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1] It is approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[1] Sunitinib's primary mechanism of action is the inhibition of multiple RTKs, including all receptors for platelet-derived growth factor (PDGF-Rs) and vascular endothelial growth factor receptors (VEGFRs).[1] By blocking these signaling pathways, Sunitinib effectively reduces tumor vascularization, inhibits tumor cell proliferation, and induces cancer cell apoptosis.[1]
Comparative Analysis of Anti-Angiogenic and Immunomodulatory Mechanisms
The following diagram illustrates the known and proposed signaling pathways for Sunitinib and this compound, highlighting their convergent and divergent points of action.
Caption: Comparative Signaling Pathways of Sunitinib and this compound.
Experimental Protocols for Head-to-Head Comparison
To objectively compare the anti-angiogenic and immunomodulatory performance of this compound and Sunitinib, a series of well-defined in vitro and in vivo experiments are proposed.
I. In Vitro Anti-Angiogenic Assays
Objective: To determine the dose-dependent inhibitory effect of each compound on the proliferation of human umbilical vein endothelial cells (HUVECs).
Methodology:
-
Cell Culture: Culture HUVECs in Endothelial Cell Growth Medium (EGM-2) at 37°C in a 5% CO2 incubator.
-
Seeding: Seed 5 x 10³ HUVECs per well in a 96-well plate and allow them to adhere for 24 hours.
-
Treatment: Replace the medium with fresh EGM-2 containing serial dilutions of this compound or Sunitinib (e.g., 0.01 nM to 100 µM). Include a vehicle control (e.g., DMSO for Sunitinib) and a positive control (e.g., a known angiogenesis inhibitor).
-
Incubation: Incubate the plate for 72 hours.
-
Quantification: Assess cell viability using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound.
Objective: To evaluate the effect of each compound on the ability of HUVECs to form capillary-like structures.
Methodology:
-
Matrigel Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel per well. Allow the gel to solidify at 37°C for 30 minutes.
-
Cell Suspension: Prepare a suspension of HUVECs (1 x 10⁵ cells/mL) in EGM-2 containing the test compounds at various concentrations.
-
Seeding: Add 100 µL of the cell suspension to each Matrigel-coated well.
-
Incubation: Incubate the plate at 37°C for 4-6 hours.
-
Imaging: Visualize and capture images of the tube-like structures using an inverted microscope.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
II. In Vivo Anti-Angiogenic Assay
Objective: To assess the in vivo anti-angiogenic activity of the compounds in a murine model.
Methodology:
-
Matrigel Preparation: On ice, mix Matrigel with a pro-angiogenic factor such as basic fibroblast growth factor (bFGF) or VEGF, along with either this compound, Sunitinib, or a vehicle control.
-
Injection: Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of athymic nude mice.
-
Treatment: Administer the respective compounds to the mice systemically (e.g., intraperitoneally or orally) for a defined period (e.g., 7-14 days).
-
Plug Excision: At the end of the treatment period, excise the Matrigel plugs.
-
Analysis:
-
Hemoglobin Content: Quantify the hemoglobin content in the plugs as a measure of blood vessel formation.
-
Immunohistochemistry: Section the plugs and perform immunohistochemical staining for endothelial cell markers such as CD31 to visualize and quantify microvessel density.
-
III. Immunomodulatory Assays
Objective: To determine the effect of each compound on the production of key pro- and anti-inflammatory cytokines by human PBMCs.
Methodology:
-
PBMC Isolation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture and Stimulation: Culture PBMCs at a density of 1 x 10⁶ cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum. Stimulate the cells with a mitogen such as phytohemagglutinin (PHA) or lipopolysaccharide (LPS) in the presence of various concentrations of this compound or Sunitinib.
-
Supernatant Collection: After 24-48 hours of incubation, collect the cell culture supernatants.
-
Cytokine Measurement: Use a multiplex cytokine assay (e.g., Luminex-based assay or ELISA array) to simultaneously quantify the levels of key cytokines, including but not limited to:
-
Pro-inflammatory: TNF-α, IL-1β, IL-6, IFN-γ
-
Anti-inflammatory: IL-10, TGF-β
-
-
Data Analysis: Compare the cytokine profiles of treated cells to untreated and vehicle-treated controls.
Quantitative Data Summary
The following tables summarize hypothetical but plausible quantitative data for the head-to-head comparison of this compound and Sunitinib based on the proposed experimental protocols. This data should be generated through the execution of the described experiments.
Table 1: In Vitro Anti-Angiogenic Activity
| Assay | Parameter | This compound | Sunitinib |
| Endothelial Cell Proliferation | IC50 (µM) | [Data to be generated] | ~0.01 - 1.5[2][3] |
| HUVEC Tube Formation | % Inhibition at 10 µM | [Data to be generated] | [Data to be generated] |
| (Total Tube Length) |
Table 2: In Vivo Anti-Angiogenic Activity
| Assay | Parameter | This compound | Sunitinib |
| Matrigel Plug Assay | % Reduction in Hemoglobin | [Data to be generated] | [Data to be generated] |
| % Reduction in Microvessel Density | [Data to be generated] | ~50-70%[4] |
Table 3: Immunomodulatory Effects on Cytokine Production by PBMCs
| Cytokine | Fold Change vs. Control (at 10 µM) |
| This compound | |
| TNF-α | [Data to be generated] |
| IL-6 | [Data to be generated] |
| IFN-γ | [Data to be generated] |
| IL-10 | [Data to be generated] |
Experimental Workflow Visualization
The following diagram illustrates the overall experimental workflow for the comparative analysis.
Caption: Experimental Workflow for Comparative Analysis.
Discussion and Future Directions
This guide outlines a comprehensive framework for the head-to-head comparison of this compound and Sunitinib. The proposed experiments are designed to provide robust and quantifiable data on their respective anti-angiogenic and immunomodulatory activities.
Expected Outcomes and Interpretations:
-
Anti-Angiogenic Potency: The in vitro and in vivo angiogenesis assays will determine the relative potency of each compound in inhibiting key steps of neovascularization. A lower IC50 value in the proliferation assay and a greater reduction in tube formation and microvessel density would indicate higher anti-angiogenic activity.
-
Immunomodulatory Profile: The cytokine profiling assay will reveal the distinct immunomodulatory signatures of each compound. For instance, a compound that selectively suppresses pro-inflammatory cytokines while promoting anti-inflammatory ones may have a favorable therapeutic profile for certain inflammatory conditions. Conversely, a compound that enhances pro-inflammatory responses, such as IFN-γ production, could be beneficial in an anti-tumor context.[5]
Future Directions:
-
Mechanism of Action of this compound: Further studies are warranted to fully elucidate the molecular mechanisms underlying the immunomodulatory effects of this compound. Investigating its impact on the kynurenine pathway of tryptophan metabolism and its interaction with key immune signaling molecules such as STAT3 would be of particular interest.
-
Combination Therapies: The distinct mechanisms of action of this compound and Sunitinib may offer opportunities for synergistic combination therapies. For example, combining a potent anti-angiogenic agent with an immunomodulator that enhances anti-tumor immunity could lead to improved therapeutic outcomes.
-
In Vivo Tumor Models: Evaluating the efficacy of both compounds in relevant in vivo tumor models, particularly those where both angiogenesis and immune evasion play a significant role (e.g., ovarian cancer models), would provide crucial pre-clinical validation.
Conclusion
The head-to-head comparison of this compound and Sunitinib presents a valuable opportunity to advance our understanding of anti-angiogenic and immunomodulatory therapies. The experimental framework outlined in this guide provides a robust methodology for generating the necessary data to inform future research and drug development efforts in oncology and immunology. By systematically evaluating the performance of these compounds, the scientific community can better position them for potential clinical applications, either as monotherapies or in combination with other treatment modalities.
References
- 1. Suppressive effects of sunitinib on a TLR activation-induced cytokine storm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Differential sensitivity of prostate tumor derived endothelial cells to sorafenib and sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Contrasting effects of sunitinib within in vivo models of metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sunitinib Indirectly Enhanced Anti-Tumor Cytotoxicity of Cytokine-Induced Killer Cells and CD3+CD56+ Subset through the Co-Culturing Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Glufanide Disodium: A Comparative Analysis Against Bevacizumab in Anti-Angiogenic Potential for Ovarian Cancer
Introduction
In the landscape of ovarian cancer therapeutics, the inhibition of angiogenesis remains a cornerstone of treatment strategies for advanced and recurrent disease.[1][2] Vascular Endothelial Growth Factor (VEGF) is a key mediator of this process, and its targeting has led to significant clinical advancements.[1][3] This guide provides a comprehensive benchmarking analysis of Glufanide Disodium (also known as Othis compound or IM862), a dipeptide with putative anti-angiogenic properties, against the well-established monoclonal antibody, Bevacizumab.
Bevacizumab, a recombinant humanized monoclonal antibody that specifically targets VEGF-A, has demonstrated clinical efficacy in ovarian cancer by extending progression-free survival.[4][5][6][7] this compound, a synthetic dipeptide, has been investigated in clinical trials for ovarian cancer with the rationale that it may inhibit tumor growth by disrupting the blood supply to the tumor.[8] This document will delve into the mechanistic underpinnings of both compounds and provide a framework of experimental protocols for a head-to-head comparison of their anti-angiogenic potential.
Mechanisms of Action: Targeting the VEGF Signaling Axis
The pro-angiogenic signaling cascade initiated by VEGF is a critical driver of tumor vascularization. A simplified representation of this pathway and the proposed intervention points of Bevacizumab and this compound are illustrated below.
The VEGF Signaling Pathway and Therapeutic Intervention
References
- 1. frontiersin.org [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Antiangiogenic drugs in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bevacizumab in ovarian cancer therapy: current advances, clinical challenges, and emerging strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. How Avastin® (bevacizumab) works for ovarian cancer | Avastin® [avastin.com]
- 7. Bevacizumab in the treatment of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
A Guide to the Safe Disposal of Glufanide Disodium and Associated Waste
Disclaimer: Glufanide Disodium is a hypothetical compound. The following guide is based on the assumed properties of a hazardous cytotoxic and organometallic research chemical. These procedures are provided as a comprehensive template for handling analogous hazardous materials and must be adapted to the specific Safety Data Sheet (SDS) and institutional guidelines for any real-world compound.
As a Senior Application Scientist, my primary goal is to empower researchers not only with innovative tools but also with the knowledge to maintain a safe and compliant laboratory environment. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental pillar of responsible science. This guide provides a detailed framework for the safe handling and disposal of the novel antineoplastic agent, this compound, and its associated waste streams. The causality behind each step is emphasized to foster a deep understanding of the principles of chemical safety.
Part 1: Hazard Profile & the "Why" of Segregation
This compound is presumed to be a highly potent, cytotoxic organometallic compound. This classification dictates the stringent handling procedures outlined below.
Assumed Core Hazards:
-
High Acute Toxicity: Hazardous via inhalation, ingestion, and dermal contact.
-
Carcinogenic & Mutagenic: Poses long-term health risks through genetic damage.
-
Environmental Hazard: Acutely toxic to aquatic life.
-
Reactivity: Potential for hazardous reactions with incompatible materials.
The cornerstone of safe disposal is the meticulous segregation of waste .[1] The overriding principle is that no experimental work should begin until a clear plan for waste disposal is in place.[2] Mixing different types of hazardous waste can lead to dangerous chemical reactions, complicate the disposal process, and significantly increase costs. Federal and state laws, such as the Resource Conservation and Recovery Act (RCRA), regulate the disposal of such hazardous wastes.[3][4]
Part 2: Personal Protective Equipment (PPE) for Waste Handling
When handling any form of this compound waste, from a contaminated pipette tip to a bulk container, comprehensive PPE is mandatory to prevent exposure.[5]
| PPE Item | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Provides a robust barrier against cytotoxic contamination. The outer glove is removed immediately after handling waste. |
| Lab Coat | Disposable, solid-front gown with knit cuffs. | Protects personal clothing and skin from splashes and aerosol exposure. |
| Eye Protection | Chemical splash goggles and a full-face shield. | Protects against splashes to the eyes and face, which are primary routes of exposure. |
| Respiratory | NIOSH-approved respirator (e.g., N95 or higher). | Essential when handling the powdered form of the compound or when generating aerosols. |
Part 3: Step-by-Step Disposal Protocols
All waste streams must be treated as hazardous. The following protocols detail the disposal process for each type of waste generated during research with this compound. All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name, and associated hazards.[6][7]
Workflow for Waste Segregation and Disposal
The following diagram illustrates the decision-making process for segregating different types of this compound waste.
Caption: Decision tree for proper segregation of this compound waste streams.
Protocol 1: Solid Waste Disposal
This category includes contaminated gloves, bench paper, pipette tips, vials, and other labware.
-
Designate a Container: Use a dedicated, puncture-resistant container with a lid, clearly marked for "this compound Solid Waste."[8] For high-volume labs, this is often a designated pail lined with a clear plastic bag.[9] These are typically black RCRA-compliant containers.[4]
-
Collect Waste: Place all contaminated solid, non-sharp items directly into the designated container immediately after use.
-
Secure Storage: Keep the container closed at all times except when adding waste.[7] Store it in a designated Satellite Accumulation Area (SAA) within the lab.[7]
-
Arrange Pickup: When the container is three-quarters full, seal it and request a pickup from your institution's Environmental Health & Safety (EHS) department.[8][9]
Protocol 2: Liquid Waste Disposal
This includes unused solutions, cell culture media containing this compound, and the first rinse of contaminated glassware.
-
Select a Container: Use a dedicated, leak-proof, and chemically compatible container (e.g., glass or specific plastic) with a secure screw-top cap.[1][7]
-
Label Correctly: The container must be labeled with "Hazardous Waste," the name "this compound," and an approximate concentration. List all components of the solution.
-
Collect Waste: Carefully pour liquid waste into the container using a funnel to prevent spills. Do not mix incompatible waste streams.[1]
-
Secure Storage: Keep the container tightly sealed in secondary containment (such as a spill tray) within the SAA.[3] Leave about 10% of headspace for expansion.[10]
-
Arrange Pickup: Request a pickup from EHS when the container is full or before the designated accumulation time limit is reached (often 6-12 months).[9][11]
Protocol 3: Sharps Waste Disposal
This includes needles, syringes, scalpels, and glass slides contaminated with this compound.
-
Use a Designated Sharps Container: All sharps must be placed in a puncture-proof sharps container specifically designated for cytotoxic or RCRA-regulated waste (often black).[4]
-
Immediate Disposal: Dispose of sharps immediately after use. Do not recap, bend, or break needles.[4]
-
Distinguish "Empty" vs. "Bulk": A syringe containing any visible residual drug (e.g., more than 3% of its volume) must be disposed of as bulk hazardous chemical waste.[4][12] An "RCRA empty" syringe can be placed in the sharps container.[12] Consult with EHS for specific institutional policies.[4]
-
Secure and Dispose: Once the sharps container is full, permanently lock it and arrange for EHS pickup.
Part 4: Decontamination and Spill Management
Effective decontamination involves both the physical removal of the drug and, if possible, its chemical deactivation.[13] However, no single agent is known to deactivate all cytotoxic drugs.[13][14] Therefore, the primary goal is the thorough removal of contamination from a non-disposable surface to a disposable one.[13]
Spill Response Decision Tree
Caption: Immediate decision-making workflow for a this compound spill.
Decontamination Protocol:
-
Containment: For liquid spills, cover with absorbent pads. For powder spills, gently cover with damp absorbent pads to avoid making the powder airborne.
-
Cleaning: Studies have shown that detergents are effective at physically removing cytotoxic drugs from surfaces.[15][16] Clean the area from the outer edge of the spill inward.
-
Procedure:
-
Wipe the surface with a detergent solution.
-
Follow with a wipe using 70% alcohol.
-
Conduct at least two cleaning cycles to ensure high removal efficiency.[17]
-
-
Disposal: All cleanup materials (pads, wipes, gloves) must be disposed of as this compound solid hazardous waste.[18]
Part 5: Conclusion - A Culture of Safety
The procedures outlined in this guide are built on a foundation of regulatory compliance and best practices in laboratory safety.[3] Proper disposal of hazardous chemicals like this compound is a shared responsibility that protects researchers, support staff, and the environment. By understanding the reasons behind these protocols, we can move beyond mere compliance and foster a true culture of safety within our scientific community.
References
- 1. acewaste.com.au [acewaste.com.au]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. danielshealth.com [danielshealth.com]
- 4. web.uri.edu [web.uri.edu]
- 5. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 6. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. safety.pitt.edu [safety.pitt.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 11. epa.gov [epa.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. gerpac.eu [gerpac.eu]
- 14. stericycle.com [stericycle.com]
- 15. Studies on the decontamination of surfaces exposed to cytotoxic drugs in chemotherapy workstations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. hse.gov.uk [hse.gov.uk]
A Researcher's Guide to Safety: Personal Protective Equipment for Handling Glufanide Disodium
A Note on Handling Uncharacterized Compounds: As Glufanide Disodium is a novel or uncharacterized compound, specific toxicological and potency data are not publicly available. Therefore, this guide is built on the essential principle of treating any unknown substance as potentially hazardous.[1] The following protocols are based on established best practices for handling potent active pharmaceutical ingredients (APIs) and hazardous drugs, ensuring the highest level of safety for all laboratory personnel.[2][3] A formal risk assessment must be conducted by your institution's Environmental Health and Safety (EHS) department before work begins.[4][5][6]
The Foundation of Safety: Risk Assessment and Engineering Controls
Before any handling of this compound, a thorough risk assessment is mandatory.[4][7] This process identifies potential hazards associated with the chemical's unknown properties and the specific procedures you will perform.[4][5][8] The primary line of defense is not PPE, but rather robust engineering controls designed to minimize exposure.
-
Primary Engineering Controls (PECs): All manipulations of this compound, especially handling of powders, must be conducted within a certified chemical fume hood or a containment ventilated enclosure (CVE) to prevent inhalation of dust or vapors.[1][9] For sterile preparations, a biological safety cabinet (BSC) or a compounding aseptic containment isolator (CACI) should be used.[9][10]
-
Secondary Engineering Controls (SECs): The laboratory should be designed with appropriate air handling systems and room pressurization to further reduce the risk of contamination.[11] Access to eyewash stations and safety showers is a fundamental OSHA requirement.[9]
Selecting Your Armor: Personal Protective Equipment (PPE)
PPE is the final barrier between you and a potential hazard.[12] The selection of appropriate PPE is task-dependent. For a novel compound like this compound, a conservative approach is necessary.
Core PPE Requirements (Minimum for any handling)
-
Eye and Face Protection: ANSI Z87.1 compliant safety glasses with side shields are the absolute minimum.[1][13] However, due to the unknown nature of the compound, chemical splash goggles are strongly recommended.[14] When handling larger quantities or performing tasks with a high splash risk, a full-face shield must be worn in addition to goggles.[1][13][14]
-
Protective Gowning: A standard lab coat is insufficient. A disposable, solid-front gown made of a low-linting material, with a secure closure in the back, is required to protect clothing and skin.[15] These gowns should be changed immediately if contaminated.
-
Gloves: Due to the unknown permeability of this compound, double-gloving is mandatory.[1][15] Use two pairs of powder-free nitrile gloves, tested for use with chemicals (ASTM D6978). The outer glove should be changed immediately upon suspected contact with the compound.
-
Footwear: Closed-toe shoes are required in all laboratory settings.[13][15] For added protection against spills, disposable shoe covers should be worn.
Task-Specific PPE Recommendations
The level of PPE must escalate based on the potential for exposure. The following table summarizes recommended PPE for various laboratory tasks involving this compound.
| Task/Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Sealed Containers) | Safety Glasses with Side Shields | Single Pair Nitrile Gloves | Lab Coat | Not Required |
| Weighing & Aliquoting (Powder) | Goggles & Face Shield | Double Nitrile Gloves | Disposable Gown, Shoe Covers | Required: NIOSH-approved Respirator (e.g., N95) |
| Solution Preparation | Goggles & Face Shield | Double Nitrile Gloves | Disposable Gown, Shoe Covers | Recommended (Based on Risk Assessment) |
| Cell Culture/In Vitro Assays | Goggles | Double Nitrile Gloves | Disposable Gown | Not Required (in BSC) |
| In Vivo Dosing (Animal) | Goggles & Face Shield | Double Nitrile Gloves | Disposable Gown, Shoe Covers | Recommended (Based on Risk Assessment) |
Operational Plan: Step-by-Step Safety Protocols
A defined operational plan ensures that safety is integrated into every step of your workflow. All personnel must be trained on these procedures before handling the compound.[16][17]
PPE Donning and Doffing Procedure
The order of donning and doffing PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Shoe Covers: Don first.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Gown: Wear the disposable gown, ensuring it is securely fastened.
-
Respiratory Protection: If required, perform a fit check on your respirator.
-
Goggles/Face Shield: Put on eye and face protection.
-
Outer Gloves: Don the second pair of gloves, ensuring the cuffs are pulled over the sleeves of the gown.
Doffing (Taking Off) Sequence:
-
Outer Gloves: Remove the outer gloves, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Gown and Shoe Covers: Remove the gown and shoe covers in a manner that avoids contaminating your street clothes. Dispose of them in the designated hazardous waste container.
-
Goggles/Face Shield: Remove by handling the strap, not the front.
-
Inner Gloves: Remove the inner gloves, turning them inside out. Dispose of them.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when planning to work with this compound.
Caption: PPE Selection Workflow for this compound.
Disposal Plan: Managing Contaminated Waste
Proper disposal of pharmaceutical waste is crucial to protect human health and the environment.[18][19] All materials contaminated with this compound must be treated as hazardous waste.
-
Waste Segregation: All disposable PPE, contaminated lab consumables (e.g., pipette tips, vials), and cleaning materials must be collected in a designated, sealed hazardous waste container.[1]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and should identify the contents, including "this compound."[1]
-
Disposal: Follow your institution's EHS guidelines for the disposal of pharmaceutical or hazardous chemical waste.[20][21] Do not dispose of any material down the drain or in the regular trash.[1] The Environmental Protection Agency (EPA) regulates the disposal of hazardous waste pharmaceuticals through the Resource Conservation and Recovery Act (RCRA).[22]
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
-
Skin Exposure: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.
-
Eye Exposure: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station. Seek medical attention.
-
Spill: Evacuate the immediate area and alert laboratory personnel and the EHS department.[1] Do not attempt to clean up a spill of an unknown substance without proper training and equipment.[1]
By adhering to these stringent safety protocols, you can build a culture of safety and ensure the well-being of yourself and your colleagues while advancing critical research.
References
- 1. benchchem.com [benchchem.com]
- 2. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. sbnsoftware.com [sbnsoftware.com]
- 5. Chemical Risk Assessment and Regulatory Decision Making - American Chemical Society [acs.org]
- 6. Risk Assessment - Health and Safety Authority [hsa.ie]
- 7. intersolia.com [intersolia.com]
- 8. sia-toolbox.net [sia-toolbox.net]
- 9. labequipmentdirect.com [labequipmentdirect.com]
- 10. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 11. pharm-int.com [pharm-int.com]
- 12. safety.rochester.edu [safety.rochester.edu]
- 13. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 14. uah.edu [uah.edu]
- 15. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 16. osha.gov [osha.gov]
- 17. compliancy-group.com [compliancy-group.com]
- 18. easyrxcycle.com [easyrxcycle.com]
- 19. rxdestroyer.com [rxdestroyer.com]
- 20. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 21. Pharmaceutical Drug Waste | Office of Clinical and Research Safety [vumc.org]
- 22. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
